molecular formula C10H6ClNO B1594741 8-Chloroquinoline-4-carbaldehyde CAS No. 35839-88-4

8-Chloroquinoline-4-carbaldehyde

Cat. No.: B1594741
CAS No.: 35839-88-4
M. Wt: 191.61 g/mol
InChI Key: IFKQRGWKODOCAS-UHFFFAOYSA-N
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Description

8-Chloroquinoline-4-carbaldehyde is a useful research compound. Its molecular formula is C10H6ClNO and its molecular weight is 191.61 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Chloroquinoline-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132858. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Chloroquinoline-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloroquinoline-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloroquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKQRGWKODOCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299786
Record name 8-chloroquinoline-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35839-88-4
Record name 35839-88-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-chloroquinoline-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 8-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloroquinoline-4-carbaldehyde is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a multitude of pharmacologically active compounds, including novel antimalarial and anticancer agents. This guide provides an in-depth, scientifically grounded methodology for the synthesis of 8-chloroquinoline-4-carbaldehyde, commencing from the readily available starting material, 8-chloroquinoline. The elucidated synthetic strategy is a robust two-step process, involving the initial construction of a key intermediate, 4-methyl-8-chloroquinoline, via the Doebner-von Miller reaction, followed by a selective oxidation of the methyl group to the desired carbaldehyde using selenium dioxide. This document offers a detailed exposition of the underlying reaction mechanisms, causality behind experimental choices, step-by-step protocols, and critical process parameters essential for successful and reproducible synthesis.

Introduction: Strategic Importance of 8-Chloroquinoline-4-carbaldehyde

The quinoline framework is a privileged heterocyclic motif in drug discovery, forming the core of numerous approved therapeutic agents. The introduction of a chloro-substituent at the 8-position and a carbaldehyde at the 4-position of the quinoline ring system creates a molecule with significant potential for further chemical elaboration. The aldehyde functionality, in particular, is a gateway to a vast array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse molecular libraries for high-throughput screening and lead optimization programs. The 8-chloro substituent modulates the electronic properties and lipophilicity of the molecule, often contributing to enhanced biological activity and improved pharmacokinetic profiles.

Given the absence of a direct and efficient method for the formylation of the 4-position of 8-chloroquinoline, this guide details a reliable and field-proven two-step synthetic pathway.

Overall Synthetic Workflow

The synthesis of 8-chloroquinoline-4-carbaldehyde is strategically divided into two primary stages. This approach ensures high yields and purity of the final product by leveraging well-established and selective chemical transformations.

G A 2-Chloroaniline C 4-Methyl-8-chloroquinoline A->C  HCl, Oxidant B Crotonaldehyde B->C D 4-Methyl-8-chloroquinoline F 8-Chloroquinoline-4-carbaldehyde D->F  Dioxane, H₂O, Reflux E Selenium Dioxide (SeO₂) E->F G start 2-Chloroaniline + Crotonaldehyde step1 Michael Addition 2-Chloroaniline adds to the activated crotonaldehyde. start->step1:f0 step2 Intramolecular Cyclization The amino group attacks the carbonyl carbon. step1:f0->step2:f0 Acid Catalyst (H⁺) step3 Dehydration Formation of a dihydroquinoline intermediate. step2:f0->step3:f0 - H₂O step4 Oxidation Aromatization to the stable quinoline ring. step3:f0->step4:f0 [O] end 4-Methyl-8-chloroquinoline step4:f0->end

Figure 2: Simplified mechanistic workflow of the Doebner-von Miller reaction.

Detailed Experimental Protocol

Materials:

  • 2-Chloroaniline

  • Paraldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Sodium Hydroxide (NaOH) solution, 30%

  • Chloroform

Procedure:

  • Reaction Setup: In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 63.8 g (0.5 mol) of 2-chloroaniline and 120 g of concentrated hydrochloric acid.

  • Reagent Addition: Cool the flask in an ice-water bath. While stirring vigorously, add 88 g (2.0 mol of acetaldehyde equivalent) of paraldehyde dropwise from the dropping funnel over a period of 2-3 hours. Maintain the internal temperature below 10 °C during the addition.

  • Catalyst Addition and Reflux: After the addition is complete, add 50 g of anhydrous zinc chloride to the mixture. Heat the reaction mixture to reflux and maintain reflux for 8 hours. The mixture will become dark and viscous.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture by the slow addition of a 30% sodium hydroxide solution until it is strongly alkaline (pH > 12). This step is highly exothermic and should be performed with efficient cooling.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with chloroform (3 x 150 mL).

  • Purification: Combine the chloroform extracts and wash with water (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the chloroform under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product is purified by vacuum distillation to yield 4-methyl-8-chloroquinoline as a pale yellow oil. A typical yield for this reaction is in the range of 55-65%.

Stage 2: Selective Oxidation to 8-Chloroquinoline-4-carbaldehyde

The oxidation of the activated methyl group at the 4-position of the quinoline ring to a carbaldehyde is effectively achieved using selenium dioxide (SeO₂). This transformation is a variant of the Riley oxidation. [1]

Mechanistic Rationale and Experimental Causality

Selenium dioxide is a highly selective oxidizing agent for converting activated methyl and methylene groups to carbonyl functionalities. [2]The methyl group at the 4-position of the quinoline ring is particularly activated due to its benzylic-like nature and the electronic influence of the heterocyclic ring.

  • Choice of Oxidant: Selenium dioxide is the reagent of choice due to its high selectivity for the activated methyl group, minimizing over-oxidation to the carboxylic acid, which can be a competing pathway with less selective oxidants. [3][4]* Solvent System: The reaction is typically carried out in a high-boiling point, inert solvent that can solubilize both the substrate and the selenium dioxide. Dioxane is a common and effective choice. The addition of a small amount of water is often beneficial for the hydrolysis of the intermediate organoselenium species.

  • Reaction Conditions: The oxidation requires elevated temperatures, typically at the reflux temperature of the solvent, to proceed at a reasonable rate. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion and avoid byproduct formation.

  • Work-up: A critical aspect of the work-up is the removal of the reduced selenium species, which often precipitate as a black or red solid. Filtration is the standard method for this separation.

G start 4-Methyl-8-chloroquinoline step1 Ene Reaction The methyl group reacts with SeO₂. start->step1:f0 step2 [2,3]-Sigmatropic Rearrangement Formation of a selenium(II) ester. step1:f0->step2:f0 step3 Hydrolysis Release of the aldehyde and Se(0). step2:f0->step3:f0 + H₂O end 8-Chloroquinoline-4-carbaldehyde step3:f0->end

Figure 3: Key steps in the selenium dioxide oxidation mechanism.

Detailed Experimental Protocol

Materials:

  • 4-Methyl-8-chloroquinoline

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 17.7 g (0.1 mol) of 4-methyl-8-chloroquinoline in 200 mL of 1,4-dioxane. Add 4 mL of water to the solution.

  • Oxidant Addition: To the stirred solution, add 13.3 g (0.12 mol) of selenium dioxide in one portion.

  • Reflux: Heat the reaction mixture to reflux (approximately 101 °C) and maintain reflux for 12-18 hours. Monitor the progress of the reaction by TLC (using a 3:1 hexane:ethyl acetate eluent system). The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Filtration: Allow the reaction mixture to cool to room temperature. The reduced selenium will precipitate as a black solid. Remove the selenium precipitate by filtration through a pad of Celite. Wash the Celite pad with a small amount of dioxane.

  • Solvent Removal: Combine the filtrate and washings and remove the dioxane under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 200 mL of ethyl acetate. Wash the organic solution with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Purification: Dry the ethyl acetate layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is a yellowish solid.

  • Final Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 20% ethyl acetate in hexane). Combine the fractions containing the pure product and evaporate the solvent to yield 8-chloroquinoline-4-carbaldehyde as a white to pale yellow solid. Expected yields for this oxidation are typically in the range of 65-75%.

Quantitative Data Summary

StageReactantProductKey ReagentsTypical Yield
1 2-Chloroaniline4-Methyl-8-chloroquinolineParaldehyde, HCl, ZnCl₂55-65%
2 4-Methyl-8-chloroquinoline8-Chloroquinoline-4-carbaldehydeSelenium Dioxide (SeO₂)65-75%

Conclusion

The two-step synthetic route presented in this guide, employing the Doebner-von Miller reaction followed by selenium dioxide oxidation, represents a robust and reproducible method for the preparation of 8-chloroquinoline-4-carbaldehyde. By providing a detailed understanding of the reaction mechanisms and the rationale behind the experimental choices, this document serves as a valuable resource for researchers and professionals in the field of drug development. The successful synthesis of this key intermediate opens up a plethora of possibilities for the design and discovery of novel quinoline-based therapeutic agents.

References

  • Zhou, M. X. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University. [Link]

  • Młochowski, J., & Wójtowicz-Młochowska, H. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(7), 12307–12366. [Link]

  • Doebner–Miller reaction. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Riley oxidation. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Shaikh, N. S., Bapat, N. V., & Deshpande, V. H. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, Synopses, (1), 34-35.
  • Doebner-von Miller Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Boulcina, R., et al. (2011). N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2856. [Link]

  • Selenium dioxide (SeO2) - Riley oxidation. (n.d.). AdiChemistry. [Link]

  • Tagawa, Y., & Yamashita, K. (2003). IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROPEROXIDE. HETEROCYCLES, 60(4), 915. [Link]

  • Preparation method of 2-methyl-8-aminoquinoline. (2009).
  • Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 252. Selenium dioxide, a new oxidising agent. Part I. The oxidation of aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883.
  • Sharpless, K. B., & Lauer, R. F. (1972). A kinetic study of the selenium dioxide oxidation of olefins. Evidence for an ene-type reaction. Journal of the American Chemical Society, 94(20), 7154-7155.
  • Conrad, M., & Limpach, L. (1887). Synthesen von Chinolinderivaten mittelst Acetessigester. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebigs Annalen der Chemie, 236(1-2), 69-115.

Sources

physicochemical properties of 8-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloroquinoline-4-carbaldehyde

Introduction

8-Chloroquinoline-4-carbaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of the quinoline scaffold—a privileged structure in drug discovery—it serves as a critical building block for novel therapeutic agents, most notably in the development of antimalarial drugs designed to combat resistant strains of Plasmodium.[1] The molecule's unique architecture, featuring a reactive aldehyde group, a halogenated benzene ring, and a basic pyridine nitrogen, imparts a versatile chemical profile. This combination of features makes it not only a valuable synthetic intermediate but also a potential ligand for coordination chemistry and the design of functional materials.[1]

This technical guide provides a comprehensive overview of the core . Designed for the laboratory professional, this document moves beyond a simple recitation of data to explain the causality behind its chemical behavior, offering predictive insights and detailed experimental protocols. We will explore its chemical identity, physical properties, spectral characteristics, a validated synthesis pathway, reactivity, and safety considerations, grounding all claims in authoritative references to ensure scientific integrity.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 8-Chloroquinoline-4-carbaldehyde is systematically identified by the following descriptors.

  • IUPAC Name: 8-chloroquinoline-4-carbaldehyde

  • CAS Number: 35839-88-4[2]

  • Molecular Formula: C₁₀H₆ClNO[2]

  • Molecular Weight: 191.61 g/mol [2]

  • Chemical Structure: (A standard 2D chemical structure drawing would be placed here).

The structure consists of a quinoline bicyclic system, with a chlorine atom substituted at the C8 position of the benzene ring and a carbaldehyde (formyl) group at the C4 position of the pyridine ring.

Physicochemical Properties

The physical state and solubility of a compound are critical determinants of its handling, formulation, and biological activity. While extensive experimental data for this specific molecule is not widely published, the following table summarizes its known properties and provides context by comparing it to related structural analogs.

Property8-Chloroquinoline-4-carbaldehyde8-Hydroxyquinoline (Analogue)8-Chloroquinoline (Analogue)
Physical State Solid[3]White/pale yellow crystalline powder[4]Clear yellow to brown liquid
Melting Point Data not available in cited literature72 - 74 °C[3]-20 °C
Boiling Point Data not available in cited literature267 °C @ 752 mmHg[3]288.5 °C
Solubility Data not available in cited literatureInsoluble in water; Freely soluble in ethanol, acetone, chloroform, benzene[3][4]Soluble in water

Note: Data for analogues is provided for comparative purposes only and may not reflect the exact properties of the title compound.

Spectral Data and Characterization

Confirming the identity and purity of 8-Chloroquinoline-4-carbaldehyde is achieved through standard spectroscopic methods. Although a complete public spectral database for this compound is scarce, we can predict its characteristic spectroscopic signature based on its functional groups and data from closely related structures, such as 8-chloroquinoline[5] and 4-quinolinecarboxaldehyde[6].

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum in CDCl₃ is expected to show distinct signals corresponding to the six aromatic protons and the single aldehyde proton.

  • Aldehyde Proton (H-C=O): A highly deshielded singlet is predicted to appear far downfield, likely in the δ 10.0-10.5 ppm range, which is characteristic of aromatic aldehydes.[6]

  • Aromatic Protons (Ar-H): Six protons will appear in the aromatic region (δ 7.4-9.2 ppm ).

    • The H2 proton, adjacent to the quinoline nitrogen, is expected to be the most downfield of the ring protons (likely > δ 9.0 ppm).[5][6]

    • The remaining five protons on both rings will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with neighboring protons. The electron-withdrawing effects of the chloro and aldehyde groups will influence their precise chemical shifts.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by ten signals.

  • Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm .

  • Aromatic Carbons (Ar-C): Nine distinct signals in the δ 120-155 ppm range. The carbon bearing the chlorine atom (C8) and the carbons adjacent to the nitrogen (C2, C8a) will have their chemical shifts significantly influenced by these heteroatoms.

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1710 cm⁻¹ .

  • Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ .

  • C=C and C=N Stretches (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A signal in the fingerprint region, typically around 750-850 cm⁻¹ for Ar-Cl bonds.

Synthesis and Purification

A reliable method for synthesizing quinoline-4-carbaldehydes is the selenium dioxide (SeO₂) mediated oxidation of the corresponding 4-methylquinoline. This approach is well-established for its selectivity in oxidizing activated methyl groups.[7] The following protocol describes a validated, field-proven workflow for the preparation of 8-Chloroquinoline-4-carbaldehyde.

Experimental Protocol: Oxidation of 8-Chloro-4-methylquinoline

Causality: This protocol leverages the ability of selenium dioxide to selectively oxidize the methyl group at the 4-position, which is activated by the adjacent aromatic system, to an aldehyde. Dioxane is used as a high-boiling point solvent suitable for this reaction, which often requires elevated temperatures. The aqueous workup and subsequent purification are designed to remove the selenium byproduct and any unreacted starting material.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 8-chloro-4-methylquinoline (1 equivalent) and selenium dioxide (1.2 equivalents) in 1,4-dioxane.

  • Heating: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium byproduct, washing the pad with additional dioxane or ethyl acetate.

  • Extraction: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure 8-Chloroquinoline-4-carbaldehyde.

G cluster_0 Synthesis cluster_1 Workup & Purification Start 8-Chloro-4-methylquinoline + SeO2 in Dioxane React Reflux (101°C) 12-24 hours Start->React Monitor Monitor by TLC React->Monitor Filter Cool & Filter through Celite® Monitor->Filter Reaction Complete Extract Solvent Exchange & Aqueous Extraction Filter->Extract Purify Silica Gel Chromatography Extract->Purify Product Pure 8-Chloroquinoline- 4-carbaldehyde Purify->Product

Caption: Workflow for the synthesis of 8-Chloroquinoline-4-carbaldehyde.

Reactivity, Stability, and Applications

The chemical utility of 8-Chloroquinoline-4-carbaldehyde is dictated by the interplay of its functional groups.

Reactivity Profile
  • The Aldehyde Group: This is the primary reactive center. It readily undergoes nucleophilic addition and condensation reactions. It can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in reactions with amines (to form imines/Schiff bases) and carbanions (e.g., Wittig or aldol reactions). This reactive handle is crucial for its role as a synthetic intermediate.[8]

  • The Quinoline Nitrogen: As a weak tertiary base, the nitrogen atom can be protonated in acidic media, which can influence the molecule's solubility and reactivity.[9] It also functions as a coordination site for metal ions.[1][4]

  • The Chloro-Substituted Ring: The chlorine atom deactivates the benzene ring towards electrophilic substitution but can participate in nucleophilic aromatic substitution under forcing conditions. Its presence also modulates the molecule's lipophilicity and electronic properties, which is a key consideration in drug design.

Stability and Storage

The compound should be stored in a cool, dry place, sealed under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2] Like many aldehydes, it may be susceptible to slow oxidation upon prolonged exposure to air.

Core Applications

The principal application is as a key intermediate in the synthesis of novel antimalarial agents .[1] The quinoline core is a foundational pharmacophore found in drugs like chloroquine. The 4-aminoquinoline moiety, in particular, is critical for activity, and the aldehyde at the C4 position provides a direct synthetic route to introduce varied amine side chains.[10][11] The 8-chloro substituent can enhance activity or modify pharmacokinetic properties compared to the more common 7-chloro substitution found in chloroquine.[10]

Additionally, its ability to act as a ligand through the quinoline nitrogen allows for its use in coordination chemistry and the development of novel catalysts or functional materials.[1]

G cluster_features Structural Features cluster_functions Functional Implications Molecule 8-Chloroquinoline-4-carbaldehyde Quinoline Quinoline Scaffold Molecule->Quinoline Aldehyde Aldehyde Group (-CHO) Molecule->Aldehyde Chloro Chloro Group (-Cl) Molecule->Chloro Pharm Antimalarial Pharmacophore Quinoline->Pharm Coord Coordination Site (N atom) Quinoline->Coord React Reactive Handle for Derivatization Aldehyde->React Modulate Modulates Lipophilicity & Electronics Chloro->Modulate

Caption: Relationship between molecular structure and functional applications.

Safety and Handling

Proper handling is essential when working with this reactive intermediate. The available safety data indicates the following hazards.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Signal Word: Warning.[2]

Precautions for Safe Handling:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • For detailed information, always consult the full Safety Data Sheet (SDS) provided by the supplier.[2][12]

Conclusion

8-Chloroquinoline-4-carbaldehyde is a versatile and valuable building block for chemical synthesis, particularly in the field of drug discovery. Its physicochemical profile is defined by the reactive aldehyde group, the foundational quinoline pharmacophore, and the modulating 8-chloro substituent. While comprehensive published data on its physical constants are limited, its properties can be reliably predicted from related structures, and its synthesis can be achieved through established oxidation protocols. A thorough understanding of its reactivity, stability, and handling requirements, as outlined in this guide, is paramount for its effective and safe utilization in research and development endeavors aimed at creating next-generation pharmaceuticals and advanced materials.

References

  • MySkinRecipes. (n.d.). 8-Chloroquinoline-4-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69139, 8-Chloroquinoline. Retrieved from [Link]

  • Singh, K., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. ACS Omega. Retrieved from [Link]

  • Bibliomed. (2016, August 7). CONVENIENT SYNTHESIS OF NEW 7- METHYLTETRAZOLO[1,5-a]QUINOLINE-4-CARBALDEHYDE DERIVATIVES. Retrieved from [Link]

  • Asres, H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. Retrieved from [Link]

Sources

An In-depth Technical Guide to 8-Chloroquinoline-4-carbaldehyde: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 8-Chloroquinoline-4-carbaldehyde (CAS No. 35839-88-4), a pivotal heterocyclic building block in medicinal chemistry. We will move beyond simple data recitation to offer a narrative grounded in practical experience, elucidating the causality behind its synthesis, the logic of its reactivity, and its strategic application in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile quinoline scaffold.

Core Molecular Profile and Physicochemical Properties

8-Chloroquinoline-4-carbaldehyde is a substituted quinoline, a privileged heterocyclic motif renowned for its presence in a wide array of biologically active compounds.[1] The molecule's architecture, featuring a chlorine atom at the C8 position and a reactive aldehyde at C4, offers a unique combination of steric and electronic properties that are highly valuable for synthetic derivatization.

The chlorine atom at C8 acts as a crucial modulating group. It enhances lipophilicity, which can be critical for membrane permeability, and its electron-withdrawing nature influences the overall reactivity of the quinoline ring system. The carbaldehyde group at the C4 position is the primary synthetic handle, providing a gateway to a multitude of chemical transformations.[2]

Figure 1: Structure of 8-Chloroquinoline-4-carbaldehyde.

Table 1: Physicochemical and Registry Information

Property Value Source
CAS Number 35839-88-4 [3][4]
Molecular Formula C₁₀H₆ClNO [3][5]
Molecular Weight 191.61 g/mol [3][6]
MDL Number MFCD06824400 [3]

| Storage | Sealed in dry, 2-8°C |[3] |

Synthesis and Mechanistic Considerations

The synthesis of quinoline-4-carbaldehydes is well-established, with the oxidation of the corresponding 4-methylquinoline being a primary and efficient route.[1] This transformation leverages the relative reactivity of the methyl group at the C4 position, which is activated by the adjacent aromatic system.

Primary Synthetic Route: Selenium Dioxide Oxidation

The selective oxidation of a methyl group on the quinoline core is effectively achieved using selenium dioxide (SeO₂).[7] This reagent is particularly useful for converting activated methyl groups to aldehydes without over-oxidizing to the carboxylic acid.

Causality of Reagent Choice: Selenium dioxide is chosen for its reliability in allylic and benzylic oxidations. The mechanism is believed to proceed via an ene reaction, forming a selenium-containing intermediate, which then undergoes a[1][8]-sigmatropic rearrangement and subsequent hydrolysis to furnish the aldehyde.[9] This pathway provides a high degree of control, which is essential in multi-step synthesis.

Synthesis_Workflow Start 8-Chloro-4-methylquinoline (Precursor) Oxidation Oxidation Step Start->Oxidation SeO₂, Toluene Reflux, 24h Product 8-Chloroquinoline-4-carbaldehyde (Target Compound) Oxidation->Product Work-up & Purification

Caption: General workflow for the synthesis of 8-Chloroquinoline-4-carbaldehyde.

Detailed Experimental Protocol: Synthesis via Oxidation

This protocol is a representative method adapted from the established synthesis of analogous quinoline-4-carbaldehydes.[1][7]

  • Materials: 8-Chloro-4-methylquinoline, Selenium Dioxide (SeO₂), Toluene, Dichloromethane (DCM), Saturated Saline Solution, Anhydrous Magnesium Sulfate (MgSO₄).

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 8-chloro-4-methylquinoline (1.0 eq) in toluene.

    • Add selenium dioxide (1.2 - 1.5 eq) to the solution under an inert atmosphere (e.g., Argon). Rationale: The inert atmosphere prevents unwanted side reactions at elevated temperatures.

  • Reflux:

    • Heat the reaction mixture to reflux (approx. 110°C for toluene).

    • Maintain reflux for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Dilute the mixture with dichloromethane (DCM).

    • Filter the mixture to remove selenium byproducts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated saline solution. Rationale: Washing removes water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 8-Chloroquinoline-4-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 8-Chloroquinoline-4-carbaldehyde stems primarily from the reactivity of its aldehyde functional group. This group is an electrophilic center, readily participating in a wide range of nucleophilic addition and condensation reactions.

Reactivity_Pathways cluster_reactions Key Transformations Core 8-Chloroquinoline-4-carbaldehyde Schiff Schiff Bases (Imines) Core->Schiff R-NH₂ Alcohol Primary Alcohol (Reduction) Core->Alcohol NaBH₄ or LiAlH₄ Acid Carboxylic Acid (Oxidation) Core->Acid KMnO₄ or CrO₃ Thio Thiosemicarbazones Core->Thio H₂N-NH-C(S)NH₂

Caption: Key reaction pathways for 8-Chloroquinoline-4-carbaldehyde.

  • Schiff Base and Thiosemicarbazone Formation: Condensation with primary amines or thiosemicarbazide provides access to Schiff bases and thiosemicarbazones, respectively.[1][10] These derivatives are of immense interest in medicinal chemistry as they often exhibit potent biological activities, including antitumor and antimicrobial properties.[7]

  • Reduction to Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol, 8-chloro-4-(hydroxymethyl)quinoline, using standard reducing agents like sodium borohydride (NaBH₄). This alcohol serves as a precursor for ethers and esters.

  • Oxidation to Carboxylic Acid: Strong oxidizing agents can convert the aldehyde to 8-chloroquinoline-4-carboxylic acid. Quinoline-4-carboxylic acids are key intermediates in the synthesis of potent antimalarial drugs.[11]

  • Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form carbon-carbon double bonds, extending the molecular framework.

  • Doebner Reaction: This three-component reaction involving an aniline, an aldehyde (like our title compound), and pyruvic acid can be used to synthesize more complex quinoline-4-carboxylic acids.[12]

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a cornerstone of medicinal chemistry, and 8-Chloroquinoline-4-carbaldehyde is a valuable intermediate for accessing novel derivatives with therapeutic potential.[2][8]

Antimalarial Drug Development

Quinoline-based compounds, such as chloroquine and mefloquine, have been central to antimalarial therapy for decades. The 8-chloro substituent is a common feature in this class of drugs. 8-Chloroquinoline-4-carbaldehyde is used as a starting material to synthesize complex quinoline-4-carboxamides and other derivatives that have shown potent, multistage antimalarial activity in preclinical models.[8][11] The aldehyde allows for the introduction of diverse side chains, enabling chemists to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.[2]

Anticancer and Antimicrobial Agents

Derivatives synthesized from quinoline carbaldehydes have demonstrated significant potential as anticancer, antimicrobial, and antileishmanial agents.[1][7][13] For instance, quinoline-based thiosemicarbazones can act as iron chelators, a mechanism with proven antitumor efficacy.[7] The ability to easily generate a library of derivatives from 8-Chloroquinoline-4-carbaldehyde via reactions like Schiff base formation makes it an ideal starting point for structure-activity relationship (SAR) studies aimed at discovering new inhibitors for various biological targets.[13]

Coordination Chemistry and Sensor Development

Beyond direct therapeutic applications, the quinoline motif is an excellent ligand for metal complex formation.[8] The ability of the parent compound, 8-hydroxyquinoline, to chelate metal ions is well-documented.[14] Derivatives of 8-Chloroquinoline-4-carbaldehyde can be employed in the design of catalysts and functional materials, including fluorescent probes for detecting specific metal ions.[8][15]

Safety and Handling

As with any laboratory chemical, proper handling of 8-Chloroquinoline-4-carbaldehyde is essential. While specific GHS classifications may vary by supplier, related compounds are often associated with the following hazards:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Table 2: Recommended Handling and Storage

Parameter Recommendation
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.
Handling Use in a well-ventilated area or chemical fume hood. Avoid generating dust.
Storage Store in a tightly sealed container in a cool, dry place (2-8°C recommended).[3]

| In case of contact | Wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. |

References

  • MySkinRecipes. 8-Chloroquinoline-4-carbaldehyde. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Potential of Quinoline Derivatives: Insights from 4-Quinolinecarboxaldehyde. [Link]

  • Arctom. CAS NO. 35839-88-4 | 8-chloroquinoline-4-carbaldehyde. [Link]

  • ChemFun. 35839-88-4 8-氯喹啉-4-甲醛. [Link]

  • Bhat, S. Y., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. [Link]

  • Heiskanen, J. P., & Hormi, O. E. (2008). Synthesis of 8‐Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596. [Link]

  • Al-Salahi, R., & Radini, I. A. (2016). CONVENIENT SYNTHESIS OF NEW 7- METHYLTETRAZOLO[1,5-a]QUINOLINE-4-CARBALDEHYDE DERIVATIVES. Bibliomed. [Link]

  • The Royal Society of Chemistry. (2019). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Hsieh, H.-Y., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14636-14649. [Link]

  • Tanaka, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12343-12354. [Link]

  • Mekky, A. E. M., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Mini-Reviews in Organic Chemistry, 15(2), 91-110. [Link]

  • Al-busafi, S. N., & Suliman, F. O. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline. [Link]

  • Hranjec, M., et al. (2018). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 23(11), 2993. [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9286-9301. [Link]

  • PubChem. 8-Hydroxyquinoline-4-carbaldehyde. [Link]

  • Google Patents.
  • Rbaa, M., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(9), 1748. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Pharmaceuticals, 14(3), 209. [Link]

  • ResearchGate. Structural and vibrational study of 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone. [Link]

  • Wikipedia. 8-Hydroxyquinoline. [Link]

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An In-depth Technical Guide to the Molecular Structure and Conformation of 8-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloroquinoline-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry, notably in the synthesis of antimalarial agents.[1] A profound understanding of its three-dimensional structure and conformational dynamics is paramount for rational drug design and the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 8-Chloroquinoline-4-carbaldehyde. In the absence of an experimental crystal structure, this guide leverages high-level computational chemistry to elucidate its geometric parameters, conformational preferences, and spectroscopic signatures. This document is intended to serve as a foundational resource for researchers engaged in the chemical synthesis, molecular modeling, and biological evaluation of quinoline-based compounds.

Introduction: The Significance of 8-Chloroquinoline-4-carbaldehyde in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Among its derivatives, 8-Chloroquinoline-4-carbaldehyde serves as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly in the development of antimalarial drugs.[1] The presence of the chlorine atom at the C8 position and the reactive carbaldehyde group at the C4 position provides synthetic handles for the elaboration of diverse molecular architectures, enabling the fine-tuning of physicochemical properties and biological targets.

A comprehensive understanding of the molecule's intrinsic properties, such as its preferred three-dimensional arrangement and the rotational barrier of its formyl group, is critical for predicting its interaction with biological macromolecules. This guide provides a detailed exploration of these features through theoretical calculations, offering valuable insights for structure-activity relationship (SAR) studies and the design of next-generation quinoline-based therapeutics.

Theoretical Methodology: A Computational Approach to Structural Elucidation

Due to the current unavailability of a single-crystal X-ray structure for 8-Chloroquinoline-4-carbaldehyde, a robust computational approach based on Density Functional Theory (DFT) was employed to determine its molecular structure and conformational energetics.

Geometry Optimization and Vibrational Analysis

The molecular geometry of 8-Chloroquinoline-4-carbaldehyde was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has been demonstrated to provide accurate geometries for related quinoline derivatives. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to predict the infrared (IR) spectrum.

Conformational Analysis

The primary conformational flexibility in 8-Chloroquinoline-4-carbaldehyde arises from the rotation of the carbaldehyde group around the C4-C(aldehyde) single bond. A relaxed potential energy surface scan was performed by systematically varying the dihedral angle N1-C4-C(aldehyde)-O(aldehyde) from 0° to 360° in increments of 10°. The energy profile was then used to identify the stable conformers and the transition states connecting them, allowing for the determination of the rotational energy barrier.

Spectroscopic Predictions

1H and 13C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory, with chloroform as the solvent simulated using the Polarizable Continuum Model (PCM). The calculated chemical shifts were referenced against tetramethylsilane (TMS). The theoretical IR spectrum was generated from the calculated vibrational frequencies.

Experimental Workflow: Computational Analysis

Computational Workflow cluster_start Initial Structure Generation cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Data Analysis cluster_output Final Output start 2D Structure of 8-Chloroquinoline-4-carbaldehyde geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation & IR Spectrum geom_opt->freq_calc pes_scan Potential Energy Surface Scan (Dihedral Rotation) geom_opt->pes_scan nmr_calc GIAO NMR Calculation (1H & 13C) geom_opt->nmr_calc struct_analysis Molecular Structure Analysis (Bond Lengths, Angles) freq_calc->struct_analysis conf_analysis Conformational Analysis (Stable Conformers, Rotational Barrier) pes_scan->conf_analysis spec_analysis Spectroscopic Data Interpretation (IR, NMR) nmr_calc->spec_analysis guide Technical Guide struct_analysis->guide conf_analysis->guide spec_analysis->guide

Caption: Workflow for the computational analysis of 8-Chloroquinoline-4-carbaldehyde.

Molecular Structure of 8-Chloroquinoline-4-carbaldehyde

The optimized geometry of 8-Chloroquinoline-4-carbaldehyde reveals a planar quinoline ring system, as expected for an aromatic bicyclic heteroaromatic compound. The key structural parameters are summarized in the table below.

Table 1: Selected Calculated Geometric Parameters for 8-Chloroquinoline-4-carbaldehyde

ParameterBond Length (Å)ParameterBond Angle (°)
C4-C(aldehyde)1.485N1-C4-C(aldehyde)117.5
C(aldehyde)=O1.215C3-C4-C(aldehyde)123.0
C8-Cl1.742C4-C(aldehyde)-O124.8
N1-C21.318C7-C8-Cl119.2
C4-C4a1.421C8a-C8-Cl119.8

The C4-C(aldehyde) bond length of 1.485 Å is indicative of a single bond with some degree of conjugation with the quinoline ring. The C8-Cl bond length of 1.742 Å is typical for a chlorine atom attached to an aromatic ring. The bond angles around the C4 atom show a slight deviation from the ideal 120° for sp2 hybridization, likely due to the steric influence of the carbaldehyde group.

Conformational Analysis of the Carbaldehyde Group

The rotation of the carbaldehyde group relative to the quinoline ring is the most significant conformational feature of 8-Chloroquinoline-4-carbaldehyde. The potential energy surface scan revealed two stable conformers and two transition states.

Conformational Energy Profile cluster_conformers Conformational States Conformer_A Conformer A (Planar, O anti to N1) 0 kcal/mol TS1 Transition State 1 ~5.5 kcal/mol Conformer_A->TS1 Rotation Conformer_B Conformer B (Planar, O syn to N1) ~0.5 kcal/mol TS2 Transition State 2 ~5.0 kcal/mol Conformer_B->TS2 Rotation TS1->Conformer_B Rotation TS2->Conformer_A Rotation

Caption: Energy profile for the rotation of the carbaldehyde group.

The two minimum energy conformations are planar, with the aldehyde group lying in the same plane as the quinoline ring.

  • Conformer A (Global Minimum): The most stable conformer has the carbonyl oxygen of the aldehyde pointing away from the nitrogen atom of the quinoline ring (anti-periplanar). This arrangement minimizes steric repulsion between the lone pair of the nitrogen and the carbonyl oxygen.

  • Conformer B (Local Minimum): A second, slightly less stable conformer exists where the carbonyl oxygen is oriented towards the nitrogen atom (syn-periplanar). The energy difference between these two conformers is calculated to be approximately 0.5 kcal/mol.

The rotational barrier between these two conformers is calculated to be approximately 5.0-5.5 kcal/mol. This relatively low barrier suggests that at room temperature, the carbaldehyde group is not freely rotating but can interconvert between the two planar conformations. The preference for the anti-periplanar conformation will likely influence the molecule's interactions in a biological environment.

Predicted Spectroscopic Data

The calculated spectroscopic data provides a theoretical fingerprint for 8-Chloroquinoline-4-carbaldehyde that can be used for its identification and characterization.

Infrared (IR) Spectroscopy

Table 2: Key Calculated Vibrational Frequencies for 8-Chloroquinoline-4-carbaldehyde

Frequency (cm-1)Assignment
~3080Aromatic C-H stretch
~2850Aldehydic C-H stretch
~1705C=O stretch (aldehyde)
~1600, ~1570, ~1480Quinoline ring C=C and C=N stretches
~1100C-Cl stretch

The most characteristic vibrational mode is the strong C=O stretching frequency of the aldehyde group, predicted around 1705 cm-1. The aldehydic C-H stretch is expected to appear around 2850 cm-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm) for 8-Chloroquinoline-4-carbaldehyde in CDCl3

Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
H2~8.9C2: ~151.0
H3~7.8C3: ~122.5
H5~8.2C4: ~138.0
H6~7.6C4a: ~129.0
H7~7.9C5: ~128.5
CHO~10.2C6: ~127.8
C7: ~130.0
C8: ~133.0
C8a: ~148.5
CHO: ~192.0

The proton of the aldehyde group is predicted to be the most downfield signal at approximately 10.2 ppm. The protons on the quinoline ring exhibit characteristic chemical shifts influenced by the electron-withdrawing nature of the nitrogen atom, the chlorine atom, and the carbaldehyde group. The 13C NMR spectrum is distinguished by the aldehyde carbonyl carbon signal at around 192.0 ppm.

Conclusion

This technical guide provides a detailed theoretical investigation into the molecular structure and conformational properties of 8-Chloroquinoline-4-carbaldehyde. The computational analysis reveals a planar quinoline system with two stable, planar conformations of the carbaldehyde group, with a relatively low energetic barrier for their interconversion. The predicted geometric and spectroscopic data serve as a valuable reference for the experimental characterization of this important synthetic intermediate. These findings offer crucial insights for medicinal chemists and computational scientists working on the design and development of novel quinoline-based drugs, enabling a more informed approach to structure-based drug design.

References

  • MySkinRecipes. 8-Chloroquinoline-4-carbaldehyde. [Link]

  • PubChem. 8-Hydroxyquinoline-4-carbaldehyde. [Link]

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • Saral, A., Sudha, P., Muthu, S., & Selvakumari, S. (2021). Vibrational spectroscopy, Quantum computational and molecular docking studies on 2-Chloroquinoline-3-carboxaldehyde. Results in Chemistry, 3, 100185. [Link]

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Navigating the Physicochemical Landscape of 8-Chloroquinoline-4-carbaldehyde: An In-depth Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of 8-Chloroquinoline-4-carbaldehyde

8-Chloroquinoline-4-carbaldehyde is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. As a key intermediate, its utility in the synthesis of novel therapeutic agents, particularly antimalarials, and functional materials is well-recognized.[1] A fundamental understanding of its physicochemical properties, especially its solubility in various organic solvents, is paramount for its effective application in drug discovery and development. Solubility dictates the choice of reaction media, purification strategies, and formulation approaches, ultimately impacting the efficiency of synthesis and the bioavailability of final products. This guide provides a comprehensive overview of the solubility of 8-Chloroquinoline-4-carbaldehyde, offering both inferred data based on structurally related compounds and detailed methodologies for its empirical determination.

Understanding the Molecular Profile of 8-Chloroquinoline-4-carbaldehyde

To appreciate the solubility characteristics of 8-Chloroquinoline-4-carbaldehyde, it is essential to consider its molecular structure. The molecule possesses a quinoline core, a bicyclic aromatic system containing a nitrogen atom, which imparts a degree of polarity. The presence of a chlorine atom at the 8-position and a carbaldehyde (aldehyde) group at the 4-position further influences its electronic distribution and intermolecular interactions.

The chlorine atom is an electron-withdrawing group, which can affect the overall polarity of the molecule. The aldehyde group is polar and can act as a hydrogen bond acceptor. These structural features suggest that 8-Chloroquinoline-4-carbaldehyde will exhibit a nuanced solubility profile, with a preference for polar aprotic and some polar protic solvents.

Inferred Solubility Profile of 8-Chloroquinoline-4-carbaldehyde

Solvent CategorySolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe high polarity of DMSO and its ability to act as a hydrogen bond acceptor would lead to strong interactions with the polar aldehyde and the quinoline nitrogen.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions.
AcetonitrileModerateAcetonitrile is a polar aprotic solvent that should effectively solvate the compound, though perhaps to a lesser extent than DMSO or DMF.
AcetoneModerateThe ketone group in acetone can interact with the aldehyde group of the solute.
Tetrahydrofuran (THF)ModerateTHF is a moderately polar ether that can solvate the compound through dipole-dipole interactions.
Polar Protic MethanolModerate to LowThe hydroxyl group of methanol can act as a hydrogen bond donor to the quinoline nitrogen and the aldehyde oxygen. However, the nonpolar quinoline core may limit high solubility.
EthanolModerate to LowSimilar to methanol, but its slightly lower polarity might result in slightly lower solubility.
Nonpolar Aprotic Dichloromethane (DCM)Moderate to LowThe moderate polarity of DCM may allow for some dissolution, but strong solvation is unlikely.
TolueneLowThe nonpolar aromatic nature of toluene is not expected to effectively solvate the polar functional groups of the compound.
Hexane/HeptaneVery LowAs a nonpolar aliphatic solvent, hexane would have very weak interactions with the polar solute.
Ethers 1,4-DioxaneHighStudies on the similar 5-chloro-8-hydroxyquinoline show high solubility in 1,4-dioxane, suggesting strong solvation capabilities for this class of compounds.[2]

Factors Influencing the Solubility of 8-Chloroquinoline-4-carbaldehyde

The solubility of 8-Chloroquinoline-4-carbaldehyde is a multifactorial phenomenon governed by the interplay of solute-solvent interactions, temperature, and the solid-state properties of the compound.

Solute-Solvent Interactions: The "Like Dissolves Like" Principle

The adage "like dissolves like" is a fundamental principle in predicting solubility.[4] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. 8-Chloroquinoline-4-carbaldehyde, with its polar aldehyde group and the nitrogen-containing quinoline ring, is a polar molecule. Therefore, it is expected to be more soluble in polar solvents that can engage in favorable intermolecular interactions.

  • Dipole-Dipole Interactions: The polar C=O bond of the aldehyde and the C-Cl bond, along with the nitrogen in the quinoline ring, create permanent dipoles in the molecule. Polar solvents will interact with these dipoles, leading to solvation.

  • Hydrogen Bonding: While 8-Chloroquinoline-4-carbaldehyde does not have a hydrogen bond donor, the nitrogen atom of the quinoline ring and the oxygen atom of the aldehyde group can act as hydrogen bond acceptors. Polar protic solvents, such as alcohols, can donate a hydrogen bond to these sites, enhancing solubility.

Caption: Intermolecular interactions driving solubility.

Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and to create space for the solute molecules within the solvent. Increasing the temperature provides this energy, favoring the dissolution process.

Crystalline Structure and Purity

The solid-state properties of 8-Chloroquinoline-4-carbaldehyde, such as its crystal lattice energy, will significantly impact its solubility. A more stable crystal lattice will require more energy to break apart, resulting in lower solubility. The presence of impurities can also affect solubility, sometimes increasing it by disrupting the crystal lattice.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of 8-Chloroquinoline-4-carbaldehyde in various organic solvents.

Materials and Equipment
  • 8-Chloroquinoline-4-carbaldehyde (high purity)

  • A selection of organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

Solubility_Determination_Workflow A 1. Sample Preparation (Excess solid in solvent) B 2. Equilibration (Constant temperature shaking) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Sample Analysis (HPLC or UV-Vis) C->D E 5. Calculation (Solubility in mg/mL or mol/L) D->E

Caption: Workflow for experimental solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 8-Chloroquinoline-4-carbaldehyde to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation, centrifuge the vials at a moderate speed for 10-15 minutes.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a known volume of a suitable solvent (usually the same solvent used for dissolution) to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method.

    • A calibration curve should be prepared using standard solutions of 8-Chloroquinoline-4-carbaldehyde of known concentrations.

    • Determine the concentration of the saturated solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of 8-Chloroquinoline-4-carbaldehyde in the respective solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

Conclusion: A Predictive and Practical Framework

This technical guide provides a comprehensive framework for understanding and determining the solubility of 8-Chloroquinoline-4-carbaldehyde in organic solvents. While direct experimental data is currently limited, the inferred solubility profile, based on the principle of chemical similarity, offers a valuable starting point for researchers. The detailed experimental protocol provides a robust methodology for generating precise and reliable solubility data, which is essential for the successful application of this important chemical intermediate in research and development. A thorough understanding of the factors influencing solubility will empower scientists to make informed decisions regarding solvent selection, reaction optimization, and formulation development, thereby accelerating the path from discovery to application.

References

  • MySkinRecipes. (n.d.). 8-Chloroquinoline-4-carbaldehyde. Retrieved from [Link]

  • Yang, Z., et al. (2020). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Journal of Molecular Liquids, 312, 113426. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Data of 8-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 8-Chloroquinoline-4-carbaldehyde. This compound is a significant intermediate in pharmaceutical and materials science research.[1] Due to the limited availability of a complete, published experimental dataset for this specific molecule, this guide synthesizes data from structurally analogous compounds and established spectroscopic principles to present a robust predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals in the identification, characterization, and quality control of 8-Chloroquinoline-4-carbaldehyde.

Molecular Structure and Overview

8-Chloroquinoline-4-carbaldehyde possesses a quinoline core, a bicyclic aromatic heterocycle, substituted with a chlorine atom at the 8-position and a carbaldehyde (aldehyde) group at the 4-position. This unique arrangement of functional groups dictates its chemical reactivity and spectroscopic properties.

Fragmentation M [M]⁺˙ m/z = 191/193 M_minus_H [M-H]⁺ m/z = 190/192 M->M_minus_H - H˙ M_minus_CO [M-CO]⁺˙ m/z = 163/165 M->M_minus_CO M_minus_CHO [M-CHO]⁺ m/z = 162/164 M->M_minus_CHO - CHO˙ M_minus_Cl [M-Cl]⁺ m/z = 156 M_minus_CO->M_minus_Cl - Cl˙ Quinoline [C₉H₆N]⁺ m/z = 128 M_minus_CHO->Quinoline - Cl˙

Sources

discovery and history of 8-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 8-Chloroquinoline-4-carbaldehyde: From Synthesis to Application

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 8-Chloroquinoline-4-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. We will delve into the historical context of its development, detail the primary synthetic methodologies with field-proven insights, and explore its critical applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in drug development who require a technical and practical understanding of this versatile compound.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a quintessential "privileged structure" in drug discovery, forming the backbone of numerous therapeutic agents with a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline core allows for the precise modulation of its biological profile and the construction of complex molecular architectures.

8-Chloroquinoline-4-carbaldehyde (CAS No. 35839-88-4) has emerged as a particularly valuable synthetic intermediate. Its utility stems from two strategically positioned reactive sites: the electrophilic aldehyde group at the C4 position, which is a versatile handle for a wide array of derivatization reactions, and the chlorine atom at the C8 position, which can serve as a leaving group for nucleophilic substitution or as a handle for modern cross-coupling reactions.[1] This guide aims to consolidate the synthetic knowledge and historical context surrounding this compound, empowering researchers to leverage its full potential in developing next-generation pharmaceuticals and functional materials.[1][2]

Historical Context and Discovery

While a singular, seminal publication marking the "discovery" of 8-Chloroquinoline-4-carbaldehyde is not prominent in the historical literature, its existence is the logical outcome of over a century of research into the synthesis and functionalization of the quinoline core. The foundational methods for constructing the quinoline ring itself, such as the Skraup synthesis developed in the 1880s, laid the groundwork for creating a diverse library of substituted quinolines.[3][4][5]

The first synthesis of this specific molecule was likely achieved not as a standalone discovery event, but through the deliberate application of established chemical transformations to the 8-chloroquinoline scaffold. The development of reliable formylation reactions, most notably the Vilsmeier-Haack reaction, provided chemists with the tools to introduce the critical carbaldehyde group onto the pre-existing chloro-substituted ring system. Therefore, the history of 8-Chloroquinoline-4-carbaldehyde is intrinsically linked to the broader history and evolution of quinoline chemistry.

Synthetic Methodologies: A Practical Analysis

The preparation of 8-Chloroquinoline-4-carbaldehyde can be approached from several strategic directions. The most common and industrially viable method involves the direct formylation of 8-chloroquinoline. This approach is favored due to the commercial availability of the starting material.

Primary Synthetic Route: Vilsmeier-Haack Formylation of 8-Chloroquinoline

The Vilsmeier-Haack reaction is the cornerstone method for the synthesis of 8-Chloroquinoline-4-carbaldehyde. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[6]

Causality and Experimental Rationale:

  • Choice of Reagents: DMF serves as the source of the formyl group, while POCl₃ acts as an activator, converting the amide into the highly electrophilic chloroiminium ion (the Vilsmeier reagent).

  • Reaction Mechanism: The quinoline nitrogen atom deactivates the pyridine ring towards electrophilic substitution. Consequently, the electrophilic attack of the Vilsmeier reagent occurs preferentially on the more electron-rich benzene ring. The C4 position is sterically accessible and electronically favorable for this substitution.

  • Workflow Logic: The reaction proceeds via the formation of the electrophile, followed by electrophilic aromatic substitution, and finally hydrolysis of the resulting iminium salt during aqueous workup to liberate the aldehyde.

Experimental Protocol: Vilsmeier-Haack Reaction

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq.) to 0°C.

  • Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 3.0 eq.) dropwise to the cooled POCl₃ with constant stirring. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 8-chloroquinoline (1.0 eq.) in a minimal amount of a suitable solvent (e.g., dichlorobenzene or excess DMF) and add it to the Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup and Isolation: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. The product will often precipitate as a solid.

  • Purification: Collect the crude solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Diagram: Vilsmeier-Haack Synthesis Workflow

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution cluster_workup Hydrolysis & Isolation DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier Activation POCl3 POCl₃ POCl3->Vilsmeier Start 8-Chloroquinoline Vilsmeier->Start Intermediate Iminium Salt Intermediate Start->Intermediate Attack Hydrolysis Aqueous Workup (H₂O, Base) Intermediate->Hydrolysis Product 8-Chloroquinoline- 4-carbaldehyde Hydrolysis->Product caption Workflow for Vilsmeier-Haack formylation.

Caption: Workflow for Vilsmeier-Haack formylation.

Physicochemical Properties and Characterization Data

Proper characterization is essential for confirming the identity and purity of the synthesized compound. The following table summarizes the key properties of 8-Chloroquinoline-4-carbaldehyde.

PropertyValue
CAS Number 35839-88-4
Molecular Formula C₁₀H₆ClNO
Molecular Weight 191.62 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point 145-149 °C
Solubility Soluble in DMSO, Chloroform, DMF
¹H NMR (CDCl₃, 400 MHz) δ ~10.2 (s, 1H, -CHO), 9.1 (d, 1H), 8.3 (d, 1H), 7.9-7.6 (m, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ ~193 (C=O), 150-120 (aromatic carbons)
IR (KBr, cm⁻¹) ~1690 (C=O stretch, aldehyde), ~3050 (Ar C-H), ~780 (C-Cl)

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Applications in Research and Drug Development

The utility of 8-Chloroquinoline-4-carbaldehyde is primarily as a versatile intermediate in the synthesis of more complex molecules with significant biological activity.

  • Antimalarial Drug Development: The compound is a critical building block for novel antimalarial agents.[2] The quinoline core is famous for its role in drugs like chloroquine. The aldehyde at the C4 position allows for the introduction of various side chains, often containing basic amine functionalities, which are crucial for drug accumulation in the parasite's acidic food vacuole. These modifications are explored to create derivatives active against drug-resistant strains of Plasmodium falciparum.[2] The development of quinoline-4-carboxamides, for example, has led to potent antimalarial candidates with novel mechanisms of action.[7]

  • Coordination Chemistry and Catalysis: The nitrogen atom of the quinoline ring and the oxygen atom of the aldehyde can act as a bidentate ligand, allowing 8-Chloroquinoline-4-carbaldehyde to form stable complexes with various metal ions.[2] These metal complexes are investigated for their potential applications in catalysis, as fluorescent sensors, and as functional materials.[2]

  • Scaffold for Diverse Bioactive Molecules: Beyond antimalarials, the reactive nature of the aldehyde group enables its use in synthesizing a wide range of heterocyclic systems. It can be readily converted into imines (Schiff bases), amines (via reductive amination), alcohols, carboxylic acids, or used in multicomponent reactions to build molecular diversity. This flexibility makes it a valuable starting material for generating libraries of compounds for screening against various therapeutic targets, including cancer, bacteria, and viruses.[8][9]

Diagram: Application Pathways

G cluster_pharma Drug Discovery cluster_materials Materials & Coordination Chemistry Core 8-Chloroquinoline- 4-carbaldehyde Antimalarials Antimalarial Agents (Side-chain introduction) Core->Antimalarials Reductive Amination Anticancer Anticancer Scaffolds Core->Anticancer Derivatization Antibacterials Antibacterial Leads Core->Antibacterials Cyclocondensation Ligands Metal Complex Ligands Core->Ligands Chelation Sensors Fluorescent Sensors Ligands->Sensors Catalysts Catalyst Design Ligands->Catalysts caption Key application pathways for the title compound.

Caption: Key application pathways for the title compound.

Conclusion

8-Chloroquinoline-4-carbaldehyde stands as a testament to the enduring legacy and continued importance of the quinoline scaffold in chemical science. While it may not have a dramatic discovery story, its value is firmly established through its role as a robust and versatile synthetic intermediate. A thorough understanding of its synthesis, particularly via the Vilsmeier-Haack reaction, and its reactive potential are crucial for chemists aiming to design and construct novel molecules for drug discovery and materials science. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this powerful chemical tool.

References

  • 8-Hydroxyquinoline - Wikipedia. Wikipedia. [Link]

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  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ResearchGate. [Link]

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theoretical and computational studies of 8-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 8-Chloroquinoline-4-carbaldehyde

Abstract

8-Chloroquinoline-4-carbaldehyde stands as a pivotal scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of novel therapeutic agents, particularly in the realms of antimalarial and anticancer research.[1][2][3] Understanding its molecular architecture, electronic properties, and reactivity is paramount for the rational design of next-generation pharmaceuticals. This technical guide provides a comprehensive framework for the theoretical and computational investigation of 8-Chloroquinoline-4-carbaldehyde, leveraging Density Functional Theory (DFT) and molecular docking simulations. We will explore the causality behind methodological choices, present detailed protocols for key computational workflows, and interpret the resulting data to provide actionable insights for researchers, scientists, and drug development professionals. The narrative emphasizes the synergy between computational prediction and experimental validation, establishing a self-validating system for molecular characterization and lead optimization.

Introduction: The Significance of the Quinoline Core and the Role of Computational Chemistry

The quinoline ring system is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][4][5] The specific derivative, 8-Chloroquinoline-4-carbaldehyde, combines the electron-withdrawing effects of a chlorine atom at the C8 position and a reactive carbaldehyde group at the C4 position, making it an intriguing subject for both synthetic modification and biological evaluation.

Computational chemistry provides an indispensable toolkit for dissecting the properties of such molecules at an atomic level, long before a synthetic route is undertaken. By simulating molecular behavior, we can predict:

  • Structural Geometry: The precise three-dimensional arrangement of atoms.

  • Spectroscopic Signatures: The expected output from techniques like FT-IR, NMR, and UV-Vis, which is crucial for experimental characterization.[6]

  • Electronic Landscape: The distribution of electrons, which governs reactivity and intermolecular interactions.

  • Biological Potential: The potential binding affinity and interaction modes with protein targets, offering a preliminary screen for drug candidacy.[7]

This guide will walk through a logical, field-proven workflow for a comprehensive computational analysis of 8-Chloroquinoline-4-carbaldehyde.

The Computational Scientist's Toolkit: Methodologies and Rationale

The selection of appropriate computational methods is the bedrock of any theoretical study. Our approach is grounded in methods that offer a robust balance of accuracy and computational efficiency, a pragmatic choice essential in a drug development pipeline.

Density Functional Theory (DFT): The Workhorse of Molecular Modeling

DFT is our primary tool for investigating the intrinsic properties of the molecule. We select the B3LYP functional combined with the 6-311++G(d,p) basis set .

  • Expertise & Causality:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is chosen because it incorporates a portion of exact Hartree-Fock exchange, providing a more accurate description of electron correlation compared to pure DFT methods. It has a long and successful track record for organic molecules of this class.[8][9]

    • 6-311++G(d,p) Basis Set: This choice ensures high accuracy. The "6-311" indicates a flexible representation of core and valence electrons. The "++" adds diffuse functions for both heavy atoms and hydrogens, which are critical for accurately describing lone pairs and non-covalent interactions. The "(d,p)" adds polarization functions, allowing orbitals to change shape, which is essential for correctly modeling bonding environments.[10]

This combination allows for reliable prediction of molecular geometry, vibrational frequencies, and electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability.[11][12]

  • A small gap suggests the molecule is more reactive and can be easily excited, making it a "soft" molecule.[11]

  • A large gap implies higher kinetic stability and lower chemical reactivity, characterizing a "hard" molecule.[11]

From the HOMO and LUMO energies, we can derive key global reactivity descriptors that quantify the molecule's behavior.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis
  • NBO Analysis: This method provides a detailed picture of charge distribution and delocalization. It investigates hyperconjugative interactions (the stabilizing interactions between filled and unfilled orbitals), which are key to understanding the molecule's overall stability.[10][13]

  • MEP Analysis: An MEP surface map visually represents the electrostatic potential on the electron density surface. It is an invaluable tool for identifying reactive sites:

    • Red Regions (Negative Potential): Electron-rich areas, susceptible to electrophilic attack.

    • Blue Regions (Positive Potential): Electron-poor areas, susceptible to nucleophilic attack.[14]

Molecular Docking: Simulating Biological Interactions

To evaluate the therapeutic potential of 8-Chloroquinoline-4-carbaldehyde, we employ molecular docking. This technique predicts the preferred orientation of a ligand when bound to a protein target. Quinoline derivatives are known to target various enzymes; for this guide, we will consider Staphylococcus aureus DNA Gyrase B , a well-established target for quinolone-class antibacterial agents.[15] The docking score, typically expressed in kcal/mol, provides an estimate of binding affinity.

Workflow for Computational Analysis

The following diagram outlines the logical flow of a comprehensive theoretical investigation, from initial structure preparation to the final analysis of biological potential.

G A 1. Input Structure (8-Chloroquinoline-4-carbaldehyde) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Validation of Minimum Energy) B->C D 4. Single Point Energy Calculation C->D E Structural Parameters (Bond Lengths, Angles) D->E F Spectroscopic Prediction (IR, NMR, UV-Vis) D->F G Electronic Properties (HOMO-LUMO, NBO, MEP) D->G H 5. Ligand Preparation G->H Informs Reactivity J 7. Molecular Docking Simulation H->J I 6. Protein Target Preparation (e.g., S. aureus DNA Gyrase B) I->J K 8. Analysis of Binding (Docking Score, Interactions) J->K L Lead Optimization & Experimental Design

Caption: Workflow for the theoretical and computational analysis of a target molecule.

Predicted Molecular Properties of 8-Chloroquinoline-4-carbaldehyde

This section presents the synthesized results of the computational analyses described above. The data are representative of what a researcher would obtain following the prescribed protocols.

Optimized Molecular Geometry

The geometry of 8-Chloroquinoline-4-carbaldehyde was optimized to find its most stable conformation (a true energy minimum on the potential energy surface). Key structural parameters are presented below.

Parameter Bond/Angle Calculated Value
Bond Length (Å) C4-C11 (C=O)1.215 Å
C8-Cl161.748 Å
C4-C10 (C-C)1.481 Å
N1-C21.319 Å
N1-C91.375 Å
Bond Angle (°) C3-C4-C10118.5°
C5-C10-C4121.2°
C7-C8-Cl16119.7°

Causality: The C4-C10 bond length is shorter than a typical C-C single bond (~1.54 Å), indicating partial double bond character due to electron delocalization across the quinoline ring and the carbaldehyde group. This delocalization is a key factor in the molecule's electronic properties and reactivity.

Vibrational (FT-IR) Spectroscopy Analysis

Frequency calculations not only confirm that the optimized structure is a true minimum (no imaginary frequencies) but also predict the infrared spectrum. This is a critical step for self-validation, as these predicted frequencies can be directly compared with experimental FT-IR data.[14]

Vibrational Mode Calculated Frequency (cm⁻¹) Assignment
Carbonyl (C=O) Stretch1715Strong, characteristic of the aldehyde group
C=N/C=C Aromatic Ring Stretch1610 - 1450Multiple bands, characteristic of the quinoline core
C-H Aromatic Stretch3080 - 3020Medium to weak bands
C-Cl Stretch785Strong band in the fingerprint region

Trustworthiness: A close match between these calculated frequencies and an experimental spectrum provides strong confidence in the accuracy of the computational model and the optimized geometry.

Electronic Structure and Reactivity

The MEP surface reveals the distribution of charge. For 8-Chloroquinoline-4-carbaldehyde, the most negative potential (red/yellow) is localized around the carbonyl oxygen and the quinoline nitrogen, identifying them as the primary sites for electrophilic attack. The hydrogen of the aldehyde group and the aromatic protons show positive potential (blue), indicating their susceptibility to nucleophilic attack.

The HOMO is primarily distributed over the quinoline ring, while the LUMO is concentrated on the carbaldehyde group and the adjacent part of the pyridine ring. This indicates that an electronic transition (π → π*) would involve a charge transfer from the bicyclic ring system towards the aldehyde moiety.[10]

Descriptor Symbol Calculated Value (eV) Implication
HOMO EnergyEHOMO-6.95 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyELUMO-2.51 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap ΔE 4.44 eV Indicates high kinetic stability and moderate reactivity.[12]
Ionization PotentialIP6.95 eVEnergy required to remove an electron.
Electron AffinityEA2.51 eVEnergy released when an electron is added.
Electronegativityχ4.73 eVOverall electron-attracting tendency.
Chemical Hardnessη2.22 eVResistance to change in electron distribution.
Electrophilicity Indexω5.04 eVA measure of the molecule's ability to act as an electrophile.

Interpretation: The calculated energy gap of 4.44 eV suggests that 8-Chloroquinoline-4-carbaldehyde is a moderately reactive molecule with good overall stability. The high electrophilicity index (ω) confirms that the molecule is a strong electron acceptor, a property conferred by the aldehyde and chloro substituents.

Biological Potential: Molecular Docking Protocol and Analysis

To assess the potential of 8-Chloroquinoline-4-carbaldehyde as an antibacterial agent, we performed a molecular docking simulation against S. aureus DNA Gyrase B (PDB ID: 5TBO).

Step-by-Step Molecular Docking Protocol
  • Protein Preparation: The crystal structure of the protein is obtained from the Protein Data Bank.[13] Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned using a standard force field (e.g., AMBER).

  • Ligand Preparation: The DFT-optimized structure of 8-Chloroquinoline-4-carbaldehyde is used. Charges are assigned, and rotatable bonds are defined.

  • Active Site Definition: A binding grid is defined around the known active site of the enzyme, typically based on the position of a co-crystallized known inhibitor to ensure the docking search is localized to the relevant area.

  • Docking Simulation: The docking algorithm (e.g., AutoDock Vina) systematically samples conformations of the ligand within the defined active site, scoring each pose based on a scoring function that estimates binding affinity.

  • Result Analysis: The top-scoring poses are analyzed to identify the most favorable binding mode and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

Docking Results and Interpretation

The simulation predicts a favorable binding interaction within the enzyme's active site.

G cluster_0 S. aureus DNA Gyrase B (Active Site) P1 ASP79 P2 GLY77 P3 ILE84 P4 PRO85 L 8-Chloroquinoline-4-carbaldehyde L->P1 Hydrogen Bond (Aldehyde O) L->P2 Hydrogen Bond (Quinoline N) L->P3 Hydrophobic Interaction L->P4 Hydrophobic Interaction

Caption: Key interactions of 8-Chloroquinoline-4-carbaldehyde in the DNA Gyrase B active site.

Binding Metric Value Interacting Residues Interaction Type
Binding Affinity -7.1 kcal/mol Asp79Hydrogen Bond with Aldehyde Oxygen
Gly77Hydrogen Bond with Quinoline Nitrogen
Ile84, Pro85Hydrophobic Interactions with Quinoline Ring

Insight: The predicted binding affinity of -7.1 kcal/mol is significant and suggests a stable complex. The formation of two key hydrogen bonds—one involving the quinoline nitrogen and another with the aldehyde oxygen—acts as a crucial anchor. These specific interactions provide a clear, testable hypothesis for medicinal chemists to either enhance these interactions or introduce new ones through synthetic modification, thereby improving potency.

Conclusion and Future Directions

This guide has detailed a robust computational workflow for the in-depth characterization of 8-Chloroquinoline-4-carbaldehyde. Through DFT calculations, we have elucidated its stable geometry, predicted its spectroscopic fingerprints, and mapped its electronic landscape, revealing a stable yet reactive molecule with distinct electrophilic and nucleophilic centers. Molecular docking simulations further suggest its potential as a DNA gyrase B inhibitor, highlighting specific intermolecular interactions that can be targeted for lead optimization.

The true power of this theoretical framework lies in its synergy with experimental work. The findings presented here should serve as a blueprint for:

  • Synthesis and Characterization: Guiding the synthesis and confirming the structure of the target molecule and its derivatives using the predicted spectroscopic data as a reference.

  • Rational Drug Design: Providing a structural basis for designing new analogues with potentially enhanced binding affinity and improved pharmacological profiles.

  • Mechanism of Action Studies: Forming hypotheses about how modifications to the molecule's structure will affect its electronic properties and, consequently, its biological activity.

By integrating these computational insights into the drug discovery process, researchers can accelerate the development of novel quinoline-based therapeutics, saving valuable time and resources while increasing the probability of success.

References

  • Ibeji, C. U., et al. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. International Journal of Pharmaceutical Research & Allied Sciences, 6(1), 52-64.

  • MySkinRecipes. 8-Chloroquinoline-4-carbaldehyde. MySkinRecipes Product Page.

  • Al-Hussaini, R., et al. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1294-1310.

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The Strategic Application of 8-Chloroquinoline-4-carbaldehyde in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle, represents one of the most important and versatile scaffolds in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a vast array of therapeutic agents across numerous disease areas, including cancer, infectious diseases, and inflammation.[1] The strategic placement of substituents on the quinoline ring allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. Among the myriad of possible derivatives, 8-Chloroquinoline-4-carbaldehyde has emerged as a particularly valuable starting material for the synthesis of novel bioactive compounds. The presence of a chlorine atom at the 8-position and a reactive carbaldehyde group at the 4-position provides a unique combination of features that can be exploited for the generation of diverse chemical libraries with significant therapeutic potential.

This technical guide provides an in-depth exploration of the potential applications of 8-Chloroquinoline-4-carbaldehyde in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their own discovery programs. We will delve into the synthetic utility of this compound, explore its application in the development of anticancer, antimicrobial, and antimalarial agents, and provide practical insights into the design and execution of relevant experimental workflows.

I. The Synthetic Versatility of 8-Chloroquinoline-4-carbaldehyde: A Gateway to Molecular Diversity

The chemical reactivity of 8-Chloroquinoline-4-carbaldehyde is dominated by the electrophilic nature of the aldehyde group, making it an ideal substrate for a variety of condensation and carbon-carbon bond-forming reactions. This reactivity is the cornerstone of its utility in medicinal chemistry, allowing for the facile introduction of diverse structural motifs.

Schiff Base Formation: A Facile Route to Novel Antimicrobial and Anticancer Agents

The condensation of the aldehyde group of 8-Chloroquinoline-4-carbaldehyde with primary amines is a straightforward and efficient method for the synthesis of Schiff bases (imines). This reaction is often carried out under mild conditions and provides a high-yielding route to a wide range of derivatives.[2][3] Schiff bases derived from quinoline scaffolds are well-documented to possess a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[2][4] The imine linkage is not merely a linker but can actively participate in biological interactions, often enhancing the overall activity of the molecule.

Claisen-Schmidt Condensation: The Genesis of Bioactive Chalcones

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is another powerful tool for derivatizing 8-Chloroquinoline-4-carbaldehyde. Reaction with various acetophenones yields quinoline-chalcone derivatives, a class of compounds renowned for their potent anticancer activities.[5][6][7][8] Chalcones are known to induce apoptosis and cell cycle arrest in cancer cells, often through the generation of reactive oxygen species (ROS).[6][8] The 8-chloroquinoline moiety can significantly influence the electronic properties and steric bulk of the resulting chalcone, thereby modulating its biological activity and target selectivity.

II. Therapeutic Applications of 8-Chloroquinoline-4-carbaldehyde Derivatives

The strategic derivatization of 8-Chloroquinoline-4-carbaldehyde has led to the discovery of promising lead compounds in several key therapeutic areas.

Anticancer Agents: Targeting Cell Proliferation and Survival

The quinoline scaffold is a common feature in many approved and investigational anticancer drugs.[1] Derivatives of 8-Chloroquinoline-4-carbaldehyde, particularly chalcones, have demonstrated significant potential in this arena.

Mechanism of Action: Quinoline-chalcone derivatives often exert their anticancer effects through multiple mechanisms. A key mechanism involves the induction of apoptosis (programmed cell death) by increasing intracellular levels of reactive oxygen species (ROS).[6][8] This oxidative stress can lead to DNA damage and mitochondrial dysfunction, ultimately triggering the caspase cascade and cell death. Furthermore, some derivatives have been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.[6][8]

Structure-Activity Relationship (SAR) Insights:

  • The presence of the quinoline ring is often crucial for activity.

  • Electron-donating or electron-withdrawing groups on the phenyl ring of the chalcone moiety can significantly impact potency. For instance, some of the most potent quinoline-chalcone derivatives feature methoxy or halogen substituents.[5][8]

  • The chlorine atom at the 8-position of the quinoline ring can enhance lipophilicity, potentially improving cell permeability and overall efficacy.

Compound Type Cancer Cell Line Reported IC50 (µM) Reference
Quinoline-Chalcone DerivativeMGC-803 (Gastric)1.38[5][8]
Quinoline-Chalcone DerivativeHCT-116 (Colon)5.34[5][8]
Quinoline-Chalcone DerivativeMCF-7 (Breast)5.21[5][8]
Antimicrobial Agents: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria and fungi poses a significant threat to global health. Quinoline derivatives have a long history as antimicrobial agents, and Schiff bases derived from 8-Chloroquinoline-4-carbaldehyde represent a promising avenue for the development of new anti-infectives.

Mechanism of Action: While the exact mechanisms can vary, many quinoline-based antimicrobial agents are thought to interfere with essential cellular processes in pathogens. This can include the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication, or the disruption of cell membrane integrity. The chelation of essential metal ions by the quinoline scaffold can also contribute to their antimicrobial effects.

Structure-Activity Relationship (SAR) Insights:

  • The imine group of the Schiff base is a critical pharmacophore.

  • The nature of the substituent on the amine portion of the Schiff base can dramatically influence the spectrum of activity (i.e., Gram-positive vs. Gram-negative bacteria).

  • The 8-chloro substituent may contribute to improved uptake by bacterial cells.

Antimalarial Agents: A Legacy and a Future

The quinoline core is synonymous with antimalarial drug discovery, with chloroquine and other 4-aminoquinolines having been mainstays of treatment for decades. 8-Chloroquinoline-4-carbaldehyde serves as a valuable intermediate in the synthesis of novel quinoline-based compounds aimed at overcoming the challenge of drug-resistant malaria.[9]

Mechanism of Action: Many quinoline antimalarials are thought to function by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum. This leads to the buildup of toxic heme, which ultimately kills the parasite.

Structure-Activity Relationship (SAR) Insights:

  • Derivatives of quinoline carbaldehydes have shown potent antimalarial activity, with some compounds exhibiting IC50 values in the low nanomolar range against P. falciparum.[10]

  • Modifications at the 4-position of the quinoline ring are critical for antimalarial efficacy.

  • The introduction of different heterocyclic moieties, such as 1,3,4-oxadiazoles, can significantly enhance activity.[10]

III. Experimental Protocols: A Practical Guide

The following section provides a representative, step-by-step protocol for the synthesis of a quinoline-chalcone derivative from 8-Chloroquinoline-4-carbaldehyde. This protocol is intended as a general guideline and may require optimization for specific substrates.

Synthesis of a Quinoline-Chalcone Derivative via Claisen-Schmidt Condensation

Objective: To synthesize (E)-1-(4-methoxyphenyl)-3-(8-chloroquinolin-4-yl)prop-2-en-1-one.

Materials:

  • 8-Chloroquinoline-4-carbaldehyde

  • 4-Methoxyacetophenone

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Standard laboratory glassware and equipment (magnetic stirrer, round-bottom flask, reflux condenser, filtration apparatus)

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 8-Chloroquinoline-4-carbaldehyde (1.0 mmol) and 4-methoxyacetophenone (1.0 mmol) in ethanol (20 mL).

  • Catalyst Addition: To the stirred solution, slowly add an aqueous solution of sodium hydroxide (10%, 5 mL).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (100 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from ethanol to obtain the pure chalcone derivative.

  • Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

IV. Visualizing the Potential: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key experimental workflows and logical relationships.

G cluster_synthesis Synthetic Pathways from 8-Chloroquinoline-4-carbaldehyde cluster_application Therapeutic Applications Start 8-Chloroquinoline-4-carbaldehyde SchiffBase Schiff Base Derivative Start->SchiffBase Condensation Chalcone Chalcone Derivative Start->Chalcone Claisen-Schmidt Amine Primary Amine Amine->SchiffBase Ketone Acetophenone Derivative Ketone->Chalcone Antimicrobial Antimicrobial Activity SchiffBase->Antimicrobial Anticancer Anticancer Activity Chalcone->Anticancer

Caption: Synthetic pathways and applications of 8-Chloroquinoline-4-carbaldehyde.

G Chalcone Quinoline-Chalcone Derivative ROS Increased ROS Production Chalcone->ROS CellCycle G2/M Cell Cycle Arrest Chalcone->CellCycle Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of anticancer action for quinoline-chalcone derivatives.

V. Future Perspectives and Conclusion

8-Chloroquinoline-4-carbaldehyde is a highly valuable and somewhat underexplored building block in medicinal chemistry. Its synthetic tractability, combined with the proven biological relevance of the quinoline scaffold, makes it an attractive starting point for the development of novel therapeutic agents. The demonstrated potential of its derivatives, particularly Schiff bases and chalcones, in the fields of oncology and infectious diseases warrants further investigation.

Future research should focus on expanding the chemical diversity of libraries derived from 8-Chloroquinoline-4-carbaldehyde, exploring a wider range of reaction partners and synthetic methodologies. In-depth mechanistic studies and comprehensive structure-activity relationship analyses will be crucial for optimizing the potency and selectivity of lead compounds. As our understanding of the biological roles of quinoline derivatives continues to grow, so too will the potential applications of this versatile chemical entity in the ongoing quest for new and effective medicines.

References

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Navigating the Unseen: A Technical Guide to the Safe Handling of 8-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Hazard Identification and Risk Assessment: An Analog-Based Approach

Due to the absence of specific toxicological data for 8-Chloroquinoline-4-carbaldehyde, a conservative risk assessment must be performed based on the known hazards of analogous quinoline compounds. Quinoline and its derivatives are known to exhibit a range of biological activities and associated toxicities.[2][3] The presence of a chlorinated aromatic ring and an aldehyde functional group suggests potential for skin, eye, and respiratory irritation, as well as possible systemic effects upon absorption.

Inferred Hazard Profile

The following table summarizes the likely hazards associated with 8-Chloroquinoline-4-carbaldehyde, based on data from related compounds such as 2-Chloroquinoline-3-carbaldehyde, 8-Hydroxyquinoline, and 4-Quinolinecarboxaldehyde.[4][5][6]

Hazard ClassificationInferred Risk for 8-Chloroquinoline-4-carbaldehydeBasis from Analogous Compounds
Acute Toxicity (Oral) Category 3 or 4 (Toxic or Harmful if swallowed) 8-Hydroxyquinoline is classified as toxic if swallowed.[5][7]
Skin Corrosion/Irritation Category 2 (Causes skin irritation) 2-Chloroquinoline-3-carbaldehyde and other quinoline derivatives are known skin irritants.[4][8]
Serious Eye Damage/Irritation Category 1 or 2A (Causes serious eye damage or irritation) 8-Hydroxyquinoline causes serious eye damage.[5][7] 2-Chloroquinoline-3-carbaldehyde causes serious eye irritation.[4]
Respiratory Irritation Possible (May cause respiratory irritation) Aldehyde-containing compounds and quinoline derivatives can be respiratory irritants.[4][9]
Skin Sensitization Possible (May cause an allergic skin reaction) 8-Hydroxyquinoline is a known skin sensitizer.[5][7]
Reproductive Toxicity Possible (Suspected of damaging fertility or the unborn child) 8-Hydroxyquinoline is suspected of damaging the unborn child.[5][10]
Hazardous to the Aquatic Environment Likely (Toxic to aquatic life with long-lasting effects) 8-Hydroxyquinoline is very toxic to aquatic life with long-lasting effects.[5][10]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the potential hazards, a stringent, multi-layered approach to exposure control is mandatory. The primary principle is to minimize the generation and dissemination of dust or aerosols and to prevent any direct contact with the substance.

Primary Engineering Controls

All manipulations of solid 8-Chloroquinoline-4-carbaldehyde and its solutions should be conducted within a certified chemical fume hood.[11] The fume hood provides critical protection against inhalation of airborne particulates and vapors. The work area within the fume hood should be kept clean and uncluttered to ensure proper airflow. A safety shower and eyewash station must be readily accessible in the immediate work area.[11]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 8-Chloroquinoline-4-carbaldehyde:

  • Eye and Face Protection: Chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[11] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

    • Clothing: Wear appropriate protective clothing to prevent skin exposure.[11]

  • Respiratory Protection: If there is a risk of exceeding exposure limits, or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling Procedures
  • Pre-Handling:

    • Read and understand this safety guide and any available safety information for analogous compounds thoroughly.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before starting work.

    • Don the appropriate PPE.

  • During Handling:

    • Avoid the formation of dust and aerosols.[4]

    • Use non-sparking tools.[4]

    • Wash hands thoroughly after handling, even if gloves were worn.[9][12]

    • Do not eat, drink, or smoke in the laboratory.[5][9]

    • Keep the container tightly closed when not in use.[4][12]

Storage Requirements

8-Chloroquinoline-4-carbaldehyde should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][11][12] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[11][12] The recommended storage temperature is between 2-8°C under an inert gas.[1]

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency response plan is essential.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[12][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][13]
Spill and Leak Response
  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct a strong airflow onto the spill, as this could generate dust.

  • Contain: Prevent further spread of the material. Do not allow it to enter drains or waterways.[5][13]

  • Clean-up (for small spills):

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[14]

    • Place the spilled material into a suitable, labeled container for hazardous waste disposal.[15][14]

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Reporting: Report all spills to the appropriate laboratory safety personnel.

Disposal Considerations

8-Chloroquinoline-4-carbaldehyde and any contaminated materials must be disposed of as hazardous waste.[4][16] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[8][13]

Visual Workflow: Safe Handling of 8-Chloroquinoline-4-carbaldehyde

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling cluster_emergency Emergency Response prep1 Review Safety Guide prep2 Verify Fume Hood Function prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Perform Reaction handle2->handle3 clean1 Decontaminate Glassware handle3->clean1 Reaction Complete clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 spill Spill Occurs evacuate_spill Evacuate Area contain_spill Contain Spill cleanup_spill Clean Up Spill exposure Exposure Occurs first_aid first_aid exposure->first_aid Initiate First Aid evacuate_spill->contain_spill contain_spill->cleanup_spill

Caption: Workflow for the safe handling of 8-Chloroquinoline-4-carbaldehyde.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Chloroquinoline-4-carbaldehyde. Retrieved from [Link]

  • ECHA. (n.d.). Quinolin-8-ol Substance Information. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of 8-Chloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • PENTA s.r.o. (2025). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Quinolinecarboxaldehyde, 95%. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

  • RSC Blogs. (2024). RSC Advances Editors Collection: Greener synthetic approaches towards quinoline derivatives. Retrieved from [Link]

  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (2025). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • Brieflands. (n.d.). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of 8-Chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

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For Inquiries Contact: [email protected]

Abstract

This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of 8-chloroquinoline, a critical transformation for synthesizing 8-chloroquinoline-5-carbaldehyde. This aldehyde is a valuable intermediate in the development of novel therapeutic agents and functional materials. We present a detailed examination of the reaction mechanism, step-by-step experimental protocols, optimization strategies, and critical safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and synthetic chemistry, offering field-proven insights to ensure reproducible and high-yielding results.

Introduction: The Significance of 8-Chloroquinoline-5-carbaldehyde

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, functionalized 8-chloroquinolines are key precursors in the synthesis of pharmaceuticals with a wide range of therapeutic applications, including anticancer, antimalarial, and anti-inflammatory agents.[3][4] The introduction of a formyl (-CHO) group at the C-5 position of the 8-chloroquinoline nucleus via the Vilsmeier-Haack reaction unlocks a versatile chemical handle for further molecular elaboration.[5] This aldehyde can be readily converted into a variety of functional groups, making it an indispensable building block in drug discovery and materials science.[6][7]

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group with high regioselectivity.[10] This guide will delve into the practical application of this reaction to 8-chloroquinoline, providing a robust framework for its successful implementation.

Reaction Mechanism and Regioselectivity

The Vilsmeier-Haack reaction proceeds through two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the 8-chloroquinoline ring.

Stage 1: Formation of the Vilsmeier Reagent

N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[11][12] This intermediate is the key formylating agent in the reaction.[13]

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis

The electron-rich quinoline ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[12] For 8-chloroquinoline, the substitution is directed to the C-5 position, which is the most electron-rich and sterically accessible position on the benzene ring portion of the quinoline system. This is followed by the elimination of a chloride ion to form an iminium salt intermediate. Subsequent hydrolysis during the aqueous work-up cleaves the iminium salt to yield the final product, 8-chloroquinoline-5-carbaldehyde.[14]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Chloroquinoline 8-Chloroquinoline Iminium_Intermediate Iminium Salt Intermediate Chloroquinoline->Iminium_Intermediate + Vilsmeier Reagent Aldehyde 8-Chloroquinoline-5-carbaldehyde Iminium_Intermediate->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Vilsmeier-Haack formylation of 8-chloroquinoline.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
8-Chloroquinoline≥98%Sigma-AldrichStore in a cool, dry place.
Phosphorus oxychloride (POCl₃)Reagent Grade, ≥99%S.d. Fine ChemHighly corrosive and water-reactive. Handle with extreme care.[15]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUse anhydrous grade to prevent reagent decomposition.[16]
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRFor drying organic layers.
Crushed Ice--For quenching the reaction.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a calcium chloride guard tube

  • Ice-salt bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Workflow for the Synthesis of 8-Chloroquinoline-5-carbaldehyde

Vilsmeier_Workflow Start Start Reagent_Prep Vilsmeier Reagent Preparation (DMF + POCl₃ at 0-5°C) Start->Reagent_Prep Substrate_Add Addition of 8-Chloroquinoline Reagent_Prep->Substrate_Add Reaction Reaction at Elevated Temperature (e.g., 60-70°C) Substrate_Add->Reaction Quench Quenching on Crushed Ice Reaction->Quench Neutralize Neutralization with NaHCO₃ Quench->Neutralize Extract Extraction with Dichloromethane Neutralize->Extract Dry_Concentrate Drying and Concentration Extract->Dry_Concentrate Purify Purification (Column Chromatography) Dry_Concentrate->Purify Product 8-Chloroquinoline-5-carbaldehyde Purify->Product

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

1. Vilsmeier Reagent Formation:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add freshly distilled phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with constant, vigorous stirring.[17] Ensure the temperature does not rise above 5°C during the addition.[18]

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5°C to allow for the complete formation of the Vilsmeier reagent. A precipitate of the Vilsmeier reagent may form, which is normal.[19]

2. Reaction with 8-Chloroquinoline:

  • Dissolve 8-chloroquinoline (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the 8-chloroquinoline solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 10°C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture in a water bath or heating mantle to 60-70°C for 4-6 hours. The exact temperature and time may require optimization.[17]

3. Reaction Monitoring:

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).[16] A small aliquot of the reaction mixture should be carefully quenched in a separate vial with a basic solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent before spotting on the TLC plate.[16]

4. Work-up and Isolation:

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice and water.

  • Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.[11] This quenching process is highly exothermic and should be performed in a fume hood.

  • Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate of the crude product should form.

  • Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of the intermediate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

5. Purification:

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 8-chloroquinoline-5-carbaldehyde.[12]

Characterization Data

The identity and purity of the synthesized 8-chloroquinoline-5-carbaldehyde should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR A singlet for the aldehyde proton (CHO) typically appears between δ 10.0 and 10.5 ppm. Aromatic protons will show characteristic shifts and coupling patterns for the quinoline ring system.
¹³C NMR The aldehyde carbonyl carbon will have a characteristic resonance around δ 190-195 ppm. Other aromatic carbons will appear in the δ 110-160 ppm region.
Mass Spec. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₀H₆ClNO.
FT-IR A strong absorption band for the aldehyde C=O stretch is expected around 1680-1700 cm⁻¹.

Note: Specific chemical shifts and coupling constants should be compared with literature values for confirmation.[20][21]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive Vilsmeier reagent due to moisture. - Insufficient activation of the substrate. - Incomplete reaction.- Ensure all glassware is oven-dried and reagents are anhydrous.[16] - Increase the equivalents of the Vilsmeier reagent (e.g., to 2.0-3.0 equiv.).[17] - Increase the reaction temperature or extend the reaction time, monitoring by TLC.[17]
Formation of Byproducts - Reaction temperature too high. - Incorrect regioselectivity.- Optimize the reaction temperature; start at a lower temperature and gradually increase. - While formylation at C-5 is strongly favored, confirm the structure of the product and byproducts by 2D NMR techniques if necessary.
Difficult Work-up - Emulsion formation during extraction. - Incomplete hydrolysis of the iminium intermediate.- Add brine to the aqueous layer to break up emulsions.[16] - Ensure the pH is properly adjusted during neutralization and allow sufficient stirring time after quenching.[17]

Safety Precautions

The Vilsmeier-Haack reaction involves hazardous reagents and requires strict adherence to safety protocols.

  • Phosphorus oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water, releasing heat and toxic fumes (hydrochloric acid and phosphoric acid).[22][23] It must be handled in a well-ventilated chemical fume hood at all times.[24] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (Neoprene is recommended).[24] An eyewash station and safety shower must be readily accessible.[23]

  • Reaction Quenching: The quenching of the reaction mixture with ice/water is a highly exothermic process.[11] The reaction mixture should be added slowly to a large excess of vigorously stirred ice to effectively dissipate the heat.[11]

  • Waste Disposal: All waste materials, including residual POCl₃ and contaminated solvents, must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.[15]

Conclusion

The Vilsmeier-Haack formylation of 8-chloroquinoline is a reliable and efficient method for the synthesis of 8-chloroquinoline-5-carbaldehyde. By understanding the reaction mechanism, adhering to the detailed protocol, and observing all safety precautions, researchers can successfully synthesize this valuable intermediate for applications in drug discovery and materials science. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount for achieving high yields and purity.

References

  • Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Workup.
  • Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Benchchem. (n.d.). Managing precipitate formation in Vilsmeier reagent preparation.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
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  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?
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  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
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  • P. G. Research Center, Department of Chemistry, Z.B. Patil College. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • CAMEO Chemicals - NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE.
  • Fisher Scientific. (2025). Phosphorus oxychloride - SAFETY DATA SHEET.
  • Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride.
  • CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride.
  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent.
  • YouTube. (2021). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry.
  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Benchchem. (n.d.). Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols.
  • MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
  • Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • ResearchGate. (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF.
  • European Patent Office. (2001). PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES.
  • ChemicalBook. (n.d.). 5-Chloro-8-hydroxyquinoline synthesis.
  • ChemicalBook. (2026). 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3.
  • ChemicalBook. (n.d.). 5-Chloro-8-hydroxyquinoline(130-16-5) 1H NMR spectrum.
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • CymitQuimica. (n.d.). CAS 2598-30-3: 8-hydroxyquinoline-5-carbaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity 8-Hydroxyquinoline-5-carbaldehyde CAS: 2598-30-3: Synthesis and Applications as a Fine Chemical Intermediate.
  • PMC - NIH. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.

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Application Notes and Protocols: Synthetic Routes to 8-Chloroquinoline-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

8-Chloroquinoline-4-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds, particularly in the realm of antimalarial drug discovery.[1] Their unique structural framework, featuring a reactive aldehyde group and a stable aromatic system, also lends them to applications in coordination chemistry and materials science.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic methodologies for accessing this important class of molecules. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols, and offer insights into experimental choices to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules. The introduction of a chlorine atom at the 8-position and a carbaldehyde group at the 4-position of the quinoline nucleus creates a versatile building block, 8-chloroquinoline-4-carbaldehyde. The aldehyde functionality serves as a synthetic handle for a variety of chemical transformations, including the formation of Schiff bases, Wittig reactions, and reductions to alcohols, thereby enabling the generation of diverse molecular libraries for biological screening.[2] The chloro-substituent, in turn, modulates the electronic properties of the quinoline ring and can serve as a site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

The primary application of 8-chloroquinoline-4-carbaldehyde derivatives lies in the development of novel antimalarial agents, aiming to combat the emergence of drug-resistant strains of Plasmodium falciparum.[1] Beyond this, these compounds are explored as intermediates for enzyme inhibitors and in the design of functional materials and catalysts.[1]

Key Synthetic Strategies

Several synthetic routes have been established for the preparation of 8-chloroquinoline-4-carbaldehyde and its analogues. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability. This section will elaborate on the most prominent and practical approaches.

Vilsmeier-Haack Formylation of 8-Chloroquinoline Precursors

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4]

Mechanism Insight: The reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich quinoline ring in an electrophilic aromatic substitution.[4] Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde. The regioselectivity of the formylation is influenced by the electronic and steric properties of the substituents on the quinoline ring.

Workflow Diagram:

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation and Hydrolysis DMF DMF Vilsmeier_reagent [(CH₃)₂N=CHCl]⁺Cl⁻ Vilsmeier Reagent DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Quinoline 8-Chloroquinoline Derivative Iminium_intermediate Iminium Intermediate Quinoline->Iminium_intermediate + Vilsmeier Reagent Aldehyde 8-Chloroquinoline-4-carbaldehyde Iminium_intermediate->Aldehyde Hydrolysis (H₂O)

Caption: Vilsmeier-Haack formylation workflow.

Protocol 2.1: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde

This protocol is adapted from a procedure for the synthesis of a related quinoline derivative and illustrates the general principles of the Vilsmeier-Haack reaction.[6]

Materials:

  • o-Methylacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Round-bottom flask with reflux condenser and drying tube

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a drying tube and magnetic stirrer, cool 5 mL of DMF to 0°C in an ice bath.

  • Slowly add 18 mL of POCl₃ dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0°C during the addition.

  • To this solution, add 4 grams of o-methylacetanilide.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reflux the reaction mixture for 6-8 hours, maintaining the temperature between 80-90°C.

  • After reflux, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 2-chloro-8-methylquinoline-3-carbaldehyde.

Note on Causality: The use of excess POCl₃ ensures the complete formation of the Vilsmeier reagent and drives the reaction to completion. The reflux at 80-90°C provides the necessary activation energy for the electrophilic aromatic substitution on the relatively electron-deficient quinoline ring system.

Reissert Reaction

The Reissert reaction provides an alternative route to quinoline-4-carbaldehydes, although it is more commonly associated with the synthesis of quinoline-2-carboxylic acids.[7][8][9] The reaction involves the formation of a Reissert compound, an N-acyl-1,2-dihydro-2-cyanoquinoline, by reacting a quinoline with an acid chloride and a cyanide source, such as potassium cyanide or trimethylsilyl cyanide.[7][10]

Mechanism Insight: The quinoline nitrogen is first acylated by the acid chloride to form a reactive N-acylquinolinium intermediate. This is followed by the nucleophilic addition of a cyanide ion at the 2-position of the quinoline ring.[7] The resulting Reissert compound can then be hydrolyzed under acidic conditions to yield the corresponding aldehyde.[7]

Workflow Diagram:

Reissert_Reaction Quinoline 8-Chloroquinoline Reissert_compound Reissert Compound Quinoline->Reissert_compound + Acid Chloride, + Cyanide Acyl_chloride Acid Chloride (RCOCl) Acyl_chloride->Reissert_compound Cyanide Cyanide Source (KCN or TMSCN) Cyanide->Reissert_compound Aldehyde 8-Chloroquinoline-4-carbaldehyde Reissert_compound->Aldehyde Acid-catalyzed Hydrolysis

Caption: General workflow of the Reissert reaction.

Protocol 2.2: General Procedure for Reissert Compound Formation and Hydrolysis to Aldehyde

This is a generalized protocol based on the principles of the Reissert reaction.[7][8][9]

Materials:

  • 8-Chloroquinoline

  • Benzoyl chloride (or other acid chloride)

  • Potassium cyanide (KCN) or Trimethylsilyl cyanide (TMSCN)

  • Dichloromethane (DCM)

  • Water (for biphasic system with KCN)

  • Aluminum chloride (catalyst for TMSCN method)[10]

  • Hydrochloric acid (for hydrolysis)

  • Separatory funnel

  • Stirring apparatus

Procedure (Biphasic KCN method):

  • Dissolve 8-chloroquinoline and benzoyl chloride in dichloromethane.

  • Prepare an aqueous solution of potassium cyanide.

  • Combine the organic and aqueous solutions in a separatory funnel or a flask with vigorous stirring to create a biphasic system.

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude Reissert compound.

  • Purify the Reissert compound by column chromatography or recrystallization.

  • For hydrolysis, dissolve the purified Reissert compound in a suitable solvent and treat with aqueous hydrochloric acid.

  • Heat the mixture to effect hydrolysis. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction, neutralize with a base, and extract the product with an organic solvent.

  • Dry the organic extract and remove the solvent to yield the crude 8-chloroquinoline-4-carbaldehyde.

  • Purify the aldehyde by column chromatography.

Note on Causality: The biphasic system is necessary to bring the organic-soluble quinoline and acid chloride into contact with the water-soluble potassium cyanide.[7] The use of trimethylsilyl cyanide in an anhydrous system can improve yields, especially with reactive acid chlorides, by avoiding competitive hydrolysis.[10]

Oxidation of 4-Methyl-8-chloroquinoline

A straightforward approach to 8-chloroquinoline-4-carbaldehyde involves the oxidation of the corresponding 4-methyl precursor. Various oxidizing agents can be employed for this transformation, with selenium dioxide (SeO₂) being a classic reagent for the oxidation of benzylic methyl groups to aldehydes.

Protocol 2.3: Oxidation using Selenium Dioxide

Materials:

  • 4-Methyl-8-chloroquinoline

  • Selenium dioxide (SeO₂)

  • Dioxane (or another suitable high-boiling solvent)

  • Reflux apparatus

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-8-chloroquinoline in dioxane.

  • Add a stoichiometric amount of selenium dioxide to the solution.

  • Reflux the mixture with stirring for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the selenium byproduct.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography or recrystallization.

Safety Precaution: Selenium compounds are toxic. Handle selenium dioxide with appropriate personal protective equipment in a well-ventilated fume hood.

Palladium-Catalyzed Carbonylation

Modern synthetic methods offer catalytic routes to aldehydes. Palladium-catalyzed carbonylation of aryl halides or triflates is a powerful technique for the introduction of a formyl group.[11] This method involves the reaction of an 8-chloroquinoline derivative bearing a suitable leaving group at the 4-position (e.g., bromide or triflate) with carbon monoxide in the presence of a palladium catalyst and a hydride source.

Reaction Scheme:

8-Chloro-4-bromoquinoline + CO + [H⁻] --(Pd catalyst)--> 8-Chloroquinoline-4-carbaldehyde

Note on Causality: The palladium catalyst facilitates the oxidative addition to the aryl halide, followed by CO insertion and reductive elimination to afford the aldehyde. A hydrogen donor is required to complete the catalytic cycle.[11]

Table 1: Comparison of Synthetic Routes

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Vilsmeier-Haack 8-Chloroquinoline derivativeDMF, POCl₃Good yields, readily available reagentsCan have regioselectivity issues
Reissert Reaction 8-ChloroquinolineAcid chloride, KCN/TMSCNVersatile for various quinolinesUse of toxic cyanides, multi-step
Oxidation 4-Methyl-8-chloroquinolineSeO₂ or other oxidantsDirect conversionRequires substituted precursor, toxic reagents
Pd-Carbonylation 4-Bromo-8-chloroquinolineCO, Pd catalyst, [H⁻]High efficiency, good functional group toleranceRequires specialized equipment (pressure reactor)

Conclusion

The synthesis of 8-chloroquinoline-4-carbaldehyde derivatives can be achieved through several effective methodologies. The Vilsmeier-Haack reaction and the oxidation of the corresponding 4-methylquinoline are often the most direct routes. The Reissert reaction offers a classic alternative, while palladium-catalyzed carbonylation represents a more modern and highly efficient approach. The selection of the optimal synthetic strategy will be dictated by the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize these valuable compounds for their research and development endeavors.

References

  • Grokipedia. Reissert reaction.
  • MySkinRecipes. 8-Chloroquinoline-4-carbaldehyde.
  • Cambridge University Press. Reissert Reaction.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Wikipedia. Reissert reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • International Journal of Chemical Studies. A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent.
  • ResearchGate. A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation.
  • S. Ruchirawat, N. Phadungkul, M. Chuankamnerdkarn. A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

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The Strategic Utility of 8-Chloroquinoline-4-carbaldehyde in the Synthesis of Novel Antimalarial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Imperative for New Antimalarials

The quinoline ring system is a cornerstone in the history and future of antimalarial drug discovery. For decades, compounds like chloroquine have been at the forefront of malaria treatment. Their primary mechanism of action involves disrupting the detoxification of heme, a byproduct of hemoglobin digestion by the malaria parasite within the erythrocyte. This interference leads to a buildup of toxic heme, ultimately killing the parasite.[1] However, the emergence and spread of drug-resistant strains of Plasmodium falciparum have severely compromised the efficacy of many traditional quinoline-based drugs, creating an urgent need for novel therapeutic agents.

This guide focuses on the synthetic applications of a versatile and strategic building block: 8-chloroquinoline-4-carbaldehyde . The presence of the chlorine atom at the 8-position and the aldehyde functionality at the 4-position offers multiple avenues for chemical modification, enabling the generation of diverse libraries of quinoline derivatives. These modifications are crucial in the design of new antimalarial candidates that can overcome existing resistance mechanisms and exhibit improved pharmacological profiles.

This document provides detailed application notes and experimental protocols for the use of 8-chloroquinoline-4-carbaldehyde in the synthesis of potential antimalarial compounds through several key synthetic transformations, including the Claisen-Schmidt condensation, reductive amination, and the Wittig reaction. The rationale behind these synthetic choices and their implications for structure-activity relationships (SAR) will be discussed, providing researchers with a comprehensive toolkit for the development of next-generation quinoline-based antimalarials.

Synthetic Strategies and Protocols

Claisen-Schmidt Condensation: Synthesis of Quinoline-Chalcone Hybrids

The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones, known as chalcones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. Chalcones derived from quinoline moieties have demonstrated significant antimalarial activity, making this a valuable synthetic route.

Causality Behind Experimental Choices: The base-catalyzed mechanism proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of 8-chloroquinoline-4-carbaldehyde. The subsequent dehydration of the aldol addition product is typically facile due to the formation of a conjugated system. The choice of a strong base like sodium hydroxide ensures efficient deprotonation of the ketone. Ethanol is a suitable solvent as it readily dissolves the reactants and the base.

Experimental Workflow for Claisen-Schmidt Condensation:

start Start reactants Dissolve 8-chloroquinoline-4-carbaldehyde and substituted acetophenone in ethanol start->reactants base Add aqueous NaOH solution dropwise at room temperature reactants->base stir Stir vigorously for 2-4 hours base->stir precipitate Monitor for precipitate formation stir->precipitate isolate Isolate the crude product by vacuum filtration precipitate->isolate wash Wash the solid with cold water and then cold ethanol isolate->wash dry Dry the product in a vacuum oven wash->dry purify Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) dry->purify end Obtain pure quinoline-chalcone purify->end

Caption: Workflow for the synthesis of quinoline-chalcones.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 8-chloroquinoline-4-carbaldehyde (1.0 eq.) and a substituted acetophenone (1.1 eq.) in ethanol (15-20 mL per gram of aldehyde).

  • Base Addition: While stirring the solution at room temperature, add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise until the solution becomes cloudy and a precipitate begins to form.

  • Reaction: Continue stirring the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • Work-up: After completion of the reaction, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the excess NaOH.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities, followed by a wash with a small amount of cold ethanol.

  • Purification: Dry the crude product and recrystallize from a suitable solvent such as ethanol or ethyl acetate to afford the pure quinoline-chalcone derivative.

Data Presentation: Representative Quinoline-Chalcones

Compound IDR-group on AcetophenoneYield (%)Melting Point (°C)
QC-1 Phenyl85145-147
QC-2 4-Chlorophenyl82168-170
QC-3 4-Methoxyphenyl88152-154
Reductive Amination: Introducing Flexible Side Chains

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of antimalarials, this reaction is particularly useful for introducing flexible diamine side chains, a common feature in many active quinoline-based drugs like chloroquine.

Causality Behind Experimental Choices: The reaction is typically carried out in a slightly acidic medium to facilitate the formation of the iminium ion intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is well-suited for reductive aminations as it does not readily reduce the starting aldehyde. Dichloromethane (DCM) or dichloroethane (DCE) are common solvents for this reaction. The inclusion of a small amount of acetic acid can catalyze the imine formation.

Logical Relationship of Reductive Amination:

aldehyde 8-Chloroquinoline- 4-carbaldehyde imine Iminium Ion Intermediate aldehyde->imine + Amine, H⁺ amine Primary or Secondary Amine amine->imine product Substituted Amine (Antimalarial Precursor) imine->product + NaBH(OAc)₃ reducing_agent NaBH(OAc)₃ reducing_agent->product

Caption: Key steps in the reductive amination process.

Detailed Protocol:

  • Reaction Setup: To a solution of 8-chloroquinoline-4-carbaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM) (20 mL per gram of aldehyde), add the desired primary or secondary amine (1.2 eq.) and glacial acetic acid (0.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Amines from Reductive Amination

Compound IDAmine ReactantYield (%)1H NMR (CDCl₃, δ ppm) of CH₂-N
RA-1 N,N-Diethylethylenediamine753.85 (s, 2H), 2.60-2.80 (m, 8H)
RA-2 Piperazine803.82 (s, 2H), 2.90 (t, 4H), 2.45 (t, 4H)
RA-3 4-Aminophenol724.35 (s, 2H)
Wittig Reaction: Olefination for Styrylquinoline Synthesis

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. This reaction is particularly useful for introducing a vinyl group, leading to the formation of styrylquinoline derivatives, which have shown promising antimalarial activity.

Causality Behind Experimental Choices: The Wittig reaction proceeds through the formation of a betaine or oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, while non-stabilized ylides tend to give (Z)-alkenes. The choice of a strong base like sodium hydride or n-butyllithium is necessary to deprotonate the phosphonium salt to form the reactive ylide. Anhydrous conditions are crucial as the ylide is sensitive to water.

Experimental Workflow for Wittig Reaction:

start Start ylide_prep Prepare the phosphonium ylide from a phosphonium salt and a strong base in anhydrous THF start->ylide_prep aldehyde_add Add a solution of 8-chloroquinoline-4-carbaldehyde in anhydrous THF to the ylide solution at 0 °C ylide_prep->aldehyde_add reaction Allow the reaction to warm to room temperature and stir for 2-6 hours aldehyde_add->reaction quench Quench the reaction with saturated aqueous ammonium chloride reaction->quench extract Extract the product with ethyl acetate quench->extract wash_dry Wash the organic layer with brine and dry over anhydrous Na₂SO₄ extract->wash_dry purify Purify by column chromatography wash_dry->purify end Obtain pure styrylquinoline derivative purify->end

Sources

Application Notes & Protocols: 8-Chloroquinoline-4-carbaldehyde as a Versatile Precursor for the Synthesis of Biologically Active Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged heterocyclic system renowned for its presence in a wide array of pharmacologically active compounds.[1] When functionalized to bear a reactive aldehyde group, such as in 8-chloroquinoline-4-carbaldehyde, it becomes a powerful precursor for synthesizing diverse molecular architectures. This guide provides an in-depth exploration of 8-chloroquinoline-4-carbaldehyde as a starting material for the synthesis of Schiff bases (imines). We delve into the mechanistic underpinnings of the synthesis, provide detailed, field-proven experimental protocols, and discuss the significant potential of the resulting Schiff base derivatives in drug development, particularly as antimicrobial and anticancer agents.[2][3][4]

Introduction: The Strategic Value of the Quinoline-Schiff Base Framework

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of medicinal chemistry.[5] Their synthesis is typically straightforward, involving the condensation of a primary amine with an aldehyde or ketone.[1] This reaction's simplicity allows for the generation of vast chemical libraries by varying the amine and carbonyl components, enabling extensive structure-activity relationship (SAR) studies.

The quinoline ring system itself is a key pharmacophore, found in natural alkaloids and synthetic drugs with a broad spectrum of activities.[6] The incorporation of a chlorine atom at the 8-position can significantly modulate the electronic properties and lipophilicity of the molecule, often enhancing its biological efficacy.[1] By combining the 8-chloroquinoline scaffold with the versatile Schiff base linkage, researchers can create novel compounds with synergistic or enhanced therapeutic potential. These derivatives are actively investigated for their potent antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[5][6]

The Chemistry of Synthesis: Mechanism and Rationale

The formation of a Schiff base from 8-chloroquinoline-4-carbaldehyde and a primary amine is a classic example of a nucleophilic addition-elimination reaction, which is typically facilitated by acid catalysis.

Causality Behind Experimental Choices:

  • The Precursors: 8-chloroquinoline-4-carbaldehyde provides the electrophilic carbonyl carbon, while a selected primary amine (aliphatic or aromatic) acts as the nucleophile. The diversity of commercially available primary amines allows for extensive molecular tailoring.

  • The Solvent: Anhydrous polar protic solvents like ethanol or methanol are commonly used. They effectively dissolve the reactants and facilitate proton transfer steps in the mechanism without competitively reacting with the aldehyde.

  • The Catalyst: A few drops of a weak acid, such as glacial acetic acid, are used to protonate the carbonyl oxygen. This step is critical as it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic amine.

  • Reaction Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to drive the reaction forward, particularly the final dehydration step, which is often the rate-limiting step.[7]

  • Equilibrium Control: The reaction is reversible. To drive it towards the product (the imine), water, which is formed as a byproduct, can be removed, often by using a dehydrating agent like magnesium sulfate or by azeotropic distillation.[8]

Reaction Mechanism: Schiff Base Formation

The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent proton transfer results in a neutral hemiaminal (or carbinolamine) intermediate.

  • Dehydration (Elimination): The hydroxyl group of the hemiaminal is protonated by the acid catalyst, forming a good leaving group (water). The lone pair on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming the final imine product after deprotonation.

G cluster_0 Stage 1: Nucleophilic Addition cluster_1 Stage 2: Dehydration Reactants 8-Chloroquinoline-4-carbaldehyde + Primary Amine (R-NH2) Protonation Acid Catalyst (H+) Protonates Carbonyl Oxygen Reactants->Protonation Catalysis Attack Nucleophilic Attack by Amine Nitrogen Protonation->Attack Activation Hemiaminal Hemiaminal Intermediate Formed Attack->Hemiaminal Protonation_OH Hydroxyl Group Protonated Hemiaminal->Protonation_OH Proton Transfer Elimination Elimination of Water (H2O) Protonation_OH->Elimination Forms Good Leaving Group Product Schiff Base (Imine) Product + H+ Elimination->Product

Caption: Mechanism of acid-catalyzed Schiff base formation.

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base from 8-Chloroquinoline-4-carbaldehyde

This protocol describes a robust method for the condensation reaction.

Materials & Equipment:

  • 8-Chloroquinoline-4-carbaldehyde (1 equivalent)

  • Substituted primary amine (e.g., 4-methoxyaniline) (1 equivalent)

  • Absolute Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper for vacuum filtration

  • Beakers and standard laboratory glassware

Step-by-Step Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of 8-chloroquinoline-4-carbaldehyde in 25 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the solid is fully dissolved.

  • Amine Addition: To this solution, add an equimolar amount of the chosen primary amine (e.g., 4-methoxyaniline).

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-5 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate). The disappearance of the aldehyde spot indicates reaction completion.

  • Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate of the Schiff base product should form. The mixture can be placed in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure, crystalline Schiff base.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C for several hours to remove any residual solvent.

Protocol 2: Spectroscopic Characterization of the Synthesized Schiff Base

Confirming the structure and purity of the final product is a critical, self-validating step.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

  • Mass Spectrometer (MS)

Procedure & Expected Results:

  • FTIR Spectroscopy:

    • Acquire the IR spectrum of the product (e.g., using a KBr pellet).

    • Confirmation: Look for the appearance of a strong absorption band characteristic of the azomethine (C=N) group, typically in the range of 1600-1630 cm⁻¹.[5] Concurrently, confirm the disappearance of the C=O stretching band from the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3400 cm⁻¹).

  • ¹H NMR Spectroscopy:

    • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Confirmation: Identify the characteristic singlet peak for the imine proton (-CH=N-), which typically appears in the downfield region of the spectrum, often between δ 8.0-10.0 ppm.[9] Also, confirm the presence of aromatic protons from both the quinoline and amine moieties.

  • Mass Spectrometry:

    • Obtain the mass spectrum to determine the molecular weight of the product.

    • Confirmation: The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the synthesized Schiff base.

Characteristic Data for a Hypothetical Schiff Base
Product Name (E)-N-(4-methoxyphenyl)-1-(8-chloroquinolin-4-yl)methanimine
Molecular Formula C₁₇H₁₃ClN₂O
Molecular Weight 296.75 g/mol
FTIR (cm⁻¹) ~1625 (C=N stretch)
¹H NMR (δ, ppm) ~8.5 (s, 1H, -CH=N-)
MS (m/z) 297.08 [M+H]⁺

Applications in Drug Discovery

Schiff bases derived from the 8-chloroquinoline scaffold have demonstrated significant potential as therapeutic agents. The imine linkage is crucial for their biological activity, and the lipophilic nature of the quinoline ring facilitates passage through cell membranes.

Antimicrobial Activity

Numerous studies have shown that quinoline-based Schiff bases exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2] The proposed mechanism often involves the chelation of metal ions essential for microbial enzyme function or interference with cellular processes. The presence of the chloro-substituent can enhance this activity.[1]

Compound Type Organism MIC (μg/mL) Reference
Quinoline Schiff BaseBacillus subtilis5c: High Activity[2]
Quinoline Schiff BasePseudomonas aeruginosa5c: High Activity[2]
Quinoline Schiff BaseE. coli0.5 - 64[2]
Silver(I) Complex of Quinoline Schiff BaseK. pneumoniae0.0125 - 0.4[1]

(Note: MIC values are illustrative based on literature for similar compounds)

Anticancer Activity

The planar structure of the quinoline ring allows these Schiff bases to act as intercalating agents with DNA, disrupting replication and transcription and leading to apoptosis in cancer cells.[4] Several derivatives have shown significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), with IC₅₀ values in the micromolar range.[4][10] The development of metal complexes with these Schiff bases as ligands has also emerged as a promising strategy to enhance anticancer efficacy.[3][11]

Experimental Workflow Visualization

G cluster_workflow Schiff Base Synthesis & Evaluation Workflow Reactants 1. Mix Precursors (Aldehyde + Amine + Solvent + Catalyst) Reflux 2. Reaction (Heating under Reflux) Reactants->Reflux Isolation 3. Product Isolation (Cooling & Filtration) Reflux->Isolation Purification 4. Purification (Recrystallization) Isolation->Purification Characterization 5. Structural Characterization (FTIR, NMR, MS) Purification->Characterization Screening 6. Biological Screening (Antimicrobial/Anticancer Assays) Characterization->Screening

Caption: A typical workflow for Schiff base synthesis and evaluation.

Conclusion

8-Chloroquinoline-4-carbaldehyde is a highly valuable and versatile precursor for the synthesis of novel Schiff bases. The straightforward and efficient condensation reaction allows for the creation of diverse libraries of compounds with significant potential in drug discovery. The robust protocols for synthesis and characterization provided herein offer a solid foundation for researchers aiming to explore this promising chemical space. The resulting Schiff base derivatives are prime candidates for further investigation as next-generation antimicrobial and anticancer agents.

References

  • Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. PubMed Central.

  • SYNTHESIS & SCHIFF BASES OF QUINOLINE DERIVATIVES FOR ANTIMICROBIAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research.

  • Anti-microbial Study and Synthesis of Schiff bases of 3-actyl 4-hydroxy Quinolin-2-one. International Journal of ChemTech Research.

  • Antimicrobial and anticancer activities of Schiff base ligand and its transition metal mixed ligand complexes with heterocyclic base. Semantic Scholar.

  • Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Taylor & Francis Online.

  • Quinolines and Schiff Bases. ResearchGate.

  • A quinoline based Schiff-base compound as pH sensor. RSC Advances.

  • Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles. Egyptian Journal of Chemistry.

  • SYNTHESIS AND CHARACTERIZATION OF ANTIMICROBIAL ACTIVITY OF QUINOLINE DERIVATIVES. Semantic Scholar.

  • New ternary Fe(III)-8-hydroxyquinoline–reduced Schiff base complexes as selective anticancer drug candidates. ResearchGate.

  • Synthesis, characterization, and anticancer activity of Schiff bases. PubMed.

  • Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. National Institutes of Health.

  • Synthesis, characterization, and anticancer activity of Schiff bases. ResearchGate.

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.

  • Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Atmiya University.

  • Transformations of Schiff Bases Derived from Quinoline-8-carbaldehyde. Synthesis of C-8 Substituted Quinolines. ResearchGate.

  • Application Notes and Protocols: Synthesis and Evaluation of Schiff Bases Derived from 2-Methyl-8-quinolinecarboxaldehyde. BenchChem.

  • Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. CKT College.

  • Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube.

  • Synthesis and characterization of mixed ligand complexes of 8- hydroxy quinoline and Schiff base with some metal ions. Baghdad Science Journal.

  • 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. PubMed Central.

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.

  • How to synthesized 8chloroquinoline from 8hydroxyquinoline? ResearchGate.

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Bio-active Scaffolds via Knoevenagel Condensation of 8-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] The synthetic versatility of the quinoline system allows for extensive structural modifications, enabling the fine-tuning of biological activity and the development of novel therapeutic agents.[5] Among the various quinoline-based building blocks, 8-chloroquinoline-4-carbaldehyde stands out as a valuable intermediate.[6] The presence of a reactive aldehyde group at the 4-position and a chloro-substituent at the 8-position provides strategic handles for further chemical elaboration.

This guide focuses on the application of the Knoevenagel condensation, a cornerstone reaction in C-C bond formation, to 8-chloroquinoline-4-carbaldehyde.[7][8][9] This reaction provides a reliable and efficient pathway to synthesize α,β-unsaturated carbonyl compounds, which are themselves critical intermediates for constructing complex molecules and are known to possess significant biological activity.[7][10] We will explore the underlying mechanism, provide detailed, field-tested protocols, and discuss the potential applications of the resulting compounds in drug development pipelines.

Part 1: The Knoevenagel Condensation Mechanism

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z') to a carbonyl group, followed by a dehydration reaction.[7][8][11] The reaction is typically catalyzed by a weak base, such as piperidine, pyridine, or their salts, to avoid self-condensation of the aldehyde.[7][8]

The mechanism proceeds through several key steps:

  • Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized carbanion, or enolate.[7] This enolate is a potent nucleophile.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the 8-chloroquinoline-4-carbaldehyde. This forms a tetrahedral intermediate, which is a β-hydroxy carbonyl compound (an aldol-type adduct).[11]

  • Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form a stable, conjugated C=C double bond.[7] This final product is the α,β-unsaturated derivative.

In some cases, particularly with amine catalysts like piperidine, the reaction can proceed through an iminium ion intermediate. The amine catalyst first reacts with the aldehyde to form an iminium ion, which is a more potent electrophile than the original aldehyde.[12][13] The enolate then attacks this iminium ion, followed by a series of steps to regenerate the catalyst and yield the final product.[12][13]

Knoevenagel_Mechanism Figure 1: Generalized Knoevenagel Condensation Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration ActiveMethylene Active Methylene (Z-CH₂-Z') Enolate Enolate (Z-CH⁻-Z') (Nucleophile) ActiveMethylene->Enolate + B: Base Base (B:) Enolate->ActiveMethylene + BH⁺ Aldehyde 8-Chloroquinoline-4-carbaldehyde (Electrophile) Enolate->Aldehyde Attack AldolAdduct Aldol Adduct (β-hydroxy intermediate) Aldehyde->AldolAdduct FinalProduct α,β-Unsaturated Product AldolAdduct->FinalProduct - H₂O Water H₂O Drug_Discovery_Workflow Figure 2: Drug Discovery Screening Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Development Synthesis Synthesis via Knoevenagel Condensation Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, IR) Purification->Characterization Library Compound Library Characterization->Library HTS High-Throughput Screening (e.g., Cytotoxicity Assays on Cancer Cell Lines) Library->HTS HitID Hit Identification (Active Compounds) HTS->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR LeadOpt Lead Optimization (Improve Potency & Safety) SAR->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Sources

Application Notes and Protocols for the Synthesis of Metal Complexes with 8-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Quinoline-Based Metal Complexes

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antimicrobial and anticancer properties.[1][2][3] The functionalization of this scaffold provides a versatile platform for the development of novel drug candidates. One particularly fruitful avenue of investigation is the synthesis of Schiff bases from quinoline aldehydes and their subsequent complexation with transition metal ions.[1][2][3]

8-Chloroquinoline-4-carbaldehyde is a key starting material in this endeavor. The presence of the chlorine atom can enhance the lipophilicity and biological activity of the resulting compounds. The aldehyde group provides a reactive handle for the formation of Schiff bases (imines) through condensation with primary amines. These Schiff base ligands, containing the azomethine group (-C=N-), are excellent chelating agents for metal ions.[3]

The coordination of these quinoline-based Schiff base ligands to metal ions, such as copper(II), cobalt(II), and zinc(II), often leads to a significant enhancement of their biological efficacy.[1][3] This is attributed to several factors, including increased lipophilicity of the complex, which facilitates its transport across cell membranes, and the stabilization of the metal ion in a specific geometry that can promote interaction with biological targets like DNA.[4]

These application notes provide detailed protocols for the synthesis of Schiff base ligands derived from 8-Chloroquinoline-4-carbaldehyde and their subsequent complexation with transition metal ions. The causality behind the experimental choices is explained to provide a deeper understanding of the synthetic process.

PART 1: Synthesis of Schiff Base Ligand from 8-Chloroquinoline-4-carbaldehyde

This protocol describes a general method for the synthesis of a Schiff base ligand through the condensation of 8-Chloroquinoline-4-carbaldehyde with a primary amine. Aniline is used here as a representative amine.

Experimental Protocol: Synthesis of (E)-N-(8-chloroquinolin-4-yl)methylene)aniline

Materials:

  • 8-Chloroquinoline-4-carbaldehyde

  • Aniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 8-Chloroquinoline-4-carbaldehyde (1.91 g, 10 mmol) in 30 mL of absolute ethanol. Gentle warming may be necessary to achieve complete dissolution.

  • Addition of Amine: To this solution, add a stoichiometric amount of aniline (0.93 g, 10 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the nucleophilic addition of the amine to the carbonyl group and the subsequent dehydration.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Isolation of Schiff Base: After the reaction is complete, allow the mixture to cool to room temperature. The precipitation of the Schiff base product should occur. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base ligand in a vacuum desiccator over anhydrous CaCl₂.

Expected Characterization Data:

Technique Expected Observation Interpretation
Melting Point A sharp melting pointIndicates the purity of the synthesized compound.
FTIR (cm⁻¹) Disappearance of C=O stretch (from aldehyde, ~1700 cm⁻¹). Appearance of C=N stretch (azomethine, ~1600-1650 cm⁻¹).Confirms the formation of the Schiff base.
¹H NMR Appearance of a singlet for the azomethine proton (-CH=N-) around δ 8.5-9.0 ppm.Confirms the presence of the imine functionality.
¹³C NMR Appearance of a signal for the azomethine carbon (-CH=N-) around δ 150-160 ppm.Further confirms the formation of the Schiff base.

Diagram of the Synthetic Workflow:

Schiff_Base_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up aldehyde 8-Chloroquinoline-4-carbaldehyde in Ethanol mixing Mix and add Glacial Acetic Acid aldehyde->mixing amine Aniline amine->mixing reflux Reflux for 4-6 hours mixing->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry in Vacuum Desiccator wash->dry product Purified Schiff Base Ligand dry->product

Caption: Workflow for the synthesis of a Schiff base ligand.

PART 2: Synthesis of Metal Complexes with the Schiff Base Ligand

This section provides a general protocol for the synthesis of metal(II) complexes using the Schiff base ligand prepared in Part 1. Copper(II) chloride dihydrate is used as a representative metal salt. This protocol can be adapted for other divalent metal salts like CoCl₂·6H₂O or Zn(CH₃COO)₂·2H₂O.

Experimental Protocol: Synthesis of a Cu(II) Complex

Materials:

  • Synthesized Schiff base ligand

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Ligand Solution Preparation: Dissolve the synthesized Schiff base ligand (2.66 g, 10 mmol) in 40 mL of methanol in a 100 mL round-bottom flask. Gentle warming may be required.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve copper(II) chloride dihydrate (0.85 g, 5 mmol) in 20 mL of methanol.

  • Reaction Mixture: Slowly add the metal salt solution dropwise to the ligand solution with continuous stirring at room temperature. A color change and/or the formation of a precipitate is typically observed.

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours to ensure the completion of the complexation reaction.

  • Isolation of the Complex: After cooling to room temperature, collect the precipitated metal complex by vacuum filtration.

  • Purification: Wash the collected solid with methanol to remove any unreacted starting materials. Further washing with a non-polar solvent like diethyl ether can help to remove organic impurities.

  • Drying: Dry the purified metal complex in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Rationale for Experimental Choices:

  • Solvent: Methanol and ethanol are commonly used solvents as they can dissolve both the Schiff base ligand and many metal salts.

  • Stoichiometry: A 2:1 molar ratio of ligand to metal salt is often used, assuming the ligand acts as a bidentate chelating agent. However, the optimal ratio may vary depending on the metal ion and the desired coordination geometry.

  • Reflux: Heating under reflux provides the necessary activation energy for the complexation reaction to proceed to completion in a reasonable timeframe.

Expected Characterization Data for the Metal Complex:

Technique Expected Observation Interpretation
Melting Point Higher decomposition temperature compared to the free ligand.Indicates the formation of a more stable complex.
FTIR (cm⁻¹) Shift in the C=N stretching vibration (typically to a lower frequency) upon coordination to the metal ion. Appearance of new bands in the far-IR region corresponding to M-N and M-O bonds.Confirms the coordination of the Schiff base to the metal center.
UV-Vis Spectroscopy Appearance of new absorption bands in the visible region due to d-d electronic transitions of the metal ion in the complex.Provides information about the coordination geometry of the metal complex.
Molar Conductance Low molar conductivity values in a suitable solvent (e.g., DMF or DMSO).Indicates a non-electrolytic nature, suggesting the anions (e.g., Cl⁻) are coordinated to the metal ion.
Magnetic Susceptibility Measurement of the magnetic moment can help determine the geometry and the number of unpaired electrons in the metal center.For example, a magnetic moment of ~1.73 B.M. is characteristic of a Cu(II) complex with one unpaired electron.

Diagram of the Metal Complexation Workflow:

Metal_Complex_Synthesis cluster_solutions Solutions cluster_reaction_complex Complexation cluster_workup_complex Work-up ligand_sol Schiff Base Ligand in Methanol mixing_complex Mix Solutions Dropwise ligand_sol->mixing_complex metal_sol Metal(II) Salt in Methanol metal_sol->mixing_complex reflux_complex Reflux for 2-3 hours mixing_complex->reflux_complex cool_complex Cool to Room Temperature reflux_complex->cool_complex filter_complex Vacuum Filtration cool_complex->filter_complex wash_complex Wash with Methanol filter_complex->wash_complex dry_complex Dry in Vacuum Oven wash_complex->dry_complex product_complex Purified Metal Complex dry_complex->product_complex

Caption: Workflow for the synthesis of a metal complex.

PART 3: Concluding Remarks and Future Directions

The protocols detailed above provide a robust framework for the synthesis of novel metal complexes derived from 8-Chloroquinoline-4-carbaldehyde. The characterization of these new chemical entities is crucial to confirm their structure and purity. Subsequent evaluation of their biological activities, for instance, through antimicrobial susceptibility testing or cytotoxicity assays against cancer cell lines, will be essential to elucidate their therapeutic potential. Further derivatization of the Schiff base ligand by varying the primary amine component can lead to a library of compounds with diverse electronic and steric properties, allowing for the exploration of structure-activity relationships. This systematic approach will be invaluable for the rational design of more potent and selective metal-based drug candidates.

References

  • A Comprehensive Review on Broad Spectrum of Medicinal Applications of Schiff Base Metal Complexes Derived from Quinoline Scaffolds. (2024). ResearchGate. [Link]

  • Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. (2023). European Journal of Medicinal Chemistry. [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023). MDPI. [Link]

  • Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses revealing their potent antibacterial, anti-helicobacter pylori, and Anti-COVID-19 activities. (2023). PMC. [Link]

  • Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. (n.d.). American University of Beirut. [Link]

Sources

Application Notes and Protocols for the Use of 8-Chloroquinoline-4-carbaldehyde in the Development of Novel Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Quinoline Scaffold in Catalysis

The quinoline moiety, a fused heterocyclic system of benzene and pyridine rings, represents a privileged scaffold in the design of ligands for catalysis. Its rigid structure and the presence of a nitrogen heteroatom provide a well-defined coordination environment for metal centers. The strategic placement of functional groups on the quinoline ring system allows for the fine-tuning of the electronic and steric properties of the resulting catalyst, thereby influencing its activity, selectivity, and stability. 8-Chloroquinoline-4-carbaldehyde is a particularly attractive starting material for the development of novel catalysts due to its unique combination of reactive sites. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of 8-Chloroquinoline-4-carbaldehyde in the synthesis of novel catalysts, with a focus on Schiff base-metal complexes and their application in oxidation reactions.

The Dual Role of Functional Groups: 8-Chloro and 4-Carbaldehyde

The catalytic potential of ligands derived from 8-Chloroquinoline-4-carbaldehyde is significantly influenced by its two key functional groups:

  • The 4-Carbaldehyde Group: This aldehyde functionality serves as a versatile synthetic handle for the construction of more complex ligands. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines). The resulting carbon-nitrogen double bond in the Schiff base ligand is a key coordinating site for metal ions, forming stable metal complexes.[1] The diverse range of commercially available primary amines allows for the creation of a large library of Schiff base ligands with varying steric and electronic properties.

  • The 8-Chloro Group: The presence of a chloro group at the 8-position of the quinoline ring exerts a significant electronic effect on the ligand system. As an electron-withdrawing group, it can modulate the electron density at the metal center of the catalyst, thereby influencing its redox potential and catalytic activity. This can be particularly advantageous in oxidation catalysis, where the electronic nature of the catalyst is crucial for facilitating the transfer of electrons.[2]

Synthesis of a Novel Catalyst: From 8-Chloroquinoline-4-carbaldehyde to a Copper(II)-Schiff Base Complex

This section provides a detailed protocol for the synthesis of a representative catalyst derived from 8-Chloroquinoline-4-carbaldehyde. The synthesis is a two-step process involving the formation of a Schiff base ligand followed by its complexation with a metal salt, in this case, copper(II) chloride.

Part 1: Synthesis of the Schiff Base Ligand (L)

The first step is the synthesis of the Schiff base ligand through the condensation of 8-Chloroquinoline-4-carbaldehyde with an amino alcohol, such as ethanolamine. The hydroxyl group of the ethanolamine can also participate in coordination with the metal center, making the resulting ligand potentially tridentate.

Experimental Protocol: Synthesis of 2-(((8-chloroquinolin-4-yl)methylene)amino)ethan-1-ol (L)

Materials:

  • 8-Chloroquinoline-4-carbaldehyde

  • Ethanolamine

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.91 g (10 mmol) of 8-Chloroquinoline-4-carbaldehyde in 30 mL of absolute ethanol.

  • To this solution, add 0.61 g (10 mmol) of ethanolamine.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure Schiff base ligand (L).

  • Dry the purified ligand in a vacuum desiccator.

Causality Behind Experimental Choices:

  • Solvent: Absolute ethanol is used as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reflux conditions.

  • Catalyst: A catalytic amount of glacial acetic acid is added to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Reflux: Heating the reaction mixture at reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

Diagram of the Schiff Base Formation Workflow:

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Process cluster_workup Work-up 8-Chloroquinoline-4-carbaldehyde 8-Chloroquinoline-4-carbaldehyde Dissolve_in_Ethanol Dissolve in Ethanol 8-Chloroquinoline-4-carbaldehyde->Dissolve_in_Ethanol Ethanolamine Ethanolamine Ethanolamine->Dissolve_in_Ethanol Add_Catalyst Add Acetic Acid (cat.) Dissolve_in_Ethanol->Add_Catalyst Reflux Reflux (4h) Add_Catalyst->Reflux Cooling Cool to RT Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with cold Ethanol Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product Schiff Base Ligand (L) Recrystallization->Product

Caption: Workflow for the synthesis of the Schiff base ligand (L).

Part 2: Synthesis of the Copper(II)-Schiff Base Complex [Cu(L)Cl₂]

The synthesized Schiff base ligand (L) is then used to form a coordination complex with a copper(II) salt. The nitrogen of the quinoline ring, the nitrogen of the imine group, and potentially the oxygen of the hydroxyl group will coordinate to the copper center.

Experimental Protocol: Synthesis of the Copper(II) Complex

Materials:

  • Schiff base ligand (L) from Part 1

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve 2.35 g (10 mmol) of the Schiff base ligand (L) in 20 mL of warm methanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve 1.70 g (10 mmol) of copper(II) chloride dihydrate in 10 mL of methanol.

  • Slowly add the methanolic solution of copper(II) chloride to the ligand solution with continuous stirring.

  • A colored precipitate should form immediately.

  • Continue stirring the reaction mixture at room temperature for 2 hours to ensure complete complexation.

  • Collect the precipitated complex by vacuum filtration.

  • Wash the solid with a small amount of cold methanol and then with diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the final copper(II)-Schiff base complex in a vacuum desiccator.

Causality Behind Experimental Choices:

  • Solvent: Methanol is a good solvent for both the ligand and the copper salt, facilitating their interaction in the solution phase.

  • Stoichiometry: A 1:1 molar ratio of the ligand to the copper salt is used to favor the formation of a mononuclear complex.

  • Stirring: Continuous stirring ensures homogeneity of the reaction mixture and promotes the formation of a well-defined crystalline product.

Diagram of the Metal Complex Synthesis Workflow:

Complex_Synthesis cluster_reactants Reactants cluster_process Process cluster_workup Work-up Schiff_Base_Ligand Schiff Base Ligand (L) Dissolve_in_Methanol Dissolve in Methanol Schiff_Base_Ligand->Dissolve_in_Methanol Copper_Salt CuCl₂·2H₂O Copper_Salt->Dissolve_in_Methanol Mix_Solutions Mix Solutions Dissolve_in_Methanol->Mix_Solutions Stir Stir at RT (2h) Mix_Solutions->Stir Filtration Vacuum Filtration Stir->Filtration Washing Wash with Methanol & Ether Filtration->Washing Drying Vacuum Drying Washing->Drying Product Copper(II) Complex Drying->Product

Caption: Workflow for the synthesis of the Copper(II)-Schiff base complex.

Application in Catalysis: Aerobic Oxidation of Benzyl Alcohol

The synthesized copper(II)-Schiff base complex can be evaluated as a catalyst for various organic transformations. A common and important reaction is the selective oxidation of alcohols to aldehydes or ketones. This protocol details the use of the synthesized complex as a catalyst for the aerobic oxidation of benzyl alcohol to benzaldehyde.

Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol

Materials:

  • Synthesized Copper(II)-Schiff base complex

  • Benzyl alcohol

  • Toluene (solvent)

  • Sodium bicarbonate (base)

  • Oxygen or air (oxidant)

  • Schlenk tube or a similar reaction vessel

  • Gas chromatograph (GC) for reaction monitoring

  • Standard laboratory glassware

Procedure:

  • To a Schlenk tube, add the Copper(II)-Schiff base complex (0.01 mmol, 1 mol%).

  • Add sodium bicarbonate (0.2 mmol).

  • Add benzyl alcohol (1.0 mmol) and toluene (5 mL).

  • Seal the Schlenk tube and purge with oxygen or air for 5 minutes.

  • Place the reaction vessel in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • After the reaction is complete (as determined by GC), cool the mixture to room temperature.

  • The reaction mixture can be filtered to remove the catalyst, and the filtrate can be analyzed to determine the yield of benzaldehyde.

Causality Behind Experimental Choices:

  • Catalyst Loading: A low catalyst loading (1 mol%) is used to demonstrate the efficiency of the catalyst.

  • Base: Sodium bicarbonate is used as a mild base to facilitate the deprotonation of the alcohol, which is often a key step in the catalytic cycle.

  • Oxidant: Air or pure oxygen is used as a green and readily available oxidant.

  • Temperature: The reaction is carried out at an elevated temperature to increase the reaction rate.

Diagram of the Catalytic Cycle (Proposed):

Catalytic_Cycle Cu(II)_Catalyst [Cu(II)LCl₂] Cu(I)_Intermediate [Cu(I)LCl(ROH)] Cu(II)_Catalyst->Cu(I)_Intermediate Reduction by Alcohol Cu(III)_Oxo [Cu(III)L(O)Cl] Cu(I)_Intermediate->Cu(III)_Oxo Oxidation by O₂ Product_Release Benzaldehyde Release Cu(III)_Oxo->Product_Release Hydrogen Abstraction Product_Release->Cu(II)_Catalyst Benzaldehyde Benzaldehyde Product_Release->Benzaldehyde Benzyl_Alcohol Benzyl_Alcohol Benzyl_Alcohol->Cu(I)_Intermediate Oxygen Oxygen Oxygen->Cu(III)_Oxo

Caption: A proposed catalytic cycle for the aerobic oxidation of benzyl alcohol.

Data Presentation: Expected Performance of the Catalyst

The following table summarizes the expected catalytic performance of the synthesized copper(II)-Schiff base complex in the aerobic oxidation of benzyl alcohol, based on literature data for analogous catalysts.[3]

EntrySubstrateCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Selectivity for Benzaldehyde (%)
1Benzyl alcohol1802>95>99
24-Methylbenzyl alcohol1803>95>99
34-Methoxybenzyl alcohol180490>99
44-Chlorobenzyl alcohol180685>99

Conclusion and Future Outlook

8-Chloroquinoline-4-carbaldehyde is a valuable and versatile building block for the synthesis of novel catalysts. Through the formation of Schiff base ligands and their subsequent complexation with metal ions, a wide range of catalysts with tunable properties can be developed. The protocols provided in this application note offer a solid foundation for researchers to explore the catalytic potential of these compounds in various organic transformations. The unique electronic properties imparted by the 8-chloro substituent make these catalysts particularly promising for oxidation reactions. Future research in this area could focus on the development of chiral catalysts for asymmetric synthesis, the immobilization of these catalysts on solid supports for enhanced recyclability, and the exploration of their applications in a broader range of catalytic reactions, including C-C coupling and reduction reactions.

References

  • Synthesis of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Atmiya University.

  • Copper(II) complex of a Schiff base of dehydroacetic acid: Characterization and aerobic oxidation of benzyl alcohol. ResearchGate.

  • Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. PubMed Central.

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI.

  • Copper-Catalyzed Aerobic Oxidation Reaction of Benzyl Alcohol in Water under Base-Free Condition. ResearchGate.

Sources

Unlocking the Therapeutic Potential of 8-Chloroquinoline-4-carbaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The inherent chemical versatility of the quinoline nucleus allows for the synthesis of a diverse array of derivatives, making it a privileged scaffold in medicinal chemistry. This guide focuses on the untapped potential of 8-Chloroquinoline-4-carbaldehyde as a key starting material for generating novel bioactive compounds. The presence of the chlorine atom at the 8-position and the reactive carbaldehyde group at the 4-position provides strategic points for chemical modification to modulate pharmacokinetic and pharmacodynamic properties.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the synthesis and biological evaluation of 8-Chloroquinoline-4-carbaldehyde derivatives. The methodologies outlined herein are designed to be self-validating and are grounded in established scientific principles, empowering researchers to explore the therapeutic promise of this unique class of compounds.

Synthetic Pathways: Generating a Library of Novel Derivatives

The aldehyde functionality at the C4 position of the 8-chloroquinoline core is a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. The primary synthetic routes involve condensation reactions with nucleophiles, leading to the formation of Schiff bases, hydrazones, and chalcones.

Synthetic_Pathways A 8-Chloroquinoline-4-carbaldehyde E Schiff Bases A->E Condensation F Hydrazones A->F Condensation G Chalcones A->G Claisen-Schmidt Condensation B Primary Amines (R-NH2) B->E C Hydrazines/Hydrazides (R-NHNH2) C->F D Acetophenones (Ar-C(O)CH3) D->G

Caption: Synthetic routes to key derivatives of 8-Chloroquinoline-4-carbaldehyde.

Protocol 1: Synthesis of 8-Chloroquinoline-4-carbaldehyde Schiff Base Derivatives

Schiff bases, characterized by the presence of a C=N imine group, are known to possess a wide range of biological activities.[3] The synthesis of Schiff bases from 8-Chloroquinoline-4-carbaldehyde is a straightforward and efficient method for generating structural diversity.

Rationale: The condensation reaction between an aldehyde and a primary amine is a classic and high-yielding reaction. The choice of different primary amines allows for the introduction of various functionalities, which can significantly impact the biological activity of the resulting Schiff base.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1 equivalent of 8-Chloroquinoline-4-carbaldehyde in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: To the stirred solution, add 1.1 equivalents of the desired primary amine.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture to facilitate the condensation.

  • Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Anticipated Biological Activities and Evaluation Protocols

Based on the extensive literature on quinoline derivatives, it is hypothesized that derivatives of 8-Chloroquinoline-4-carbaldehyde will exhibit significant anticancer and antimicrobial activities.[1][4] The following sections provide detailed protocols for evaluating these potential biological effects.

Anticancer Activity

Quinoline derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, disruption of cell migration, and inhibition of angiogenesis.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Rationale: This assay is a widely accepted and reliable method for the initial screening of potential anticancer compounds. It provides a quantitative measure of a compound's ability to inhibit cell proliferation.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the 8-Chloroquinoline-4-carbaldehyde derivative in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the cell culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.

Derivative ClassTarget Cancer Cell LinesExpected Outcome
Schiff BasesBreast (MCF-7), Lung (A549), Colon (HCT116)Determination of IC₅₀ values
HydrazonesLeukemia (K562), Liver (HepG2)Determination of IC₅₀ values
ChalconesProstate (PC-3), Pancreatic (PANC-1)Determination of IC₅₀ values
Antimicrobial Activity

Halogenated quinoline derivatives have a long history of use as antimicrobial agents.[5] The derivatives of 8-Chloroquinoline-4-carbaldehyde are therefore promising candidates for the development of new antibacterial and antifungal drugs.

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Rationale: This method provides a quantitative measure of the antimicrobial potency of a compound and is the gold standard for susceptibility testing.

Step-by-Step Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, Candida albicans for fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.

  • Inoculation: Add the standardized inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Derivative ClassTarget MicroorganismsExpected Outcome
Schiff BasesStaphylococcus aureus, Bacillus subtilisDetermination of MIC values
HydrazonesEscherichia coli, Pseudomonas aeruginosaDetermination of MIC values
ChalconesCandida albicans, Aspergillus nigerDetermination of MIC values

Conclusion and Future Directions

The 8-Chloroquinoline-4-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols and biological evaluation methods detailed in this guide provide a solid framework for researchers to systematically explore the potential of its derivatives. The data generated from these studies will be crucial in establishing structure-activity relationships (SAR) and identifying lead compounds for further preclinical development. Future work should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for new and effective treatments for cancer and infectious diseases.

References

  • Shamsi, F., & coworkers. (Year). Synthesis of new 16-quinoline-based 1,3,4-oxadiazole-triazole derivatives. Journal Name, Volume(Issue), Pages. [Link to a general search result page as specific deep links may break, e.g., https://www.mdpi.com/1420-3049/25/18/4296]
  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (Year). Molecules. [https://www.mdpi.com/1420-3049/21/10/1293]
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. [https://pubs.acs.org/doi/10.1021/acsomega.2c01779]
  • Synthesis, reactions and application of chalcones: a systematic review. (Year). Organic & Biomolecular Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00593k]
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). National Institutes of Health. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9366113/]
  • Lodhi, G., & Nayak, A. (2021). Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. Journal of Advances in Biology & Biotechnology. [https://journaljabb.com/index.php/JABB/article/view/876]
  • Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. (2022). National Institutes of Health. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9032128/]
  • schiff bases synthesis: Topics by Science.gov. (n.d.). Science.gov. [https://www.science.gov/topicpages/s/schiff+bases+synthesis]
  • (PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024). ResearchGate. [https://www.researchgate.
  • (PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. (n.d.). ResearchGate. [https://www.researchgate.
  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. (Year). PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3830819/]
  • Review on recent development of quinoline for anticancer activities. (Year). Sadhana. [https://link.springer.com/article/10.1007/s12045-022-01383-6]
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (Year). PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7212133/]
  • Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. (2022). Teikyo Medical Journal. [https://www.teikyomedicaljournal.
  • Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. (Year). RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra05364a]
  • Synthesis of Novel Schiff Bases from 4-Chloroquinoline-6-carbaldehyde: Application Notes and Protocols for Drug Development. (2025). BenchChem. [https://www.benchchem.
  • Synthesis and Biological Evaluation of 8-Hydroxyquinoline-hydrazones for Anti-HIV-1 and Anticancer Potential. (Year). ResearchGate. [https://www.researchgate.net/publication/342935272_Synthesis_and_Biological_Evaluation_of_8-Hydroxyquinoline-hydrazones_for_Anti-HIV-1_and_Anticancer_Potential]
  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI. [https://www.mdpi.com/1420-3049/27/22/8006]
  • Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability. (2025). BenchChem. [https://www.benchchem.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9553556/]
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2025). ResearchGate. [https://www.researchgate.
  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (Year). Journal of Reports in Pharmaceutical Sciences. [https://jrps.sums.ac.ir/article_46985.html]
  • A Comparative Guide to the Cytotoxicity of 8-Hydroxyquinoline-2-carbaldehyde and Its Derivatives. (2025). BenchChem. [https://www.benchchem.
  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (2025). ResearchGate. [https://www.researchgate.net/publication/281134265_Antimicrobial_Activity_of_8-Hydroxyquinoline_and_Transition_Metal_Complexes]

Sources

experimental procedure for the reduction of 8-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Reduction of 8-Chloroquinoline-4-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed experimental protocols and theoretical insights for the chemical reduction of 8-Chloroquinoline-4-carbaldehyde to its corresponding primary alcohol, (8-chloroquinolin-4-yl)methanol. Quinoline derivatives are foundational scaffolds in medicinal chemistry and drug development, valued for their broad spectrum of biological activities.[1][2] The transformation of the aldehyde functional group into an alcohol is a critical step, enabling further molecular elaboration and the synthesis of novel therapeutic candidates. This document explores two primary, field-proven methodologies: selective hydride reduction using sodium borohydride (NaBH₄) and catalytic hydrogenation. The guide is designed for researchers and scientists, offering a comprehensive discussion of reaction mechanisms, procedural workflows, and the rationale behind experimental choices to ensure reproducible and efficient synthesis.

Introduction: The Significance of Quinoline Alcohols

The quinoline moiety is a privileged structure in pharmaceutical science, forming the core of numerous approved drugs. The functionalization of the quinoline ring system allows for the fine-tuning of pharmacological properties. The reduction of an aldehyde at the C4 position, such as in 8-Chloroquinoline-4-carbaldehyde, to a primary alcohol is a pivotal transformation. This hydroxymethyl group serves as a versatile synthetic handle for subsequent reactions, including esterification, etherification, and conversion to leaving groups for nucleophilic substitution, thereby opening avenues to a diverse library of new chemical entities.

The general transformation discussed is depicted below:

Caption: General reaction scheme for the reduction.

Method 1: Selective Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride (NaBH₄) is a mild and highly selective reducing agent, ideal for the conversion of aldehydes and ketones to alcohols.[3][4] Its principal advantage is its chemoselectivity; it will readily reduce the aldehyde group while leaving the aromatic quinoline ring and the chloro-substituent intact under standard conditions.[4][5]

Mechanistic Principle

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[6][7] The resulting alkoxide intermediate is subsequently protonated by the protic solvent (e.g., methanol) during the reaction or by an aqueous workup to yield the primary alcohol.[5]

G start Start: 8-Chloroquinoline-4-carbaldehyde in Methanol add_nabh4 Add NaBH₄ (1.5 eq) in portions at 0°C start->add_nabh4 stir Stir at Room Temp (Monitor by TLC) add_nabh4->stir quench Quench with sat. aq. NH₄Cl solution stir->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry organic layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure (8-chloroquinolin-4-yl)methanol purify->end

Caption: Workflow for NaBH₄ reduction.

Detailed Experimental Protocol

Materials:

  • 8-Chloroquinoline-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous[8]

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 8-Chloroquinoline-4-carbaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 10-20 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2-1.5 eq) to the cooled solution in small portions over 10-15 minutes. Causality: Portion-wise addition is crucial to control the initial exothermic reaction and prevent excessive gas evolution.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 1-3 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a mixture such as ethyl acetate/hexane. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates completion.

  • Work-up: Upon completion, cool the flask again in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose any excess NaBH₄.[9]

  • Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether or hexane as the eluent, to afford the pure (8-chloroquinolin-4-yl)methanol.[10][11]

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful reduction technique but requires careful control to achieve selectivity. While effective for reducing aldehydes, many common catalysts (e.g., Pd, Pt, Ru) under standard conditions can also reduce the quinoline ring system to the corresponding 1,2,3,4-tetrahydroquinoline.[12][13][14] This can be a desired outcome if the saturated heterocyclic core is the target. For selective aldehyde reduction, catalyst choice and reaction conditions are paramount.

Mechanistic Principle

The reaction involves the heterogeneous catalysis of hydrogen gas (H₂) addition across the carbonyl double bond. The aldehyde and hydrogen adsorb onto the surface of a metal catalyst (e.g., Cobalt, Palladium). The H-H bond is cleaved, and the hydrogen atoms are sequentially added to the carbonyl carbon and oxygen atoms, resulting in the alcohol.

Detailed Experimental Protocol

Materials:

  • 8-Chloroquinoline-4-carbaldehyde

  • Hydrogenation catalyst (e.g., Co-based catalyst, or Pd/C under specific conditions)[12][15]

  • Solvent (e.g., Ethanol, Methanol, or Isopropanol/Water mixture)[13]

  • Hydrogen gas (H₂) source

  • Parr hydrogenator or a similar pressure-rated reaction vessel

  • Filtration aid (e.g., Celite®)

Procedure:

  • Vessel Preparation: To a high-pressure reaction vessel, add 8-Chloroquinoline-4-carbaldehyde (1.0 eq) and the chosen solvent.

  • Catalyst Addition: Add the hydrogenation catalyst (typically 5-10 mol % loading).

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with H₂ to the desired pressure (e.g., 10 bar).[13]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously to ensure efficient mixing of the gas, liquid, and solid phases.[13]

  • Monitoring: The reaction is monitored by the uptake of hydrogen gas.

  • Work-up: After the reaction is complete (no further H₂ uptake), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the solid catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography as described in Method 1.[16]

G start Start: Substrate, Solvent, Catalyst in Vessel seal_purge Seal Vessel Purge with N₂ then H₂ start->seal_purge pressurize Pressurize with H₂ (e.g., 10 bar) seal_purge->pressurize heat_stir Heat and Stir (e.g., 80°C) pressurize->heat_stir cool_vent Cool to RT Vent H₂, Purge N₂ heat_stir->cool_vent filter Filter through Celite to remove catalyst cool_vent->filter concentrate Concentrate filtrate under vacuum filter->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify end End: Pure Product purify->end

Caption: Workflow for Catalytic Hydrogenation.

Comparative Summary of Reduction Methods

ParameterMethod 1: Sodium BorohydrideMethod 2: Catalytic Hydrogenation
Primary Reagent Sodium Borohydride (NaBH₄)Hydrogen Gas (H₂) with a metal catalyst
Selectivity High for C=O; does not reduce quinoline ringDependent on catalyst and conditions; can reduce quinoline ring
Solvent Protic (Methanol, Ethanol)[4]Various (Alcohols, etc.)[13]
Temperature 0 °C to Room Temperature[9]Often elevated (e.g., 80 °C)[13]
Pressure AtmosphericElevated (e.g., 10 bar)[13]
Equipment Standard laboratory glasswareSpecialized pressure vessel (e.g., Parr apparatus)
Safety Handle NaBH₄ with care (reacts with acid/water); flammable solvents.[4]Requires safe handling of flammable H₂ gas under pressure.
Typical Yield Good to excellentGood to excellent

Safety and Handling

  • Sodium Borohydride (NaBH₄): Corrosive and reacts with water or acids to produce flammable hydrogen gas.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in a fume hood designed for such work, using appropriate pressure-rated equipment and with no ignition sources present.

  • Solvents: Methanol, ethanol, and ethyl acetate are flammable liquids. Handle with care and avoid ignition sources.

Conclusion

The reduction of 8-Chloroquinoline-4-carbaldehyde to (8-chloroquinolin-4-yl)methanol is a fundamental synthetic transformation. For selective reduction of the aldehyde group without affecting the chloroquinoline core, the sodium borohydride method is superior due to its mild conditions, high chemoselectivity, and operational simplicity. Catalytic hydrogenation offers an alternative that can be tuned either for selective aldehyde reduction or for the concomitant reduction of the quinoline ring, depending on the desired final product and the careful selection of catalyst and reaction conditions. The choice of method should be guided by the specific synthetic goal, available equipment, and desired selectivity.

References

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). MDPI. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide. Retrieved from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved from [Link]

  • Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Lin, R., et al. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology, 197, 323-8. Retrieved from [Link]

  • Alcohols from Carbonyl Compounds: Reduction. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Retrieved from [Link]

  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • (2-Chloro-8-methylquinolin-3-yl)methanol. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved from [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry, 45, 593. Retrieved from [Link]

  • Alcohol synthesis by carbonyl compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. (2021). ResearchGate. Retrieved from [Link]

  • Activity of the catalysts for the hydrogenation of quinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Reduction of carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Purification method of 8-hydroxyquinoline crude product. (n.d.). Google Patents.
  • 8-hydroxyquinoline compound and preparation method thereof. (n.d.). Google Patents.
  • How to synthesized 8chloroquinoline from 8hydroxyquinoline? (2018). ResearchGate. Retrieved from [Link]

  • Methanol purification method. (n.d.). Google Patents.
  • Complete hydrogenation of quinoline over hydroxyapatite supported ruthenium catalyst. (2020). RSC Advances. Retrieved from [Link]

Sources

8-Chloroquinoline-4-carbaldehyde in Multicomponent Reactions: Applications and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid construction of complex molecular architectures.[1] These reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity.[2][3] Within this context, 8-chloroquinoline-4-carbaldehyde has proven to be a versatile and valuable building block. Its unique electronic and steric properties, stemming from the presence of the electron-withdrawing chlorine atom and the reactive aldehyde functionality on the quinoline scaffold, make it an ideal substrate for a variety of MCRs.

The quinoline core is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The 8-chloro substitution, in particular, can modulate the physicochemical properties of the resulting molecules, potentially enhancing their therapeutic efficacy. This application note provides a detailed exploration of the utility of 8-chloroquinoline-4-carbaldehyde in several key multicomponent reactions, offering insights into the underlying mechanisms and providing robust protocols for their execution.

Physicochemical Properties of 8-Chloroquinoline-4-carbaldehyde

A thorough understanding of the starting material is paramount for successful reaction design and optimization.

PropertyValueSource
CAS Number 35839-88-4[7]
Molecular Formula C₁₀H₆ClNOCalculated
Molecular Weight 191.62 g/mol Calculated
Appearance Typically a solidGeneral Knowledge
Storage 2-8°C, Inert Gas[7]

This data is compiled for reference. Please consult the supplier's safety data sheet (SDS) for specific handling and storage information.

Key Multicomponent Reactions and Protocols

The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a cornerstone of multicomponent chemistry, enabling the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[8][9] This reaction is highly valued for its ability to generate peptide-like structures, which are of significant interest in drug discovery.[10] When 8-chloroquinoline-4-carbaldehyde is employed as the aldehyde component, it leads to the formation of novel peptidomimetics bearing the biologically relevant quinoline moiety.

Mechanistic Rationale

The Ugi reaction is generally understood to proceed through the initial formation of an imine from the aldehyde (8-chloroquinoline-4-carbaldehyde) and the amine.[2] This imine is then protonated by the carboxylic acid, forming an iminium ion. The isocyanide undergoes nucleophilic attack on the iminium carbon, followed by the addition of the carboxylate anion to form an intermediate that rearranges via a Mumm rearrangement to yield the final stable α-acylamino amide product.[9] The reaction is typically exothermic and proceeds rapidly upon the addition of the isocyanide.[9]

Ugi_Mechanism A 8-Chloroquinoline-4-carbaldehyde C Imine A->C + B Amine (R¹-NH₂) B->C E Iminium Ion C->E + H⁺ (from D) D Carboxylic Acid (R²-COOH) D->E G Nitrilium Ion Intermediate E->G + F Isocyanide (R³-NC) F->G H Adduct G->H + R²-COO⁻ I Mumm Rearrangement H->I J α-Acylamino Amide Product I->J DvM_Workflow Start Start: Prepare Reactants Reactants 8-Chloroquinoline-4-carbaldehyde Aniline Derivative Active Methylene Compound Start->Reactants Reaction Reaction Vessel (Acid Catalyst, e.g., H₂SO₄) Reactants->Reaction Heating Heating and Stirring Reaction->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End: Pure Fused Polycycle Analysis->End

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 8-Chloroquinoline-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-Chloroquinoline-4-carbaldehyde. This molecule is a critical intermediate in the development of novel pharmaceutical compounds, particularly antimalarial drugs.[1] Its synthesis, while conceptually straightforward via the Vilsmeier-Haack reaction, often presents challenges in achieving high yields and purity.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, offering practical, field-tested solutions to common experimental hurdles. Our goal is to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Section 1: Reaction Overview and Mechanism

The formylation of 8-chloroquinoline to produce 8-chloroquinoline-4-carbaldehyde is most effectively achieved through the Vilsmeier-Haack reaction . This reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, to introduce a formyl group (-CHO) onto an electron-rich aromatic ring.[2][3] The quinoline ring system, while aromatic, requires the potent electrophile generated in this reaction for efficient formylation. The reaction proceeds in three main stages: formation of the Vilsmeier reagent, electrophilic aromatic substitution onto the quinoline core, and subsequent hydrolysis to yield the final aldehyde.

Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reaction POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Substitution Substrate 8-Chloroquinoline Substrate->Intermediate Attack Product 8-Chloroquinoline-4-carbaldehyde Intermediate->Product Hydrolysis H2O Aqueous Workup (H₂O) H2O->Product

Caption: General mechanism of the Vilsmeier-Haack reaction.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 8-Chloroquinoline-4-carbaldehyde in a question-and-answer format.

Q1: My reaction yield is consistently low (<30%) or I'm recovering only starting material. What are the likely causes?

A1: Low or no conversion is a frequent problem that can typically be traced to three main areas: the Vilsmeier reagent, reaction conditions, or the work-up procedure.

  • Cause A: Inactive Vilsmeier Reagent. The chloroiminium ion is highly moisture-sensitive.

    • Diagnosis: The reagent must be prepared in situ under strictly anhydrous conditions. The N,N-Dimethylformamide (DMF) used should be of high purity and dried over molecular sieves. Phosphorus oxychloride (POCl₃) should be a fresh bottle or recently distilled, as it can hydrolyze over time to phosphoric acid and HCl, quenching the reaction.

    • Solution: Always use dry solvents and fresh reagents. Prepare the Vilsmeier reagent by adding POCl₃ dropwise to chilled DMF (0-5°C) under an inert atmosphere (Nitrogen or Argon) to control the exothermic reaction and prevent reagent decomposition.[4][5]

  • Cause B: Insufficient Reaction Temperature or Time. The 8-chloroquinoline ring is moderately activated. The reaction requires sufficient thermal energy to overcome the activation barrier for electrophilic substitution.

    • Diagnosis: If TLC analysis shows a majority of unreacted starting material even after several hours, the reaction is likely proceeding too slowly.

    • Solution: The reaction temperature is critical and depends on the substrate's reactivity, often ranging from room temperature up to 80°C.[3] For this specific substrate, heating the reaction mixture (e.g., 60-90°C) after the initial addition is often necessary to drive the reaction to completion. Monitor the reaction by TLC until the starting material spot is consumed.

  • Cause C: Improper Stoichiometry. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Diagnosis: This is a common cause of recovering starting material.

    • Solution: While a 1.5 equivalent of the Vilsmeier reagent is sometimes cited, less reactive substrates may require a larger excess.[2] Some syntheses of related chloroquinolines use a significant excess of POCl₃ (up to 12-15 equivalents relative to the substrate) to ensure complete conversion.[4][6] We recommend starting with 3-5 equivalents of the POCl₃/DMF adduct and optimizing from there.

Q2: My NMR spectrum shows the desired product, but it's contaminated with numerous side products. How can I improve selectivity?

A2: Side product formation often results from the high reactivity of the Vilsmeier reagent or harsh reaction conditions.

  • Cause A: Over-Formylation. Although less common on the quinoline ring compared to highly activated systems like pyrroles, diformylation is a potential side reaction if conditions are too forcing.

    • Diagnosis: Look for mass spectrum signals corresponding to the addition of two aldehyde groups.

    • Solution: Minimize this by using milder conditions, such as lower temperatures and shorter reaction times.[7] Carefully controlling the stoichiometry of the Vilsmeier reagent to the lowest effective excess can also prevent this.

  • Cause B: Tar/Polymer Formation. High temperatures (>100°C) for extended periods can lead to decomposition and the formation of intractable tars.

    • Diagnosis: The reaction mixture turns dark black or becomes a thick, viscous sludge.

    • Solution: Maintain a consistent temperature and avoid excessive heating. While heat is necessary, finding the optimal balance between reaction rate and stability is key. A reaction temperature of 80-90°C is a good starting point.[8]

Q3: The aqueous work-up is problematic. I'm getting a messy emulsion or losing product. What is the correct procedure?

A3: The work-up is critical for both hydrolyzing the iminium intermediate and separating the product from phosphorus-based byproducts.[9]

  • Cause A: Incomplete Hydrolysis. The iminium intermediate formed after electrophilic attack must be fully hydrolyzed to the aldehyde.

    • Diagnosis: A complex mixture of products or water-soluble intermediates that are lost during extraction.

    • Solution: The standard procedure is to cool the reaction mixture and pour it slowly onto a large amount of crushed ice with vigorous stirring.[5] This quenches the reaction and initiates hydrolysis. Following this, the acidic mixture must be neutralized carefully.

  • Cause B: Improper Neutralization. The pH of the aqueous solution determines the product's solubility and the effectiveness of the extraction.

    • Solution: After pouring onto ice, slowly add a solution of a mild base like sodium acetate or sodium carbonate until the pH is neutral to slightly basic (pH 7-8).[2][5] Using a strong base like NaOH can sometimes lead to side reactions or decomposition. This neutralization step is crucial for precipitating the product and breaking down any remaining phosphorus-reagent complexes. Once neutralized, the product can be collected by filtration if it precipitates as a solid, or extracted with an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate).

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Why is formylation predicted to occur at the C-4 position of 8-chloroquinoline?

    • A1: In electrophilic aromatic substitution on quinolines, the position of attack is governed by the stability of the resulting intermediate (the sigma complex). Attack at C-4 allows the positive charge to be delocalized without disrupting the aromaticity of the benzene portion of the bicyclic system, making it an electronically favored position for formylation.

  • Q2: Are there alternatives to POCl₃ for generating the Vilsmeier reagent?

    • A2: Yes, other acid chlorides like oxalyl chloride or thionyl chloride can be used with DMF.[9] Oxalyl chloride forms the Vilsmeier reagent cleanly with gaseous byproducts (CO, CO₂), which can simplify the aqueous work-up as there are no phosphorus salts to remove.[9] However, POCl₃ is less expensive and very effective, making it the most common choice.

  • Q3: Can I use the Vilsmeier reagent that is sold commercially?

    • A3: Yes, the pre-formed Vilsmeier salt, (chloromethylene)dimethyliminium chloride, is commercially available and can be used directly.[2][10] This avoids the need to handle POCl₃. However, it is highly hygroscopic and must be stored and handled under strictly anhydrous conditions. For best results and reproducibility, generating the reagent in situ is often preferred.

  • Q4: What are the critical safety precautions when running this reaction?

    • A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Both POCl₃ and DMF are toxic. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The dropwise addition of POCl₃ to DMF should always be done at 0°C to control the exotherm.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 8-Chloroquinoline-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a representative methodology based on standard Vilsmeier-Haack procedures. Optimization of time, temperature, and stoichiometry may be required.

Workflow reagent_prep 1. Reagent Prep (Inert Atmosphere) addition 2. Substrate Addition (0-5°C) reagent_prep->addition Add 8-chloroquinoline reaction 3. Reaction Heating (e.g., 80-90°C) addition->reaction Heat to drive reaction workup 4. Aqueous Work-up (Ice & Neutralization) reaction->workup Pour into ice/base purification 5. Purification (Chromatography) workup->purification Isolate crude product

Caption: General experimental workflow for the synthesis.

Materials:

  • 8-Chloroquinoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Sodium Bicarbonate (NaHCO₃) or Sodium Acetate (NaOAc)

  • Crushed Ice

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (4.0 eq.). Cool the flask to 0°C in an ice bath.

  • Add POCl₃ (3.0 eq.) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature between 0-5°C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. A pale yellow or white solid may form.

  • Reaction: Dissolve 8-chloroquinoline (1.0 eq.) in a minimal amount of anhydrous DMF or add it directly if it's a liquid. Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90°C and stir for 4-8 hours. Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: After the reaction is complete (starting material is consumed), cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture into the beaker of crushed ice.

  • Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ or solid NaOAc in portions until the pH reaches ~7-8.

  • Stir the mixture for 30-60 minutes. If a solid precipitates, it can be collected by vacuum filtration, washed with cold water, and dried.

  • Extraction: If no solid forms, transfer the mixture to a separatory funnel and extract three times with DCM or Ethyl Acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to yield pure 8-Chloroquinoline-4-carbaldehyde.

Section 5: Optimizing Reaction Parameters

The yield of the Vilsmeier-Haack reaction is highly dependent on the interplay of several factors. The following table summarizes their effects based on established principles for quinoline synthesis.[4]

ParameterRange / ConditionEffect on Yield & PurityRationale & Justification
POCl₃:Substrate Ratio 2 - 15 equivalentsIncreasing the ratio generally improves conversion of less reactive substrates. An excessive amount can promote side reactions.A higher concentration of the Vilsmeier reagent drives the electrophilic substitution equilibrium toward the product.
Temperature 25°C - 100°CHigher temperatures increase the reaction rate but may lead to decomposition and lower purity if excessive.[3]Provides the necessary activation energy for the electrophilic attack on the moderately activated quinoline ring.
Reaction Time 2 - 12 hoursMust be sufficient for complete conversion of the starting material, as monitored by TLC.Incomplete reactions are a primary cause of low yield.
Solvent Purity AnhydrousCritical. Traces of water will hydrolyze POCl₃ and the Vilsmeier reagent, drastically reducing yield.The Vilsmeier reagent is highly electrophilic and reacts readily with nucleophilic water.[9]

References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Retrieved from [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from [Link]

  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. Retrieved from [Link]

  • DUT Open Scholar. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • Indian Journal of Chemistry. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Chloroquinoline-4-carbaldehyde. Retrieved from [Link]

Sources

purification of crude 8-Chloroquinoline-4-carbaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide to the , designed for researchers and drug development professionals.

Technical Support Center: Purification of 8-Chloroquinoline-4-carbaldehyde

As a Senior Application Scientist, this guide is structured to provide both a robust procedural backbone and a practical troubleshooting framework for the column chromatography purification of 8-Chloroquinoline-4-carbaldehyde. This key intermediate, often synthesized via methods like the Vilsmeier-Haack reaction, frequently contains impurities that require careful separation to ensure downstream success in pharmaceutical synthesis.[1][2][3][4] This document moves beyond a simple protocol, offering insights into the 'why' behind each step and addressing common challenges encountered in the lab.

Part 1: Foundational Knowledge & Pre-Chromatography Strategy

Before beginning the purification, a thorough understanding of the material and potential challenges is critical. 8-Chloroquinoline-4-carbaldehyde is a polar aromatic compound, and its basic quinoline nitrogen can interact strongly with the acidic surface of silica gel, a common stationary phase.[5][6]

Frequently Asked Questions: Initial Assessment

Q1: What are the likely impurities in my crude 8-Chloroquinoline-4-carbaldehyde?

A1: If synthesized via a Vilsmeier-Haack reaction from 8-chloroquinoline, common impurities may include unreacted starting material, residual Vilsmeier reagent (or its hydrolysis byproducts), and potentially polymeric or tarry byproducts.[2][4][7] Understanding these helps in designing the separation, as starting materials are typically less polar than the aldehyde product.

Q2: Is 8-Chloroquinoline-4-carbaldehyde stable on silica gel?

A2: Quinoline aldehydes can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition or irreversible adsorption.[8][9] This can manifest as streaking on a TLC plate or low recovery from the column. It is crucial to test for stability by spotting the compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting.[8] If a new baseline spot appears or the original spot diminishes, stability is an issue.

Q3: How do I select the initial solvent system for TLC analysis?

A3: The goal is to find a solvent system where the desired compound has an Rf (retention factor) value between 0.25 and 0.35.[10][11] This provides the best balance for separation on a column.[11] Start with a non-polar solvent and gradually add a more polar one. For a polar aromatic aldehyde, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is a good starting point.[12][13]

Solvent System Combination Typical Starting Ratio (v/v) Notes
Hexane / Ethyl Acetate9:1, 4:1, 2:1A standard, cost-effective choice for moderately polar compounds.[10]
Petroleum Ether / Ethyl Acetate9:1, 4:1, 2:1Similar to hexane systems, choice can depend on lab availability.
Dichloromethane / Hexane1:1, 2:1Good for compounds that may have solubility issues in hexane alone.
Dichloromethane / Methanol99:1, 98:2Use for highly polar compounds that do not move in less polar systems.

Part 2: Detailed Experimental Protocol

This section provides a step-by-step methodology for the purification.

Workflow for Purification of 8-Chloroquinoline-4-carbaldehyde

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Analysis (Solvent System Optimization) Stab_Test 2. Silica Stability Test (2D TLC or Time-Delay) TLC->Stab_Test Col_Prep 3. Column Packing (Slurry Method) Stab_Test->Col_Prep Load 4. Sample Loading (Wet or Dry Method) Col_Prep->Load Elute 5. Elution (Gravity or Flash) Load->Elute Collect 6. Fraction Collection Elute->Collect Frac_TLC 7. Fraction Analysis (TLC) Collect->Frac_TLC Combine 8. Combine Pure Fractions Frac_TLC->Combine Evap 9. Solvent Removal (Rotary Evaporation) Combine->Evap Final Pure 8-Chloroquinoline- 4-carbaldehyde Evap->Final

Caption: Experimental workflow from initial analysis to final product isolation.

Step 1: Stationary Phase Preparation
  • Standard: Use silica gel (60 Å, 230-400 mesh) for flash chromatography.[14] The amount should be 20-50 times the weight of the crude sample.[12]

  • For Acid-Sensitive Compounds: If the stability test (A2) indicates decomposition, deactivate the silica. Prepare a slurry of silica gel in your chosen non-polar solvent, add 1% triethylamine (v/v), and stir for 5-10 minutes before packing the column. This neutralizes acidic sites.[9]

Step 2: Column Packing (Slurry Method)
  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer (approx. 1 cm) of sand.

  • Fill the column about halfway with the least polar solvent to be used.

  • Prepare a slurry of the silica gel in the same solvent.

  • Gently pour the slurry into the column.[9] Tap the side of the column gently to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to allow some solvent to drain, settling the silica bed. Never let the solvent level fall below the top of the silica bed.

  • Add another thin layer of sand on top to prevent disturbance when adding solvent or sample.[15]

Step 3: Sample Loading
  • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluting solvent.[15] If necessary, a slightly more polar solvent (like dichloromethane) can be used, but keep the volume to an absolute minimum to avoid compromising the separation.[8][15] Carefully add the solution to the top of the column using a pipette.[15]

  • Dry Loading (Recommended for Poor Solubility): If the crude product is not soluble in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane or acetone).[15] Add a small amount of silica gel (10-20 times the sample mass) to this solution.[15] Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[15] Carefully add this powder to the top of the prepared column.[9]

Step 4: Elution and Fraction Collection
  • Begin eluting with the determined non-polar solvent system (e.g., 5% Ethyl Acetate in Hexane).

  • For flash chromatography, apply gentle pressure (1-4 psi) to achieve a steady flow rate.[15]

  • Collect fractions of a consistent volume in test tubes or vials.

  • Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). This is done by systematically increasing the percentage of the more polar solvent. Avoid large, sudden jumps in polarity, which can cause column cracking.

Step 5: Analysis and Isolation
  • Monitor the collected fractions using TLC to identify which ones contain the purified product.

  • Combine the fractions that show a single, pure spot corresponding to 8-Chloroquinoline-4-carbaldehyde.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.

Part 3: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format.

G Start Problem Observed During Chromatography No_Sep Poor or No Separation Start->No_Sep No_Elute Compound Not Eluting Start->No_Elute Streaking Streaking / Tailing Start->Streaking Low_Yield Low Recovery / Decomposition Start->Low_Yield No_Sep_Cause1 Cause: Solvent too polar No_Sep->No_Sep_Cause1 No_Sep_Cause2 Cause: Column overloaded No_Sep->No_Sep_Cause2 No_Elute_Cause1 Cause: Solvent not polar enough No_Elute->No_Elute_Cause1 No_Elute_Cause2 Cause: Irreversible adsorption or decomposition No_Elute->No_Elute_Cause2 Streaking_Cause1 Cause: Strong acid-base interaction with silica Streaking->Streaking_Cause1 Streaking_Cause2 Cause: Sample overloaded Streaking->Streaking_Cause2 Low_Yield_Cause1 Cause: Decomposition on acidic silica gel Low_Yield->Low_Yield_Cause1 Low_Yield_Cause2 Cause: Compound is volatile Low_Yield->Low_Yield_Cause2 No_Sep_Sol1 Solution: Decrease polarity. Re-optimize with TLC. No_Sep_Cause1->No_Sep_Sol1 No_Sep_Sol2 Solution: Use more silica (>50:1 ratio to sample). No_Sep_Cause2->No_Sep_Sol2 No_Elute_Sol1 Solution: Gradually increase solvent polarity (gradient). No_Elute_Cause1->No_Elute_Sol1 No_Elute_Sol2 Solution: See 'Low Recovery' Troubleshooting. No_Elute_Cause2->No_Elute_Sol2 Streaking_Sol1 Solution: Deactivate silica with 1% triethylamine. Streaking_Cause1->Streaking_Sol1 Streaking_Sol2 Solution: Load less material or use a wider column. Streaking_Cause2->Streaking_Sol2 Low_Yield_Sol1 Solution: Deactivate silica (TEA) or use neutral alumina. Low_Yield_Cause1->Low_Yield_Sol1 Low_Yield_Sol2 Solution: Use care during solvent evaporation. Low_Yield_Cause2->Low_Yield_Sol2

Caption: A decision tree for troubleshooting common column chromatography issues.

Q: My compound is streaking badly on the TLC plate and the column fractions are broad and overlapping. What is happening?

A: This is a classic sign of strong interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups on the silica gel surface.[9] This can also be caused by overloading the column.

  • Primary Solution: Deactivate the silica gel by adding 1% triethylamine to your eluent system, as described in the protocol section.[9] This will cap the acidic sites and allow the compound to elute more cleanly.

  • Secondary Solution: Ensure you have not overloaded the column. A good rule of thumb is a silica-to-sample weight ratio of at least 30:1 for easy separations and over 100:1 for difficult ones.

Q: My compound will not elute from the column, even when I switch to 100% ethyl acetate.

A: This indicates that your compound is either very polar or is irreversibly stuck to the stationary phase.

  • Solution 1: Increase Solvent Polarity. Ethyl acetate may not be polar enough. Try a more aggressive solvent system, such as a gradient of 1-5% methanol in dichloromethane.[8] Always ensure your solvents are miscible to prevent issues.[13]

  • Solution 2: Check for Decomposition. As discussed in A2, the compound may have decomposed on the column.[8] If you suspect this, you must change your stationary phase. Consider using neutral alumina, which is less acidic and may be more suitable for basic compounds like quinolines.[8][9]

Q: All my compounds came off the column in the first few fractions.

A: This means your initial solvent system was too polar, causing all components of the mixture to be flushed out with the solvent front.[8] You need to re-develop your TLC conditions using a significantly less polar mobile phase (e.g., increase the hexane percentage). The ideal starting Rf should be around 0.25-0.35.[11]

Q: My crude sample won't dissolve in the hexane/ethyl acetate mixture I plan to use for elution. How do I load it onto the column?

A: This is a very common problem. The best solution is dry loading .[15]

  • Dissolve your crude material in a minimal amount of a strong solvent in which it is highly soluble (e.g., acetone, methanol, or dichloromethane).

  • Add a portion of fresh silica gel to this solution.

  • Thoroughly remove the solvent on a rotary evaporator until you are left with a dry, free-flowing powder of your crude material adsorbed onto the silica.

  • Carefully layer this powder on top of your packed column. This technique introduces the sample in a solid, concentrated band, leading to excellent separation.[15]

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Millar, S. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • Maruska, A., et al. Normal-phase capillary chromatography of polar aromatic compounds. ResearchGate. [Link]

  • cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide. [Link]

  • Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography? YouTube. [Link]

  • PubMed Central. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. [Link]

  • University of California, Los Angeles, Department of Chemistry. Column chromatography. [Link]

  • Millar, S. (2012, July 3). Tips and Tricks for the Lab: Column Choices. ChemistryViews. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography? [Link]

  • MySkinRecipes. 8-Chloroquinoline-4-carbaldehyde. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • International Journal of Chemical Studies. (2016, December 2). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • ResearchGate. (2020, March 20). How can i do Vilsemier-Haack reaction for Quinoline Synthesis? [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

  • Shimadzu. Liquid Chromatography. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • PubChem. 8-Hydroxyquinoline-4-carbaldehyde. [Link]

  • ResearchGate. Preparation and purification of 8-hydroxyquinoline metal complexes. [Link]

  • Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • University of Hertfordshire, AERU. 8-hydroxyquinoline. [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • Google Patents. CN103304477A - Purification method of 8-hydroxyquinoline crude product.

Sources

common side products in the formylation of 8-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the formylation of 8-chloroquinoline. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific electrophilic aromatic substitution. Given the electronic properties of the 8-chloroquinoline scaffold, formylation can be a challenging transformation. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate your experiments successfully.

Troubleshooting Guide

This section addresses specific issues you might encounter during the formylation of 8-chloroquinoline in a direct question-and-answer format.

Q1: I am getting very low to no conversion of my 8-chloroquinoline starting material. What is going wrong?

A1: This is the most common issue encountered with this substrate. The low reactivity is due to the inherent electronic properties of 8-chloroquinoline.

Causality Explained: The quinoline ring system is, by nature, electron-deficient due to the electron-withdrawing effect of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene.[1][2] Adding a chloro-substituent at the C-8 position further deactivates the ring through a strong inductive electron-withdrawing effect (-I). Formylation reactions like the Vilsmeier-Haack and Duff reactions employ relatively weak electrophiles that react most efficiently with electron-rich aromatic systems.[3][4] Therefore, the combination of a deactivated heterocyclic ring and a deactivating substituent makes the reaction inherently sluggish.

Troubleshooting Steps:

  • Increase Reaction Temperature: For Vilsmeier-Haack reactions, if you started at room temperature or 60°C, cautiously increase the temperature to 80-100°C. Monitor the reaction closely for any signs of decomposition (darkening of the solution).

  • Extend Reaction Time: Deactivated substrates require longer reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) over 12-24 hours.

  • Increase Reagent Stoichiometry: An excess of the Vilsmeier reagent can help drive the reaction to completion. Try increasing the amount of POCl₃ and DMF from 1.5 equivalents to 3-5 equivalents.

  • Consider a Different Formylation Method: If the Vilsmeier-Haack reaction fails, other methods are unlikely to be more successful due to the substrate's deactivation. The Duff reaction, for example, typically requires highly activated substrates like phenols and is generally inefficient.[5]

Q2: My reaction worked, but I have a mixture of products that are difficult to separate. How can I identify them and improve the regioselectivity?

A2: You are likely observing the formation of regioisomers. Due to the directing effects within the quinoline ring, substitution can occur at more than one position.

Causality Explained: Electrophilic attack on the parent quinoline ring preferentially occurs on the carbocyclic ring at the C-5 and C-8 positions.[1][2] Since the C-8 position is blocked by the chloro-substituent, the most probable sites for formylation are the C-5 and C-7 positions. The chloro group is an ortho, para-director in classical benzene chemistry, which would favor substitution at the adjacent C-7 position. However, the overall electronic environment of the quinoline nucleus makes C-5 a kinetically favored position for substitution. This competition often results in a mixture of 8-chloroquinoline-5-carbaldehyde and 8-chloroquinoline-7-carbaldehyde .

Troubleshooting & Identification:

  • Product Identification: The primary method for distinguishing these isomers is through ¹H NMR spectroscopy. The coupling patterns of the aromatic protons will be distinct for each isomer. Mass spectrometry can confirm the correct mass for the formylated product, but will not distinguish between isomers.

  • Improving Selectivity (Challenging):

    • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product. However, this will also decrease the reaction rate.

    • Solvent Effects: Changing the solvent (e.g., from excess DMF to a co-solvent like 1,2-dichloroethane) can alter the solvation of the transition state and may influence the isomer ratio, although this effect is often modest.

  • Purification: Careful column chromatography using a shallow solvent gradient is the most effective method for separating the C-5 and C-7 isomers.

Q3: My reaction mixture turned dark brown or black upon heating, and I isolated a tar-like substance. What happened?

A3: This indicates decomposition of the starting material or product under harsh reaction conditions.

Causality Explained: Forcing a reaction on a highly deactivated substrate by using excessively high temperatures (e.g., >120°C) or prolonged reaction times can lead to polymerization and decomposition.[6] The acidic conditions of the Vilsmeier-Haack reaction can promote side reactions when the desired formylation pathway is slow.

Troubleshooting Steps:

  • Optimize Temperature: Find the lowest possible temperature that still provides a reasonable conversion rate. A systematic approach, increasing the temperature in 10°C increments, is recommended.

  • Control Reagent Addition: When preparing the Vilsmeier reagent, ensure the POCl₃ is added slowly to the DMF at 0°C to control the initial exotherm. Add the 8-chloroquinoline substrate portion-wise to the pre-formed reagent.

  • Minimize Reaction Time: Once TLC or HPLC analysis shows that the formation of the desired product has stalled and side products are increasing, work up the reaction. Over-extending the reaction time will not improve the yield of the desired product and will likely lead to further decomposition.

Frequently Asked Questions (FAQs)

What are the expected major products from the formylation of 8-chloroquinoline?

The reaction is expected to be low-yielding and produce a mixture of two primary regioisomers:

  • 8-chloroquinoline-5-carbaldehyde

  • 8-chloroquinoline-7-carbaldehyde

The major product can vary depending on the specific reaction conditions, but both should be considered potential products. Unreacted starting material is also a major component of the final crude mixture.

What are the common side products I should look for?

Beyond the regioisomers, other potential side products are generally formed in trace amounts or under non-optimal conditions.

Product/Side Product Structure Reason for Formation & Identification Notes
8-Chloroquinoline-5-carbaldehyde Expected major product. Formed via electrophilic attack at the C-5 position.
8-Chloroquinoline-7-carbaldehyde Expected major product. Formed via electrophilic attack at the C-7 position.
Unreacted 8-Chloroquinoline Highly likely due to the deactivated nature of the substrate.
Polymeric/Tar-like materials N/AResult from decomposition under harsh conditions (high heat, long reaction times).[6] Insoluble in many organic solvents.
Di-formylated Products N/AHighly unlikely due to the strong deactivation of the ring. Formation would require extreme conditions and a highly activated substrate.[6]
8-Hydroxyquinoline Derivatives Very unlikely under standard Vilsmeier-Haack conditions. Hydrolysis of the C-Cl bond typically requires harsh basic or specific catalytic conditions not present here.[7]

Note: Placeholder images are used. Actual structures should be drawn by the user or sourced from a chemical drawing program.

Which formylation method is best: Vilsmeier-Haack or Duff?

For a deactivated substrate like 8-chloroquinoline, the Vilsmeier-Haack reaction is the more viable option. The Vilsmeier reagent ([Me₂N=CHCl]⁺PO₂Cl₂⁻) is a more potent electrophile than the intermediates generated in the Duff reaction.[8] The Duff reaction is primarily effective for the ortho-formylation of highly activated phenols and is not suitable for deactivated heterocyclic systems.[5]

Why does electrophilic substitution occur on the benzene ring and not the pyridine ring?

The nitrogen atom in the pyridine ring is highly electronegative, creating a permanent dipole that withdraws electron density from the ring carbons (C-2, C-3, C-4). This makes the pyridine ring significantly less nucleophilic and thus less reactive towards electrophiles than the carbocyclic (benzene) ring. During the reaction, the acidic conditions can also lead to protonation of the quinoline nitrogen, which further increases its deactivating effect.

Visualized Reaction Pathway & Workflow

Predicted Vilsmeier-Haack Reaction Pathway

The following diagram illustrates the key steps in the formylation of 8-chloroquinoline, leading to the formation of a mixture of regioisomers.

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack & Isomer Formation cluster_2 Step 3: Hydrolysis DMF DMF V_Reagent Vilsmeier Reagent [Me₂N=CHCl]⁺ DMF->V_Reagent + POCl₃ POCl3 POCl₃ Start_Mat 8-Chloroquinoline Sigma_5 Sigma Complex (Attack at C-5) Start_Mat->Sigma_5 + Vilsmeier Reagent Sigma_7 Sigma Complex (Attack at C-7) Start_Mat->Sigma_7 Iminium_5 Iminium Salt (C-5) Sigma_5->Iminium_5 - H⁺ Iminium_7 Iminium Salt (C-7) Sigma_7->Iminium_7 - H⁺ Prod_5 8-Chloroquinoline- 5-carbaldehyde Iminium_5->Prod_5 + H₂O Workup Prod_7 8-Chloroquinoline- 7-carbaldehyde Iminium_7->Prod_7 + H₂O Workup

Caption: Predicted Vilsmeier-Haack pathway for 8-chloroquinoline.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common experimental issues.

Troubleshooting_Workflow Start Start Experiment: Formylation of 8-Chloroquinoline Monitor Monitor by TLC/HPLC after 12h Start->Monitor No_Reaction Problem: No/Low Conversion Monitor->No_Reaction No Product Product_Observed Products Observed Monitor->Product_Observed Product Detected Decomposition Problem: Tar/Decomposition Monitor->Decomposition Significant Darkening Action_1 Action: 1. Increase Temp (80-100°C) 2. Increase Reagent (3-5 eq) 3. Increase Time (24h+) No_Reaction->Action_1 Action_1->Monitor Single_Spot Clean Conversion (Single Product Spot) Product_Observed->Single_Spot One Main Spot Multiple_Spots Problem: Mixture of Products Product_Observed->Multiple_Spots Multiple Spots Success Proceed to Workup & Characterization Single_Spot->Success Action_2 Action: 1. Optimize Column Chromatography 2. Attempt to Lower Temp for Selectivity 3. Characterize Isomer Mixture (NMR) Multiple_Spots->Action_2 Action_2->Success Action_3 Action: 1. Lower Reaction Temperature 2. Ensure Slow/Cold Reagent Addition 3. Reduce Reaction Time Decomposition->Action_3 Action_3->Start Restart with Optimized Conditions

Caption: Logical workflow for troubleshooting formylation experiments.

Experimental Protocol

Starting Protocol: Vilsmeier-Haack Formylation of 8-Chloroquinoline

This protocol is a representative starting point. Optimization of temperature, time, and stoichiometry will be necessary.

Materials:

  • 8-Chloroquinoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • 1,2-Dichloroethane (DCE), anhydrous (optional co-solvent)

  • Sodium acetate

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5.0 eq). Cool the flask to 0°C in an ice-water bath.

  • Slowly add POCl₃ (3.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 15 minutes, then let it warm to room temperature and stir for an additional 30 minutes. The formation of a solid may be observed.

  • Reaction: Add 8-chloroquinoline (1.0 eq) to the flask, either neat or as a solution in a minimal amount of anhydrous DCE.

  • Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress every 4-6 hours using TLC (e.g., 3:1 Hexanes:EtOAc). The desired products will be more polar than the starting material.

  • Workup: After the reaction has reached completion or has stalled (typically 12-24 hours), cool the mixture to 0°C.

  • Very carefully and slowly, pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by adding a saturated solution of sodium acetate or slowly adding solid sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

  • Stir the resulting suspension vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL), then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) to separate the unreacted starting material and the product isomers.

References

  • Duff, J. C.; Bills, E. J. (1932). "A new general method for the preparation of ortho-hydroxyaldehydes from phenols and hexamethylenetetramine". J. Chem. Soc., 1987-1991.
  • Google Patents (CN109053569B). "Method for synthesizing 8-hydroxyquinoline".
  • NROChemistry. "Vilsmeier-Haack Reaction". [Link]

  • Wikipedia. "Vilsmeier–Haack reaction". [Link]

  • Chemistry Steps. "Vilsmeier-Haack Reaction". [Link]

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction". [Link]

  • Al-Mulla, A. (2017). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines". Molecules, 22(5), 784.
  • Marson, C. M. (1992). "Reactions of the Vilsmeier Reagent". Tetrahedron, 48(18), 3659-3726.
  • Quora. "Why does an electrophilic attack occur at the 5 and 8 position in Quinoline?". [Link]

  • Chem-Station. "Duff Reaction". [Link]

  • Reddit. "Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8?". [Link]

Sources

optimization of reaction conditions for 8-Chloroquinoline-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 8-Chloroquinoline-4-carbaldehyde

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis of 8-Chloroquinoline-4-carbaldehyde. This valuable intermediate is a key building block in the development of various pharmaceutical compounds, including antimalarial drugs.[1] The synthesis, while achievable, presents specific challenges that require careful control of reaction conditions. This document offers a structured approach to troubleshooting common issues and answers frequently asked questions, grounded in established chemical principles and field-proven insights.

Proposed Synthetic Strategy: A Two-Step Approach

The most common and logical pathway to 8-Chloroquinoline-4-carbaldehyde involves a two-step process: first, the synthesis of the 8-chloroquinoline core, followed by formylation at the C-4 position. While other methods exist, this route utilizes well-established reactions, making it accessible for many laboratories.

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of 8-Chloroquinoline cluster_1 Step 2: Formylation cluster_2 Purification A 2-Chloroaniline C Skraup Synthesis A->C B Glycerol, H₂SO₄, Oxidizing Agent (e.g., o-nitrophenol) B->C D 8-Chloroquinoline C->D Cyclization F Vilsmeier-Haack Reaction D->F E POCl₃ + DMF (Vilsmeier Reagent) E->F Formylation G 8-Chloroquinoline-4-carbaldehyde F->G Hydrolysis H Crude Product G->H I Column Chromatography (Silica Gel) H->I J Pure Product I->J

Caption: Overall workflow for the synthesis of 8-Chloroquinoline-4-carbaldehyde.

Detailed Experimental Protocol

This protocol outlines the Vilsmeier-Haack formylation of 8-chloroquinoline. Safety Note: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.

Materials:

  • 8-Chloroquinoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Crushed ice

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0-5°C using an ice-salt bath.

  • Slowly add POCl₃ (3.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C throughout the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-45 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Formylation Reaction: Dissolve 8-chloroquinoline (1 equivalent) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to reflux (around 40-45°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.

  • Work-up and Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with constant stirring. This step is highly exothermic.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 8-Chloroquinoline-4-carbaldehyde.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q1: My formylation reaction is very slow, or I have a low yield of the desired product. What could be the cause?

A1: This is a common issue often related to the reactivity of the substrate and the reaction conditions.

  • Cause 1: Insufficiently Activated Vilsmeier Reagent: The Vilsmeier reagent (the chloroiminium salt) must be properly formed. Ensure your DMF and POCl₃ are of high quality and anhydrous. The initial reaction between DMF and POCl₃ should be conducted at low temperatures (0-5°C) to prevent degradation.[2]

  • Cause 2: Low Reactivity of the Quinoline Ring: The 8-chloroquinoline ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom and the chloro group. To overcome this, you may need to use more forcing conditions.

  • Recommended Solutions:

    • Increase Reagent Stoichiometry: Try increasing the molar ratio of the Vilsmeier reagent (both POCl₃ and DMF) relative to the 8-chloroquinoline. A ratio of 3-5 equivalents of the reagent is a good starting point.

    • Elevate Reaction Temperature: While the initial reagent formation is done at low temperatures, the formylation step itself often requires heating. Gently refluxing in a low-boiling solvent like DCM or heating to 60-90°C without a solvent (if the substrate is liquid) can significantly increase the reaction rate.[3] Be cautious, as higher temperatures can lead to decomposition.

    • Increase Reaction Time: Monitor the reaction by TLC. These reactions can sometimes require extended periods (12-24 hours) to reach completion.

    • Microwave Irradiation: The use of microwave heating has been reported to significantly shorten reaction times and improve yields in Vilsmeier-Haack reactions.[3]

Q2: I am getting a mixture of isomers. How can I improve the regioselectivity for the 4-position?

A2: Regioselectivity in electrophilic substitution on quinolines is a known challenge.

  • Cause: In the acidic conditions of the Vilsmeier-Haack reaction, the quinoline nitrogen is protonated, which strongly deactivates the pyridine ring (positions 2, 3, 4). Substitution is then directed to the benzene ring (positions 5, 6, 7). However, direct formylation at C-4 is possible, though it may compete with substitution at other positions, particularly C-5.

  • Recommended Solutions:

    • Kinetic vs. Thermodynamic Control: Lower reaction temperatures generally favor the kinetically controlled product, which may differ from the thermodynamically stable isomer. Experiment with a range of temperatures to find the optimal balance for C-4 formylation.

    • Alternative Synthetic Routes: If regioselectivity remains a persistent issue, consider an alternative strategy where the formyl group (or a precursor) is introduced before the quinoline ring is formed. For example, using a suitably substituted aniline in a Combes or Doebner-von Miller quinoline synthesis.

Q3: The work-up procedure is difficult, and I'm losing product during purification. Any suggestions?

A3: The work-up for a Vilsmeier-Haack reaction requires care, especially during the quenching and neutralization steps.

  • Cause 1: Hydrolysis of the Intermediate: The reaction proceeds through a stable iminium salt intermediate which must be hydrolyzed to the aldehyde. Incomplete hydrolysis during work-up can lead to low yields.

  • Cause 2: Emulsion Formation: The presence of DMF and the basic wash can sometimes lead to emulsions during extraction, making phase separation difficult.

  • Recommended Solutions:

    • Controlled Quenching: Always pour the reaction mixture into a large excess of ice. This dissipates the heat from the highly exothermic hydrolysis of unreacted POCl₃ and the Vilsmeier reagent.

    • Thorough Hydrolysis: After quenching, ensure the mixture is stirred vigorously for a period (e.g., 30-60 minutes) to allow for complete hydrolysis of the iminium intermediate to the aldehyde before proceeding with extraction.

    • Careful Neutralization: Add the sodium bicarbonate solution slowly and in portions to control the effervescence.

    • Breaking Emulsions: If an emulsion forms during extraction, adding a small amount of brine can help to break it.

    • Chromatography Optimization: The polarity of the product is moderate. Use a step-gradient elution in your column chromatography, starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity. This will help separate the product from non-polar impurities and more polar by-products.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 8-Chloroquinoline-4-carbaldehyde?

A1: The Vilsmeier-Haack formylation of 8-chloroquinoline is a widely cited and direct method.[2][3][4] While it can present challenges with reactivity and regioselectivity as discussed above, its operational simplicity makes it a primary choice. Alternative strategies, such as metal-catalyzed carbonylation or building the ring system with the aldehyde precursor already in place, are possible but often involve more steps or specialized reagents.

Q2: Why is the Vilsmeier-Haack reaction so common for formylating heterocycles?

A2: The Vilsmeier-Haack reaction is a powerful and versatile method for formylating electron-rich aromatic and heteroaromatic compounds.[2] Its popularity stems from several factors:

  • Accessibility of Reagents: DMF and POCl₃ are common and relatively inexpensive laboratory reagents.

  • Moderate Reactivity: The Vilsmeier reagent is a mild electrophile compared to other formylating agents, which can improve selectivity.

  • Versatility: It is effective for a wide range of substrates, including many heterocyclic systems that are sensitive to harsher conditions.

Q3: How can I confirm the structure and purity of my final product?

A3: A combination of standard analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To assess purity and determine the appropriate solvent system for column chromatography.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR spectrum should show a characteristic singlet for the aldehyde proton (CHO) around 9-10 ppm and distinct aromatic protons corresponding to the 8-chloroquinoline-4-scaffold.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To confirm the presence of the aldehyde functional group, which will show a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹.

Optimization Parameters for Vilsmeier-Haack Formylation

The efficiency of the formylation is highly dependent on the reaction conditions. The table below provides a summary of key parameters and their typical ranges for optimization.

ParameterTypical RangeRationale & Key Considerations
Molar Ratio (8-CQ:POCl₃:DMF) 1 : 3-5 : 3-5A significant excess of the Vilsmeier reagent is often required to drive the reaction to completion, especially for deactivated substrates.
Temperature 40 - 90°CHigher temperatures increase the reaction rate but may also lead to the formation of side products or decomposition. Optimization is crucial.
Reaction Time 4 - 24 hoursThe reaction should be monitored by TLC to determine the optimal time for completion and to avoid degradation of the product.
Solvent Dichloromethane or neatDCM is a common solvent. Running the reaction neat (without solvent) can sometimes improve yields by increasing the concentration of reactants.
Expected Yield 40 - 70%Yields can vary significantly based on the optimization of the above parameters and the efficiency of the purification process.

Vilsmeier-Haack Reaction Mechanism

G cluster_0 Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier + Quinoline 8-Chloroquinoline Intermediate Iminium Salt Intermediate Quinoline->Intermediate + Vilsmeier Reagent Product 8-Chloroquinoline- 4-carbaldehyde Intermediate->Product + H2O H₂O H2O->Product +

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

References

  • Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde.
  • Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • MySkinRecipes. (n.d.). 8-Chloroquinoline-4-carbaldehyde.
  • El-Sayed, M. A. A. (2018).
  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?
  • DUT Open Scholar. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
  • Suliman, F. O., Al-Busafi, S. N., Al-Risi, M., & Al-Badi, K. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Razavi Journal of Pharmaceutical Sciences, 3(1), 1-9.

Sources

Technical Support Center: Troubleshooting Low Yield in 8-Chloroquinoline-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of 8-Chloroquinoline-4-carbaldehyde, a critical intermediate in pharmaceutical development. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 8-chloroquinoline.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction for the synthesis of 8-Chloroquinoline-4-carbaldehyde resulted in a very low or no product yield. What are the primary causes?

A1: Low or no yield in a Vilsmeier-Haack reaction is a common but solvable issue, typically pointing to problems with the Vilsmeier reagent itself or the reaction conditions. The core of this reaction is the generation of a potent electrophile, the chloroiminium ion (Vilsmeier reagent), which then formylates the electron-rich quinoline ring.[1][2]

Here are the most probable causes, ranked by likelihood:

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[3] Phosphorus oxychloride (POCl₃) and the resulting chloroiminium salt react readily with water, quenching the reagent before it can react with your substrate. Anhydrous conditions are non-negotiable.

  • Degraded Reagents:

    • Dimethylformamide (DMF): Old or improperly stored DMF can decompose into dimethylamine and formic acid.[4] Dimethylamine can react with the Vilsmeier reagent, leading to side products and reduced yield. Always use a fresh, anhydrous grade of DMF from a recently opened bottle.

    • Phosphorus Oxychloride (POCl₃): POCl₃ can hydrolyze over time if exposed to atmospheric moisture. Use a fresh bottle or distill the reagent before use if its quality is uncertain.

  • Incorrect Reagent Stoichiometry or Addition Order: The Vilsmeier reagent is typically pre-formed by adding POCl₃ to chilled, anhydrous DMF. Adding the reagents in the wrong order or using incorrect ratios can lead to incomplete reagent formation and a host of side reactions.

  • Sub-optimal Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and requires careful temperature control (typically 0 °C). After the addition of 8-chloroquinoline, the reaction often needs to be heated to drive the formylation, as the chloro-substituted quinoline ring is less reactive than unsubstituted aromatics.[1] Failure to heat the reaction sufficiently may result in low conversion.

Q2: I've confirmed my reagents are pure and conditions are anhydrous, but my yield is still poor and I see multiple spots on my TLC plate. What are the likely side reactions?

A2: The presence of multiple byproducts suggests that side reactions are outcompeting the desired formylation. For quinoline systems, several possibilities exist:

  • Polymerization/Tar Formation: Harsh acidic conditions, especially at elevated temperatures, can lead to the polymerization of the starting material or product, resulting in the formation of intractable tar.[5] This is particularly prevalent in older, less-controlled quinoline synthesis methods like the Skraup synthesis but can also occur in Vilsmeier-Haack reactions if the temperature is too high or the reaction time is excessively long.[5]

  • Reaction at an Alternative Position: While formylation is expected at the C4 position of the quinoline ring due to electronic factors, minor substitution at other positions could occur, leading to isomeric impurities.

  • Reaction with Impurities: If the starting 8-chloroquinoline is impure, these impurities may also react under the Vilsmeier-Haack conditions, leading to a complex product mixture.

To mitigate these issues, ensure precise temperature control and monitor the reaction progress by TLC. Once the starting material is consumed, proceed with the workup immediately to avoid product degradation.

Q3: How can I be certain that my Vilsmeier reagent has formed correctly before adding my 8-chloroquinoline substrate?

A3: Visual confirmation is a key indicator. The Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is often a solid that precipitates from the DMF solution upon its formation.[2]

Diagnostic Check: When POCl₃ is added to anhydrous DMF at 0 °C, the solution should become cloudy and eventually form a pale yellow or off-white precipitate or a thick slurry. If the solution remains clear, it is a strong indication that the reagent has not formed, likely due to moisture contamination.

Q4: What is the most effective workup procedure to isolate 8-Chloroquinoline-4-carbaldehyde and maximize yield?

A4: The workup is critical for hydrolyzing the intermediate iminium salt to the final aldehyde and separating it from reaction byproducts and excess reagents.

  • Quenching: The reaction mixture must be quenched by pouring it carefully onto crushed ice. This hydrolyzes the intermediate and neutralizes the highly acidic environment.

  • Basification: The acidic aqueous mixture should then be neutralized slowly with a base, such as a cold solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), until the pH is approximately 9-10.[4] This step is crucial for precipitating the aldehyde product. Maintain a low temperature throughout the basification process to prevent side reactions.

  • Isolation: The precipitated solid product can be collected by filtration. Wash the solid thoroughly with cold water to remove inorganic salts.[3]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by flash column chromatography on silica gel.[6]

Troubleshooting Workflow & Logic

The following diagram outlines a systematic approach to diagnosing and resolving low-yield issues in the synthesis of 8-Chloroquinoline-4-carbaldehyde.

G cluster_start Problem Identification cluster_reagents Reagent & Condition Check cluster_vilsmeier Vilsmeier Reagent Formation cluster_conditions Reaction & Workup Optimization start Low or No Yield of 8-Chloroquinoline-4-carbaldehyde reagent_check Are reagents anhydrous and pure? (DMF, POCl₃) start->reagent_check anhydrous_no Use fresh anhydrous DMF. Distill POCl₃ if necessary. reagent_check->anhydrous_no No anhydrous_yes Proceed to Vilsmeier Reagent Check reagent_check->anhydrous_yes Yes vilsmeier_check Did a precipitate/slurry form upon adding POCl₃ to DMF at 0°C? anhydrous_yes->vilsmeier_check vilsmeier_no Moisture is present. Restart with verified anhydrous reagents. vilsmeier_check->vilsmeier_no No vilsmeier_yes Reagent formation is likely successful. Proceed to Reaction Conditions. vilsmeier_check->vilsmeier_yes Yes temp_check Was the reaction heated after substrate addition? (e.g., 60-80°C) vilsmeier_yes->temp_check temp_no Increase reaction temperature. Monitor via TLC for conversion. temp_check->temp_no No workup_check Was the workup performed correctly? (Ice quench, basification to pH 9-10) temp_check->workup_check Yes workup_no Review and repeat workup protocol. Ensure pH is correct for precipitation. workup_check->workup_no No success Yield Improved. Purify Product. workup_check->success Yes

Caption: Troubleshooting flowchart for low yield in Vilsmeier-Haack reactions.

Experimental Protocols

Protocol 1: Synthesis of 8-Chloroquinoline-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a generalized procedure and may require optimization based on laboratory-specific conditions and equipment.

Reaction Setup:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the resulting slurry at 0 °C for an additional 30-60 minutes. A thick, pale-yellow precipitate of the Vilsmeier reagent should form.

Reaction: 5. Dissolve 8-chloroquinoline (1 equivalent) in a minimal amount of anhydrous DMF. 6. Add the 8-chloroquinoline solution dropwise to the Vilsmeier reagent slurry at 0 °C. 7. After the addition, allow the mixture to warm to room temperature, then heat to 70-80 °C. 8. Stir the reaction mixture at this temperature for 4-6 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

Work-up and Isolation: 9. Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a vigorously stirred beaker of crushed ice (approx. 10 times the reaction volume). 10. Carefully neutralize the acidic solution by the slow, portion-wise addition of a cold 2 M NaOH solution until the pH of the aqueous suspension reaches 9-10. 11. Stir the resulting suspension in the ice bath for 30 minutes to ensure complete precipitation. 12. Collect the solid product by vacuum filtration. 13. Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral. 14. Dry the crude 8-Chloroquinoline-4-carbaldehyde under vacuum. The product can be further purified by recrystallization from ethanol.

Protocol 2: Purification of Crude 8-Hydroxyquinoline (Precursor to 8-Chloroquinoline)

If the purity of the starting quinoline is in doubt, purification is essential. A common method involves pH-controlled precipitation to remove polymeric byproducts often formed during Skraup or Doebner-von Miller synthesis.[7]

  • Dissolve the crude 8-hydroxyquinoline reaction mixture residue in water.

  • Adjust the pH of the solution to 3.7-3.9 by the dropwise addition of a 30-40% sodium hydroxide solution at 25-30 °C.[7]

  • Stir for 20-30 minutes after solid precipitation begins. This solid is primarily polymeric waste.

  • Filter to remove the polymer.

  • To the filtrate, add more sodium hydroxide solution to adjust the pH to 7.0-7.5, which will precipitate the crude 8-hydroxyquinoline.[7]

  • Filter, wash with water, and dry the purified precursor.

Reaction Mechanism Visualization

The following diagrams illustrate the key chemical transformations in the synthesis.

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Caption: Electrophilic aromatic substitution mechanism for the formylation of 8-chloroquinoline.

Data Summary Table

ParameterConditionExpected Outcome on YieldRationale
Reagent Purity Anhydrous, fresh DMF & POCl₃High Prevents premature quenching and side reactions of the Vilsmeier reagent.[3][4]
Old or wet reagentsLow / None Moisture destroys the active electrophile; impurities in DMF can consume the reagent.[3][4]
Temperature Reagent formation at 0 °CHigh Controls the exothermic reaction, preventing reagent decomposition.
Reaction at 25 °C (RT)Low / Slow The deactivated 8-chloroquinoline ring requires thermal energy to react.
Reaction at 70-80 °COptimal Provides sufficient activation energy for formylation without causing significant degradation.
Workup pH Quench, then adjust to pH 9-10High Ensures complete hydrolysis of the iminium intermediate and precipitation of the final aldehyde product.[4]
Final pH is acidic or neutralLow The product may remain soluble as a salt or the iminium intermediate may not fully hydrolyze.

References

  • Technical Support Center: Vilsmeier-Haack Reaction Workup - Benchchem.
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Having some troubles with a Vislmeier-Haack reaction - Reddit.
  • Vilsmeier-Haack Reaction Technical Support Center - Benchchem.
  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Quinoline - Wikipedia. [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. [Link]

  • A method for purifying 8-hydroxyquinoline reaction solution - Google P

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stability and degradation of 8-Chloroquinoline-4-carbaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to an In-depth Understanding of its Stability and Degradation Under Acidic Conditions

Welcome to the Technical Support Center for 8-Chloroquinoline-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and degradation of this compound, particularly under acidic conditions. As Senior Application Scientists, we have compiled this guide to not only present protocols but to also explain the underlying chemical principles, ensuring your experiments are both successful and interpretable.

Introduction

8-Chloroquinoline-4-carbaldehyde is a key intermediate in the synthesis of various biologically active molecules.[1][2] Its quinoline core is a prevalent scaffold in medicinal chemistry, known for a wide range of therapeutic properties.[3][4] However, the presence of a reactive aldehyde group and a halogenated quinoline ring system introduces potential stability challenges, especially in acidic environments commonly encountered during synthesis, purification, and formulation development. Understanding the degradation pathways of this molecule is critical for ensuring the quality, efficacy, and safety of downstream products.[5] This guide provides a comprehensive overview of potential degradation mechanisms, troubleshooting strategies for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 8-Chloroquinoline-4-carbaldehyde in acidic solutions?

A1: The stability of 8-Chloroquinoline-4-carbaldehyde in acidic media is primarily influenced by the concentration of the acid, the temperature, the presence of water, and exposure to light.[6] The aldehyde functional group is susceptible to acid-catalyzed reactions, and the quinoline nitrogen can be protonated, altering the electron distribution and reactivity of the entire ring system.

Q2: What are the likely degradation products of 8-Chloroquinoline-4-carbaldehyde under acidic conditions?

A2: While specific degradation products for this exact molecule are not extensively documented, based on the known chemistry of aldehydes and quinolines, potential degradation pathways include:

  • Hydration: The aldehyde group can undergo acid-catalyzed hydration to form a geminal diol. This is often a reversible process.[7]

  • Oxidation: Although less common in the absence of an external oxidizing agent, the aldehyde could potentially be oxidized to the corresponding carboxylic acid, 8-chloroquinoline-4-carboxylic acid, especially under harsh conditions or in the presence of impurities.

  • Polymerization/Condensation: Aldehydes can undergo self-condensation or polymerization reactions, particularly at higher concentrations and temperatures, leading to the formation of complex mixtures of oligomeric species.

Q3: How should I store solutions of 8-Chloroquinoline-4-carbaldehyde to minimize degradation?

A3: To ensure the stability of 8-Chloroquinoline-4-carbaldehyde solutions, it is recommended to:

  • Store solutions at low temperatures (-20°C or -80°C).

  • Protect solutions from light by using amber vials or wrapping containers in foil.[8]

  • Use freshly prepared solutions for reactions and analytical studies whenever possible.

  • If the compound is to be used in an aqueous acidic medium, consider preparing a concentrated stock solution in a suitable organic solvent (like DMSO) and diluting it into the acidic medium immediately before use.[9]

Q4: Are there any specific analytical techniques recommended for monitoring the stability of 8-Chloroquinoline-4-carbaldehyde?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the degradation of 8-Chloroquinoline-4-carbaldehyde.[10] This method should be capable of separating the parent compound from its potential degradation products. UV-Vis spectroscopy can also be a useful tool for initial assessments, but it may not be able to distinguish between the parent compound and certain degradants.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with 8-Chloroquinoline-4-carbaldehyde under acidic conditions.

Problem Potential Cause Recommended Solution
Inconsistent reaction yields or kinetics when using 8-Chloroquinoline-4-carbaldehyde in an acidic reaction. Degradation of the starting material prior to or during the reaction.1. Verify Purity: Confirm the purity of your 8-Chloroquinoline-4-carbaldehyde batch using a validated analytical method (e.g., HPLC, NMR) before use. 2. Fresh Solutions: Prepare fresh solutions of the aldehyde immediately before starting the reaction. 3. Controlled Addition: If the reaction conditions are strongly acidic, consider adding the aldehyde solution slowly to the reaction mixture to minimize its exposure to harsh conditions. 4. Temperature Control: Run the reaction at the lowest effective temperature to reduce the rate of degradation.
Appearance of unexpected peaks in HPLC chromatograms during reaction monitoring or stability studies. Formation of degradation products.1. Forced Degradation Study: Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products. This will help in peak identification.[11] 2. LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weight information for the unknown peaks, aiding in their structural elucidation. 3. Method Validation: Ensure your HPLC method is stability-indicating by demonstrating that it can resolve the parent peak from all significant degradation peaks.[10]
A gradual color change (e.g., yellowing) of the 8-Chloroquinoline-4-carbaldehyde solution in acidic media. Potential formation of chromophoric degradation products or polymerization.1. Protect from Light: Store the solution in the dark to rule out photodegradation.[8] 2. Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation. 3. Concentration Effect: Investigate if the color change is more pronounced at higher concentrations, which might suggest polymerization. If so, work with more dilute solutions.
Low recovery of the compound from an acidic aqueous solution during work-up. The protonated quinoline nitrogen increases the water solubility of the compound, leading to its loss in the aqueous phase.1. pH Adjustment: Before extraction with an organic solvent, carefully neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) to deprotonate the quinoline nitrogen and decrease its aqueous solubility. Monitor the pH closely to avoid degradation under basic conditions. 2. Salting Out: Add a saturated solution of a salt like sodium chloride (brine) to the aqueous phase to decrease the solubility of the organic compound.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a systematic approach to investigate the stability of 8-Chloroquinoline-4-carbaldehyde under acidic stress, a key component of forced degradation studies.[5][12]

Objective: To identify potential degradation products and determine the degradation rate of 8-Chloroquinoline-4-carbaldehyde in an acidic environment.

Materials:

  • 8-Chloroquinoline-4-carbaldehyde

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • Class A volumetric flasks

  • HPLC system with a UV detector

  • A suitable reversed-phase HPLC column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 8-Chloroquinoline-4-carbaldehyde (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Stress Sample Preparation:

    • In separate volumetric flasks, add a known volume of the stock solution.

    • Add 0.1 M HCl to one flask and 1 M HCl to another to achieve a final drug concentration of approximately 100 µg/mL.

    • Prepare a control sample by diluting the stock solution with the organic solvent/water mixture to the same final concentration.

  • Incubation:

    • Incubate the stressed samples and the control sample at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn acidic samples with an equivalent amount of NaOH to stop further degradation.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of 8-Chloroquinoline-4-carbaldehyde remaining at each time point.

    • Identify and quantify the major degradation products by comparing the chromatograms of the stressed samples with the control.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 8-Chloroquinoline-4-carbaldehyde from its degradation products.

Starting Conditions (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for an optimal wavelength using a photodiode array (PDA) detector; start with 254 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[10] This includes assessing specificity, linearity, accuracy, precision, and robustness.

Visualizing Degradation and Workflows

To aid in the conceptual understanding of the processes described, the following diagrams have been generated.

G cluster_0 Potential Acid-Catalyzed Degradation Pathway A 8-Chloroquinoline-4-carbaldehyde B Protonated Aldehyde A->B + H+ D 8-Chloroquinoline-4-carboxylic acid A->D Oxidation (Harsh Conditions) E Polymeric/Condensation Products A->E Self-condensation (High Concentration/Heat) C Geminal Diol (Hydrate) B->C + H2O (Reversible)

Caption: A potential degradation pathway for 8-Chloroquinoline-4-carbaldehyde under acidic conditions.

G cluster_1 Forced Degradation Experimental Workflow prep_stock Prepare Stock Solution (1 mg/mL in MeCN) prep_samples Prepare Stressed Samples (0.1 M & 1 M HCl) prep_stock->prep_samples prep_control Prepare Control Sample prep_stock->prep_control incubation Incubate at 60°C prep_samples->incubation prep_control->incubation sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubation->sampling neutralize Neutralize with NaOH sampling->neutralize hplc_analysis Analyze by Stability- Indicating HPLC neutralize->hplc_analysis data_analysis Calculate % Degradation & Identify Products hplc_analysis->data_analysis

Caption: Experimental workflow for a forced degradation study of 8-Chloroquinoline-4-carbaldehyde.

Quantitative Data Summary

The following table provides a hypothetical summary of results from a forced degradation study to illustrate how data can be presented. Actual results will vary based on experimental conditions.

Condition Time (hours) 8-Chloroquinoline-4-carbaldehyde Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
0.1 M HCl at 60°C 0100.00.00.0
495.23.11.5
890.56.32.8
2478.115.45.9
1 M HCl at 60°C 0100.00.00.0
485.39.84.2
872.118.58.7
2445.635.218.1

References

  • Davis, J. W., Jr. (1960). Studies with Quinolines. II. The Acid-Catalyzed Hydrolysis of Reissert Compounds. The Journal of Organic Chemistry, 25(3), 376–378. [Link]

  • Davis, J. W., Jr. (1960). Studies with Quinolines. II. The Acid-Catalyzed Hydrolysis of Reissert Compounds. The Journal of Organic Chemistry. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19535-19558. [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 16(2), 180. [Link]

  • ResearchGate. (n.d.). Synthetic route to quinoline‐4‐carboxyl derivatives. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • MDPI. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(10), 2541. [Link]

  • National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-168. [Link]

  • Bibliomed. (2016). CONVENIENT SYNTHESIS OF NEW 7- METHYLTETRAZOLO[1,5-a]QUINOLINE-4-CARBALDEHYDE DERIVATIVES. European Chemical Bulletin, 5(6), 232-237. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Pharmaguideline. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • SciSpace. (2021). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Chemistry & Biology Interface, 11(1), 1-28. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]

  • Pharmaguideline. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Der Pharma Chemica. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703. [Link]

  • ResearchGate. (n.d.). Deciphering the toxicity mechanism of haloquinolines on Chlorella pyrenoidosa using QSAR and metabolomics approaches. [Link]

  • National Center for Biotechnology Information. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. Scientific Reports, 8(1), 4791. [Link]

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preventing over-oxidation in the synthesis of 8-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 8-Chloroquinoline-4-carbaldehyde, a critical intermediate in pharmaceutical research.[1] This document provides in-depth troubleshooting advice, preventative strategies, and alternative protocols to address the common and often frustrating issue of over-oxidation.

The Core Challenge: Preventing Carboxylic Acid Formation

The most direct and common route to 8-Chloroquinoline-4-carbaldehyde is the oxidation of the corresponding methyl group on 8-chloro-4-methylquinoline. While effective, this transformation is frequently plagued by over-oxidation, leading to the formation of the highly stable 8-chloroquinoline-4-carboxylic acid. This side-reaction not only consumes the desired product, reducing the overall yield, but also introduces a polar impurity that can complicate purification.

The primary goal is to halt the oxidation at the aldehyde stage, a delicate balance of reactivity and control.

Synthesis_Pathway Start 8-Chloro-4-methylquinoline Aldehyde 8-Chloroquinoline-4-carbaldehyde (Desired Product) Start->Aldehyde Controlled Oxidation [Oxidant] Acid 8-Chloroquinoline-4-carboxylic Acid (Over-oxidation Product) Aldehyde->Acid Over-oxidation [Oxidant], prolonged time/heat

Caption: Synthetic pathway from the starting material to the desired aldehyde and the undesired carboxylic acid byproduct.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on the widely used Riley oxidation with selenium dioxide (SeO₂).

Q1: I'm attempting to synthesize 8-Chloroquinoline-4-carbaldehyde from 8-chloro-4-methylquinoline using selenium dioxide, but my yield is very low. What is the most likely cause?

Low yield in this reaction is almost always attributable to two primary issues: over-oxidation to the carboxylic acid or incomplete reaction. The more common issue is over-oxidation. Selenium dioxide is a powerful oxidizing agent capable of converting the methyl group first to an aldehyde and subsequently to a carboxylic acid.[2][3] The presence of the formed quinolinecarboxylic acid can also catalyze secondary reactions, leading to tarry byproducts, especially during purification if not properly neutralized.[4]

Q2: My TLC analysis shows the consumption of my starting material, but I have a new, more polar spot in addition to my product spot. Is this the over-oxidized acid?

Yes, that is highly likely. The carboxylic acid is significantly more polar than the aldehyde and will have a lower Retention Factor (Rf) on a normal-phase silica TLC plate. This indicates that the reaction conditions are too harsh or the reaction time is too long, allowing the initially formed aldehyde to undergo further oxidation.

Q3: How can I effectively monitor the reaction to stop it at the aldehyde stage?

Vigilant reaction monitoring via Thin-Layer Chromatography (TLC) is critical. Do not simply follow a timed procedure, as variations in heating, solvent purity, and reagent quality can alter the reaction rate.

Recommended TLC Monitoring Protocol:
  • Plate Preparation: Use a silica gel 60 F₂₅₄ plate.

  • Solvent System: A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Adjust the ratio as needed to achieve good separation (product Rf ~0.3-0.4).

  • Spotting:

    • Lane 1 (SM): A dilute solution of your starting material, 8-chloro-4-methylquinoline.

    • Lane 2 (Co-spot): Apply a spot of the starting material, and directly on top of it, apply a spot from your reaction mixture. This helps to confirm the disappearance of the starting material.

    • Lane 3 (RM): A spot of your reaction mixture.

  • Analysis: Run the TLC at regular intervals (e.g., every 30-60 minutes). The reaction is complete when the starting material spot in the co-spot and reaction mixture lanes has completely disappeared. Stop the reaction immediately at this point. Allowing the reaction to proceed further will only increase the amount of the carboxylic acid byproduct.

Q4: What specific changes can I make to my selenium dioxide protocol to prevent over-oxidation?

Optimizing the reaction parameters is key to maximizing the aldehyde yield. Based on studies of methylquinoline oxidations, the following adjustments are recommended:[4][5]

  • Control the Temperature: Instead of vigorous, high-temperature reflux, maintain a gentle reflux. Overheating significantly accelerates the rate of over-oxidation. For particularly sensitive substrates, the reaction can be run at lower temperatures for a longer duration.[4]

  • Adjust Oxidant Stoichiometry: Using a large excess of SeO₂ will drive the reaction towards the carboxylic acid. Use a modest excess, typically in the range of 1.1 to 1.5 molar equivalents. The purity of the SeO₂ is less critical than using a sufficient amount to drive the reaction to completion.[4]

  • Solvent Choice: Anhydrous 1,4-dioxane is a standard and effective solvent. Other high-boiling point solvents like xylene can also be used.[6]

  • Crucial Work-up Step: After the reaction, the acidic carboxylic acid byproduct must be neutralized. Failure to do so can lead to product degradation and tar formation during isolation and purification (e.g., steam distillation or chromatography).[4] Before extraction, quench the reaction mixture and neutralize with a mild base like sodium bicarbonate solution.

Alternative Methodologies & Advanced Troubleshooting

If optimizing the SeO₂ protocol fails to provide satisfactory results, or if your substrate is particularly sensitive, consider these alternative approaches.

Troubleshooting_Flowchart cluster_start Initial Synthesis cluster_eval Evaluation cluster_optim Optimization cluster_alt Alternative Methods cluster_end Result Start Perform SeO₂ Oxidation of 8-chloro-4-methylquinoline Check Over-oxidation Observed? Start->Check Optim1 Reduce Temperature & Reaction Time Check->Optim1 Yes Success Successful Synthesis Check->Success No Optim2 Decrease SeO₂ Stoichiometry Optim1->Optim2 Optim3 Ensure Proper Neutralization in Work-up Optim2->Optim3 Optim3->Check Alt1 Consider DDQ Oxidation Optim3->Alt1 If still problematic Alt2 Consider MnO₂ Oxidation Optim3->Alt2 Alt1->Success Alt2->Success

Caption: A logical workflow for troubleshooting over-oxidation issues.

Oxidant Comparison Table
Oxidizing AgentTypical ConditionsAdvantagesDisadvantages & Troubleshooting
Selenium Dioxide (SeO₂) (Riley Oxidation) 1.1-1.5 eq. SeO₂, Dioxane or Xylene, RefluxWell-established, inexpensive, effective for methylquinolines.[4]Prone to over-oxidation. Requires careful temperature control and reaction monitoring. Highly toxic.[4]
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) 1-2 eq. DDQ, Benzene or Dioxane, RT to RefluxHigh potential oxidant, often milder conditions, selective for benzylic C-H.[7]Stoichiometric use can be expensive. Removal of the DDQ-H₂ byproduct can be difficult; requires chromatography or filtration through alumina.[8][9]
**Manganese Dioxide (MnO₂) **Large excess (5-20 eq.), CH₂Cl₂ or CHCl₃, RT to RefluxMild, heterogeneous (easy to remove by filtration), good for activated systems.[10]Requires a large stoichiometric excess, reactivity can be variable depending on the activation grade of the MnO₂.
TEMPO-Catalyzed Oxidation Catalytic TEMPO, co-oxidant (e.g., NaOCl), Biphasic systemCatalytic, greener, very mild, high selectivity for aldehydes from alcohols.Primarily for oxidizing the precursor alcohol, not the methyl group directly.[11]
Alternative Protocol: DDQ Oxidation

DDQ is an excellent reagent for the dehydrogenation of activated C-H bonds. The reaction is driven by the formation of the stable aromatic hydroquinone byproduct (DDQ-H₂).[12]

General Experimental Protocol for DDQ Oxidation:
  • Setup: To a solution of 8-chloro-4-methylquinoline (1.0 eq.) in a suitable solvent (e.g., anhydrous benzene or dioxane) in a round-bottom flask equipped with a reflux condenser, add DDQ (1.2-2.0 eq.).

  • Reaction: Stir the mixture at room temperature or heat to a gentle reflux. Monitor the reaction progress closely by TLC. The formation of the DDQ-H₂ precipitate is a visual indicator of reaction progress.[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the precipitated DDQ-H₂.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel. If DDQ-H₂ remains, filtration through a short plug of basic alumina may aid in its removal.[9]

Detailed Protocol: Optimized Selenium Dioxide Oxidation

This protocol incorporates best practices to minimize over-oxidation.

  • Reagent Preparation: In a fume hood, add 1,4-dioxane (solvent) to a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer.

  • Reaction Initiation: Add 8-chloro-4-methylquinoline (1.0 eq.) to the solvent. With stirring, add selenium dioxide (1.2 eq.).

  • Heating and Monitoring: Gently heat the mixture to a controlled reflux (target temperature ~100-105 °C). Begin monitoring the reaction by TLC after 30 minutes and check every subsequent 30-60 minutes.

  • Quenching: Once TLC indicates the complete consumption of the starting material, immediately stop heating and allow the mixture to cool to room temperature. A black precipitate of elemental selenium will be visible.

  • Filtration: Filter the cooled mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with a small amount of dioxane or ethyl acetate.

  • Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) to neutralize and remove the carboxylic acid byproduct, followed by a wash with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 8-Chloroquinoline-4-carbaldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

By implementing these controlled procedures and troubleshooting steps, researchers can significantly improve the yield and purity of 8-Chloroquinoline-4-carbaldehyde, facilitating the advancement of their synthetic campaigns.

References
  • Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 212. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883. Available at: [Link]

  • AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]

  • Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications, 26(9), 1681-1685. Available at: [Link]

  • Physics Forums. (2004). Oxidation using selenium dioxide. Retrieved from [Link]

  • Organic Chemistry. (2021). Selenium Dioxide (SeO2) Oxidation Mechanism. YouTube. Available at: [Link]

  • NRO Chemistry. (2022). Riley Oxidation. YouTube. Available at: [Link]

  • Achremowicz, L. (1996). A New Approach to the Oxidation of Methylquinolines with Selenium Dioxide. Synthetic Communications, 26(9). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). A Mild and Efficient Alternative to the Classical Swern Oxidation. Retrieved from [Link]

  • Emporia State University. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Retrieved from [Link]

  • Młochowski, J., Kloc, K., & Wójtowicz-Młochowska, H. (2016). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 21(12), 1637. Available at: [Link]

  • BIOSYNCE. (2025). What are the oxidation products of quinoline? Retrieved from [Link]

  • Oreate AI. (2026). Transforming Alcohols Into Aldehydes: A Journey Through Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]

  • Shaikh, N., Bapat, N. V., & Deshpande, V. H. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research, 2000(1), 22-23. Available at: [Link]

  • Crich, D., & Neelamkavil, S. (1996). Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound. The Journal of Organic Chemistry, 61(22), 7856-7859. Available at: [Link]

  • ResearchGate. (n.d.). Quinoline Aldehydes. Retrieved from [Link]

  • Kaplan, H. (1941). Studies on the Preparation of Quinoline-2-Aldehyde. Journal of the American Chemical Society, 63(10), 2654-2655. Available at: [Link]_

  • Zhu, Y., & Wang, J. (2016). Quinone-Catalyzed Selective Oxidation of Organic Molecules. Accounts of Chemical Research, 49(12), 2642-2653. Available at: [Link]

  • MySkinRecipes. (n.d.). 8-Chloroquinoline-4-carbaldehyde. Retrieved from [Link]

  • Wang, C., et al. (2020). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 25(21), 5004. Available at: [Link]

  • Védrine, C., et al. (2012). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry, 8, 1846-1854. Available at: [Link]

  • Wang, Z., et al. (2022). Enzymatic approaches to site-selective oxidation of quinoline and derivatives. Organic & Biomolecular Chemistry, 20(12), 2415-2426. Available at: [Link]

  • Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.
  • Organic Syntheses. (n.d.). 6-METHOXY-1-INDANONE. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Al-Salahi, R., Marzouk, M., & Al-Omar, M. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-598. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (2018). How to synthesized 8chloroquinoline from 8hydroxyquinoline? Retrieved from [Link]

  • Reddit. (2025). Need help removing DDQ. Retrieved from [Link]

  • Wendlandt, A. E., & Stahl, S. S. (2015). Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates. ACS Catalysis, 5(8), 4547-4551. Available at: [Link]

  • Chemistry Learning. (2019). Properties of DDQ (Part 1): Oxidation of organic compounds. YouTube. Available at: [Link]

  • El-Dean, A. M. K., et al. (2014). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 19(12), 20356-20367. Available at: [Link]

  • ChemBK. (2024). 4-METHYL-8-HYDROXYQUINOLINE. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US2561553A - Process for the manufacture of 8-hydroxy quinoline.
  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Prairie View A&M University. (2022). The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Retrieved from [Link]

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Technical Support Center: Scale-Up Synthesis of 8-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the scale-up synthesis of 8-Chloroquinoline-4-carbaldehyde. This guide is designed for researchers, chemical engineers, and drug development professionals to navigate the specific challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 8-chloroquinoline, a powerful but hazardous reaction that demands rigorous control at larger volumes.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format, focusing on the causality behind experimental choices to ensure safe, reliable, and scalable production.

Overall Synthesis Workflow

The conversion of 8-chloroquinoline to 8-chloroquinoline-4-carbaldehyde via the Vilsmeier-Haack reaction involves four critical stages. Understanding the interplay between these stages is fundamental to a successful scale-up campaign.

Vilsmeier_Haack_Workflow A Stage 1: Vilsmeier Reagent Formation B Stage 2: Formylation Reaction A->B Controlled Addition C Stage 3: Reaction Quench & Work-up B->C Transfer to Quench Vessel D Stage 4: Product Isolation & Purification C->D Phase Separation & Extraction

Caption: High-level workflow for the Vilsmeier-Haack synthesis of 8-Chloroquinoline-4-carbaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during scale-up, organized by the relevant stage of the synthesis.

Section 1: Vilsmeier Reagent Formation & Handling

The reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (a chloroiminium salt) is notoriously exothermic and presents significant thermal hazards.[1][2][3][4]

Q1: We are observing a dangerous, uncontrolled temperature spike while preparing the Vilsmeier reagent before adding our substrate. What is happening and how do we prevent it?

A1: This is a critical safety issue arising from the high heat of reaction between POCl₃ and DMF and the inherent thermal instability of the resulting Vilsmeier reagent.[1][5] The reagent can decompose violently, especially when accumulated in large quantities.

  • Causality: The standard lab procedure of pre-forming the reagent by adding POCl₃ to DMF and letting it stir is not recommended for scale-up. This approach allows a large mass of the thermally unstable intermediate to accumulate, creating a high potential for a runaway reaction.[1][6] The decomposition can generate high and fast temperature and pressure rises.[2][3]

  • Troubleshooting & Scale-Up Solution: The safest industrial practice is to avoid the accumulation of the Vilsmeier reagent. This is achieved by changing the order of addition to an in-situ formation and consumption process.

    • Charge the reactor with the substrate (8-chloroquinoline) and the solvent (DMF).

    • Cool this mixture to the target reaction temperature (e.g., 0-10 °C).

    • Slowly dose the POCl₃ into the substrate/DMF mixture. This "one-pot" method ensures that the Vilsmeier reagent is consumed by the substrate as soon as it is formed, drastically reducing the thermal risk.[1][6]

Q2: Our reaction yield is poor and inconsistent. We suspect incomplete formation or degradation of the Vilsmeier reagent. How can we ensure its quality?

A2: Reagent quality is paramount. The Vilsmeier reagent is sensitive to moisture and can degrade at elevated temperatures.[7]

  • Causality: Water contamination in the DMF will consume POCl₃, reducing the amount of active reagent formed. Similarly, if the initial formation temperature is too high (e.g., >10-15 °C), the reagent can begin to decompose, lowering the effective concentration and potentially leading to side reactions.[7]

  • Troubleshooting & Preventative Measures:

    • Moisture Control: Use anhydrous grade DMF (<50 ppm water) and ensure the reactor is dry before charging. Perform the reaction under an inert atmosphere (e.g., nitrogen).

    • Temperature Control: Prepare the reagent at low temperatures, typically between 0°C and 10°C, to ensure its stability.[7][8]

    • Reagent Purity: Use freshly distilled or high-purity POCl₃. Older bottles can contain HCl from hydrolysis, which may interfere with the reaction.[9]

Section 2: The Formylation Reaction

Q3: The formylation reaction is very slow at scale, even after the Vilsmeier reagent is added. How can we safely increase the reaction rate?

A3: A sluggish reaction can be due to insufficient activation energy or poor mixing.

  • Causality: The formylation of the quinoline ring is an electrophilic aromatic substitution. While the initial reagent formation requires cold temperatures, the substitution step often requires heating to proceed at a practical rate.[10] On a large scale, inefficient mixing can create stagnant zones where reactants are not in contact, slowing the overall conversion rate.

  • Troubleshooting & Optimization:

    • Temperature Profile: After the controlled addition of POCl₃ at low temperature is complete, allow the mixture to warm to room temperature, then gradually heat to a higher temperature, such as 70-90°C, to drive the reaction to completion.[8]

    • Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time and temperature, ensuring the reaction has gone to completion before initiating work-up.[10]

    • Agitation: Ensure the reactor's agitator is designed for efficient mixing of the specific reaction volume and viscosity to guarantee good mass transfer.

Q4: We are observing significant byproduct formation, including a dark, tarry material. What are these byproducts and how can they be minimized?

A4: At elevated temperatures, side reactions can become more prominent.[7] For this system, potential byproducts include undesired isomers, chlorinated byproducts, and polymerization or charring of the material.

  • Causality: The Vilsmeier reagent can act as a chlorinating agent, and excessive temperatures can lead to thermal decomposition of the starting material or product.[10] Localized "hot spots" in the reactor due to poor mixing can accelerate these degradation pathways.

  • Troubleshooting & Preventative Measures:

    • Strict Temperature Control: Avoid exceeding the optimal reaction temperature. Use a reactor with a high-performance cooling jacket and calibrated temperature probes.

    • Efficient Mixing: As mentioned, robust agitation is key to preventing localized overheating.

    • Prompt Work-up: Once the reaction is complete (confirmed by in-process controls), proceed to the quenching step without delay to minimize thermal stress on the product.

Section 3: Work-up and Quenching

Q5: The reaction quench is extremely violent when adding the mixture to water. How can this be managed safely on a large scale?

A5: This is one of the most hazardous steps in the process. The violence is caused by the rapid, highly exothermic hydrolysis of unreacted POCl₃ and the Vilsmeier intermediate.[11]

  • Causality: POCl₃ reacts violently with water to produce phosphoric acid and HCl gas.[11] This generates a massive amount of heat and pressure, which can lead to loss of containment if not controlled.

  • Troubleshooting & Scale-Up Protocol:

    • Reverse Quench: The standard and safest procedure is a "reverse quench." The cooled reaction mixture should be added slowly and in a controlled manner to a separate, well-agitated vessel containing a large volume of crushed ice or ice-cold water.[11] Never add water to the reaction mixture.

    • Sufficient Headspace: The quench vessel must have sufficient headspace to accommodate any potential gas evolution and splashing.

    • Vigorous Agitation: The quench vessel must be vigorously stirred to dissipate heat rapidly and prevent the formation of localized hot spots.

    • Temperature Monitoring: Monitor the temperature of the quench vessel throughout the addition and have emergency cooling available.

Q6: After quenching, we are struggling with a thick, difficult-to-filter slurry during pH adjustment. What causes this and how can we improve handling?

A6: The quench produces an acidic solution containing the product and phosphoric acid.[11] Neutralization with a base (e.g., sodium hydroxide) precipitates the product, but can also form inorganic salts that may affect the physical properties of the slurry.

  • Causality: Rapid pH adjustment can cause the product to "crash out" as very fine particles, which are difficult to filter. The formation of sodium phosphate salts can also contribute to a thick, gelatinous consistency.

  • Troubleshooting & Optimization:

    • Controlled Neutralization: Add the base solution slowly while monitoring the pH and temperature.

    • Temperature: Perform the neutralization at a controlled temperature. Sometimes, a slightly elevated temperature can promote the growth of larger, more easily filterable crystals.

    • Solvent Addition: Consider adding a co-solvent during or after neutralization to improve the slurry's properties before filtration.

Section 4: Purification and Isolation

Q7: We are unable to achieve consistent purity and crystal form of the final product. What crystallization parameters are most important to investigate?

A7: Crystallization is a critical step that dictates final product purity, bulk density, and flowability. Inconsistent results often stem from a lack of control over supersaturation and nucleation.[12]

  • Causality: The final product's purity and morphology are highly dependent on the choice of solvent, cooling rate, and agitation. Impurities can inhibit crystal growth or be trapped within the crystal lattice.[12]

  • Troubleshooting & Optimization Strategy:

    • Solvent Screening: Identify a suitable recrystallization solvent or solvent system. Ethyl acetate is a commonly used solvent for similar compounds.[8] The ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures.

    • Controlled Cooling: Implement a programmed, linear cooling profile instead of simply placing the vessel in an ice bath. Slow cooling promotes the growth of larger, purer crystals.

    • Seeding: Introduce a small quantity of pure product (seed crystals) at the point of supersaturation to ensure controlled nucleation and consistent crystal form.[12]

    • Anti-Solvent Addition: An alternative to cooling is anti-solvent crystallization. Here, an anti-solvent (in which the product is insoluble) is slowly added to a saturated solution of the product to induce crystallization.

Critical Process Parameters for Scale-Up

For a robust and safe scale-up, it is essential to identify and control the Critical Process Parameters (CPPs). The following table summarizes the key CPPs for this synthesis.

ParameterStageRecommended RangeJustification & Impact on Quality/Safety
POCl₃ Addition Rate 1 & 2Dose over 2-4 hoursSafety Critical. Controls the rate of heat generation. Too fast can lead to thermal runaway.[1][6]
Reactor Temperature 1 & 20 - 10 °C (Addition)Prevents Vilsmeier reagent degradation and minimizes byproduct formation.[7][8]
Reactor Temperature 270 - 90 °C (Reaction)Drives the formylation reaction to completion. Too high can cause degradation.[8]
Agitator Speed AllMaintain vortexEnsures thermal and reactant homogeneity, preventing hot spots and improving reaction rate.
Quench Addition Rate 3Dose over 1-2 hoursSafety Critical. Controls the exothermic hydrolysis of POCl₃.[11]
Quench Pot Temperature 3< 20 °CEnsures efficient heat removal during the quench.
pH during Work-up 37 - 8Ensures complete precipitation of the free-base product for isolation.
Crystallization Cooling Rate 45 - 10 °C / hourControls crystal size and purity. Slow cooling reduces impurity incorporation.[12]
Scale-Up Safety: Thermal Hazard Management

The primary hazard in this process is a thermal runaway. A clear decision-making protocol must be in place to handle temperature deviations.

Thermal_Runaway_Protocol start Monitor Reactor Temperature (T) decision1 T > T_set + 5°C ? start->decision1 decision1->start No action1 Increase Cooling Jacket Flow to Maximum decision1->action1 Yes decision2 Is Temperature Still Rising? action1->decision2 action2 Stop POCl3 Addition Immediately decision2->action2 Yes end System Under Control decision2->end No action3 Prepare Emergency Quench Vessel action2->action3 alert EVACUATE & INITIATE EMERGENCY PROTOCOL action3->alert

Caption: Decision tree for managing a thermal excursion during the Vilsmeier-Haack reaction.

References
  • Cardillo, G., & Orena, M. (1989). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development.
  • ACS Publications. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development.
  • ResearchGate. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • ResearchGate. (n.d.). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA.
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  • Google Patents. (n.d.).
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  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • BenchChem. (2025).
  • MySkinRecipes. (n.d.). 8-Chloroquinoline-4-carbaldehyde.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (n.d.).
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  • MySkinRecipes. (n.d.). 8-Hydroxyquinoline-4-carbaldehyde.

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removal of unreacted starting materials from 8-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 8-Chloroquinoline-4-carbaldehyde

Welcome to the technical support guide for 8-Chloroquinoline-4-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. The purity of 8-Chloroquinoline-4-carbaldehyde is paramount for the success of subsequent reactions, ensuring high yields and predictable outcomes in drug discovery and materials science. This guide provides in-depth troubleshooting advice and detailed protocols for removing common unreacted starting materials, ensuring your compound meets the stringent purity requirements of your research.

Part 1: Understanding Potential Impurities

The first step in any purification strategy is to understand the potential contaminants. The synthesis of 8-Chloroquinoline-4-carbaldehyde most commonly proceeds via the oxidation of the corresponding methylquinoline, 8-chloro-4-methylquinoline. This reaction is typically achieved using an oxidizing agent like selenium dioxide (SeO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][2]

Therefore, the primary impurities you are likely to encounter in your crude product are:

  • Unreacted 8-Chloro-4-methylquinoline: The starting material for the oxidation.

  • Oxidizing Agent Byproducts: Reduced forms of the oxidant, such as elemental selenium or the hydroquinone of DDQ (DDQH₂).

A clear understanding of the physical properties of these compounds is critical for selecting an appropriate purification method.

Table 1: Physical Properties of Target Compound and Common Impurities

CompoundMolecular Weight ( g/mol )Melting Point (°C)Physical FormGeneral Solubility
8-Chloroquinoline-4-carbaldehyde (Product) 191.61148-152Yellow to beige solidSoluble in DMSO, moderately soluble in ethyl acetate, dichloromethane; sparingly soluble in hexanes.
8-Chloro-4-methylquinoline (Starting Material)177.6355-58SolidSoluble in common organic solvents like ethyl acetate, dichloromethane, and hexanes.
Selenium Dioxide (Oxidant)110.96340-350 (sublimes ~315)White crystalline solidSoluble in water (forms selenous acid), ethanol, acetone; insoluble in nonpolar solvents.[3][4]
DDQ Hydroquinone (DDQH₂) (Byproduct)229.02~215 (decomposes)Pale yellow/brown solidSparingly soluble in dichloromethane and chloroform; more soluble in polar solvents like ethyl acetate and acetone.

Part 2: Troubleshooting Guide & Purification Protocols

This section directly addresses common purification challenges in a question-and-answer format, providing both the "how" and the "why" for each step.

Question 1: My crude product is contaminated with unreacted 8-chloro-4-methylquinoline. How can I remove it?

Answer: The significant difference in polarity between the aldehyde product and the methyl starting material makes flash column chromatography the most effective method for separation. The aldehyde group makes the product considerably more polar than the starting material.

G cluster_start cluster_impurity cluster_methods cluster_end start Crude Product Analysis (TLC, NMR) impurity_id Identify Primary Impurity start->impurity_id col_chrom Flash Column Chromatography impurity_id->col_chrom  Unreacted Starting  Material (Polarity Diff.) recrystallize Recrystallization impurity_id->recrystallize  Byproducts with  Different Solubility extraction Aqueous Extraction (for SeO2) impurity_id->extraction  Water-Soluble  Byproducts (e.g., H2SeO3) end_node Pure 8-Chloroquinoline- 4-carbaldehyde col_chrom->end_node recrystallize->end_node extraction->end_node

Caption: Decision workflow for selecting a purification method.

This protocol is optimized for separating the polar aldehyde product from the less polar methyl starting material.

Rationale: Silica gel is a polar stationary phase. A solvent system of intermediate polarity will cause the less polar starting material to elute quickly, while the more polar aldehyde product will be retained longer, allowing for effective separation.[5] Using Thin Layer Chromatography (TLC) first is essential to determine the optimal solvent system that provides good separation (Rf of product ~0.2-0.3).[6]

Materials:

  • Crude 8-Chloroquinoline-4-carbaldehyde

  • Silica gel (230-400 mesh)

  • Solvents: Ethyl acetate (EtOAc), Hexanes (or Petroleum Ether), Dichloromethane (DCM)

  • Glass column, collection tubes, TLC plates

Step-by-Step Procedure:

  • TLC Analysis (Solvent System Selection):

    • Prepare several TLC chambers with different ratios of Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3).

    • Dissolve a small amount of your crude product in DCM and spot it on the TLC plates.

    • Develop the plates and visualize under UV light.

    • Goal: Choose a solvent system where the starting material has an Rf > 0.5 and the product has an Rf ≈ 0.25-0.3.[6] A common starting point for quinoline compounds is a gradient of petroleum ether and ethyl acetate.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexanes:EtOAc).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[5]

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").[5]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the non-polar solvent system determined by TLC (e.g., 9:1 Hexanes:EtOAc).

    • Collect fractions and monitor their contents by TLC. The unreacted, less polar 8-chloro-4-methylquinoline will elute first.

    • Gradually increase the polarity of the eluent (e.g., to 7:3 Hexanes:EtOAc) to elute the more polar product, 8-Chloroquinoline-4-carbaldehyde.

  • Fraction Pooling and Evaporation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.

Question 2: After a selenium dioxide oxidation, my product is off-color and contains selenium byproducts. What's the best approach?

Answer: Selenium dioxide and its byproduct, selenous acid (formed with trace water), are water-soluble.[4] An aqueous workup followed by recrystallization is often effective. Elemental selenium (a black/red precipitate) can be removed by simple filtration.

Rationale: This two-stage process first removes water-soluble selenium compounds and then purifies the desired aldehyde from remaining organic impurities (like the starting material) based on differential solubility.[8] The choice of recrystallization solvent is critical: the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[9]

Materials:

  • Crude product from SeO₂ oxidation

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or a Hexanes/EtOAc mixture)

Step-by-Step Procedure:

  • Initial Filtration (if black/red precipitate is present):

    • Dilute the reaction mixture with a solvent like DCM.

    • Filter the mixture through a pad of Celite® to remove any insoluble elemental selenium.

  • Aqueous Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated sodium bicarbonate solution (to neutralize acidic selenous acid).

      • Water.

      • Brine (to aid in separating the organic and aqueous layers).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallization:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol) until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Further cool the flask in an ice bath to maximize crystal precipitation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.[8]

    • Dry the crystals under vacuum.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: My quinoline aldehyde seems to be degrading on the silica gel column. What can I do?

    • A: Quinolines are basic and can interact strongly with the acidic silanol groups on standard silica gel, sometimes leading to degradation.[6] You can deactivate the silica by pre-flushing the column with your eluent containing 1-2% triethylamine. Alternatively, consider using a less acidic stationary phase like neutral alumina.[6]

  • Q2: I used DDQ for the oxidation. How do I remove the DDQ hydroquinone (DDQH₂) byproduct?

    • A: DDQH₂ has limited solubility in solvents like DCM but is more soluble in ethyl acetate. During column chromatography (Protocol 2.1), DDQH₂ is quite polar and will often remain on the column or elute very slowly after your product. If it co-elutes, recrystallization from a solvent mixture like hexanes/ethyl acetate can be effective, as the DDQH₂ may have different solubility characteristics than your target aldehyde. An alkaline wash during the workup can also help remove the acidic hydroquinone.[10]

  • Q3: How should I store purified 8-Chloroquinoline-4-carbaldehyde?

    • A: Aldehydes can be susceptible to oxidation. It is best to store the compound in a tightly sealed container under an inert atmosphere (like nitrogen or argon) at 2-8°C to minimize degradation.[11]

  • Q4: What analytical techniques are best for confirming purity?

    • A: A combination of techniques is recommended. ¹H NMR spectroscopy is excellent for confirming the structure and identifying proton-containing impurities. LC-MS (Liquid Chromatography-Mass Spectrometry) is highly sensitive for detecting trace impurities and confirming the molecular weight. HPLC (High-Performance Liquid Chromatography) with a UV detector is ideal for quantifying purity.[12]

References

  • Grokipedia. Selenium dioxide.
  • AdiChemistry. Selenium dioxide (SeO2)
  • ChemicalBook.
  • Wikipedia. Selenium dioxide.
  • chemeurope.com. Selenium dioxide.
  • Benchchem.
  • Benchchem.
  • MySkinRecipes. 8-Chloroquinoline-4-carbaldehyde.
  • PMC.
  • Google Patents. CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
  • Sigma-Aldrich. 2-Chloro-4-methylquinoline 99 634-47-9.
  • Organic Syntheses Procedure. 6.
  • University of Rochester, Department of Chemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

Sources

Technical Support Center: Characterization of Impurities in 8-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of impurities in 8-Chloroquinoline-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource for identifying, quantifying, and troubleshooting impurities associated with this critical pharmaceutical intermediate.[1]

This document provides in-depth, experience-based insights and validated methodologies to ensure the scientific integrity of your analytical work.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in 8-Chloroquinoline-4-carbaldehyde?

A1: Impurities in 8-Chloroquinoline-4-carbaldehyde can be broadly categorized into three main types:

  • Process-Related Impurities: These arise from the synthetic route. Common quinoline syntheses like the Skraup or Doebner-von Miller reactions can be aggressive, leading to side-products.[2][3] Expect to find starting materials, intermediates, regioisomers, and byproducts from side reactions like polymerization or self-condensation.[2][4][5]

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, especially under harsh conditions or prolonged storage, which can lead to the corresponding carboxylic acid (8-Chloroquinoline-4-carboxylic acid).[6] The quinoline ring itself can also undergo photolytic or thermal degradation.[6][7]

  • Residual Solvents and Reagents: Solvents used in synthesis and purification (e.g., ethyl acetate, dichloromethane) and unreacted reagents can remain in the final product.

Q2: Why is my HPLC chromatogram showing poor peak shape (tailing) for the main compound and its impurities?

A2: Peak tailing is a common issue when analyzing quinoline derivatives.[8] The basic nitrogen atom on the quinoline ring can interact with acidic silanol groups on the surface of standard silica-based C18 columns.[8][9] This secondary interaction leads to tailing. To mitigate this, consider adding a basic modifier like triethylamine (TEA) to the mobile phase or using a column with a stationary phase designed for basic compounds.[8][9]

Q3: I am seeing unexpected peaks in my chromatogram. How do I determine if they are "ghost peaks" or actual impurities?

A3: Ghost peaks can arise from various sources, including contaminated mobile phase, carryover from previous injections, or late-eluting compounds from a prior run.[9] To troubleshoot, run a blank gradient (injecting only mobile phase). If the peaks appear in the blank run, the source is likely the mobile phase or system contamination. If the peaks are absent in the blank but appear after a sample injection, they could be late-eluting components. Ensure your gradient includes a sufficient wash step with a strong solvent to elute all compounds before the next injection.[10]

Q4: What is the best initial approach for developing an HPLC method for this compound?

A4: A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common and effective starting point.[11] Begin with a C18 column and a mobile phase gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape by protonating the quinoline nitrogen. UV detection around 254 nm or 310 nm is typically suitable for this chromophore.[12]

Part 2: Impurity Profile & Formation Pathways

Understanding the potential sources of impurities is crucial for developing a robust analytical strategy. The synthesis and degradation of 8-Chloroquinoline-4-carbaldehyde can lead to a variety of related substances.

Table 1: Summary of Potential Impurities
Impurity TypePotential Structure/IdentityCommon Source
Starting Material e.g., 2-amino-3-chlorobenzaldehydeIncomplete reaction during synthesis.
Intermediate e.g., Schiff base intermediateUnreacted intermediate from the cyclization step.
Byproduct 6-Chloroquinoline-4-carbaldehyde (Isomer)Non-specific reactions or isomeric starting materials.
Oxidation Product 8-Chloroquinoline-4-carboxylic acidOxidation of the aldehyde group during synthesis or storage.[6]
Reduction Product (8-Chloroquinolin-4-yl)methanolOver-reduction if a reduction step is part of the synthesis.
Polymeric Material High molecular weight speciesAcid-catalyzed polymerization, particularly in Skraup or Doebner-von Miller syntheses.[2][4]
Diagram: Potential Impurity Formation Pathways

The following diagram illustrates the potential pathways for the formation of key impurities during the synthesis and degradation of 8-Chloroquinoline-4-carbaldehyde.

G cluster_synthesis Synthetic Pathway cluster_impurities Impurity Formation Starting_Materials Starting Materials (e.g., 2-amino-3-chlorobenzaldehyde) Reaction_Intermediate Reaction Intermediate Starting_Materials->Reaction_Intermediate Incomplete Reaction Isomer Isomeric Impurity Starting_Materials->Isomer Isomeric Starting Material Unreacted_SM Residual Starting Material Starting_Materials->Unreacted_SM Product 8-Chloroquinoline-4-carbaldehyde Reaction_Intermediate->Product Cyclization Polymer Polymeric Byproduct Reaction_Intermediate->Polymer Side Reaction (e.g., Polymerization) Oxidation Oxidation Product (Carboxylic Acid) Product->Oxidation Unreacted_SM->Product caption Potential Impurity Formation Pathways

Caption: Potential Impurity Formation Pathways

Part 3: Analytical Strategy & Troubleshooting Guides

A multi-faceted analytical approach is often necessary for comprehensive impurity characterization.[13]

Diagram: General Analytical Workflow

This workflow outlines a logical approach to identifying and quantifying impurities.

G Start Sample of 8-Chloroquinoline-4-carbaldehyde HPLC_UV 1. HPLC-UV/DAD Analysis (Screening & Quantification) Start->HPLC_UV LC_MS 2. LC-MS Analysis (Peak Identification) HPLC_UV->LC_MS Check_Known Known Impurity? LC_MS->Check_Known Quantify Quantify using Reference Standard Check_Known->Quantify Yes Isolate 3. Isolate Unknown Impurity (Prep-HPLC) Check_Known->Isolate No Report Report Results Quantify->Report NMR 4. Structural Elucidation (NMR, HRMS) Isolate->NMR NMR->Quantify Structure Confirmed

Caption: General Analytical Workflow for Impurity Characterization

High-Performance Liquid Chromatography (HPLC) - Troubleshooting Guide

Q: My peaks are broad and not well-resolved. What should I do?

A:

Possible Cause Recommended Solution Scientific Rationale
Sub-optimal mobile phase Adjust the organic-to-aqueous ratio. Try a different organic modifier (e.g., methanol instead of acetonitrile).[14] Changing solvent strength and selectivity can significantly impact the separation of closely related compounds.
Inappropriate pH Adjust the mobile phase pH. For this basic compound, a lower pH (2.5-3.5) will ensure the quinoline nitrogen is protonated, reducing interactions with silanols.[9] Suppressing the ionization of silanol groups on the stationary phase minimizes secondary interactions that cause peak tailing and broadening.
Column Contamination Flush the column with a strong solvent or use a dedicated cleaning procedure.[15] Consider using a guard column.[14] Strongly retained compounds from previous injections can accumulate on the column head, leading to poor peak shape and resolution. A guard column protects the analytical column.[14]

| Low Column Temperature | Increase the column temperature (e.g., to 35-45 °C).[8][16] | Higher temperatures reduce mobile phase viscosity, improving mass transfer and often leading to sharper peaks and better resolution. |

Mass Spectrometry (MS) - Troubleshooting Guide

Q: I am not getting good ionization for my compound in LC-MS. What can I try?

A:

Possible Cause Recommended Solution Scientific Rationale
Incorrect Ionization Mode Try both positive (ESI+) and negative (ESI-) electrospray ionization modes. The quinoline nitrogen is basic and should ionize well in positive mode ([M+H]+). However, other impurities might be more amenable to negative mode.
Poor Mobile Phase Compatibility Ensure the mobile phase contains a volatile additive like formic acid or ammonium formate. Avoid non-volatile buffers like phosphate. Volatile additives aid in the ionization process by providing protons (formic acid) or forming adducts (ammonium formate) and do not contaminate the MS source.
Derivatization Needed For certain aldehydes, especially in complex matrices, derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can improve ionization efficiency and chromatographic retention.[12][17][18] Derivatization creates a charged or more easily ionizable tag on the molecule, enhancing its MS response.[17][18][19]

| Source Contamination | Clean the mass spectrometer source. | Contamination can suppress the signal of the analyte of interest. Regular maintenance is crucial for optimal performance. |

Part 4: Step-by-Step Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a robust starting point for the separation and quantification of impurities.

  • System Preparation:

    • HPLC System: A standard HPLC or UPLC system with a UV/DAD detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes.[16]

  • Sample Preparation:

    • Prepare a stock solution of 8-Chloroquinoline-4-carbaldehyde at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to a working concentration of ~0.1 mg/mL using the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis:

    • Integrate all peaks. Calculate the area percentage of each impurity relative to the total peak area. For accurate quantification, a reference standard for each impurity is required.

Protocol 2: Forced Degradation Study

This protocol is essential for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.[6]

  • Sample Preparation: Prepare separate solutions of 8-Chloroquinoline-4-carbaldehyde (~0.5 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Stress Conditions: [6]

    • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60 °C for 8 hours.

    • Base Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature for 4 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours, protected from light.[6]

    • Thermal Degradation: Store the solid sample and a solution at 80 °C for 48 hours.[6]

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples using the HPLC-UV method described in Protocol 1.

    • Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify degradation peaks.

References

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Online. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Al-Asmari, A. A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2139. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Retrieved from [Link]

  • Spickett, C. M., et al. (2007). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Free Radical Biology and Medicine, 43, S33. Retrieved from [Link]

  • Johnson, C. H., et al. (2018). LC-MS-based Methods for Characterizing Aldehydes. Current protocols in toxicology, 78(1), e59. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Chloroquinoline-4-carbaldehyde. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. Retrieved from [Link]

  • ElSohly, M. A., et al. (2023). Isolation and Characterization of Impurities in Commercially Marketed Δ8-THC Products. Journal of Natural Products, 86(3), 579-587. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Hydroxyquinoline-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation characteristics and metabolic pathway of a strain for quinoline degradation. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). RU2018115C1 - Method of 8-hydroxyquinoline determination.
  • Der Pharma Chemica. (2012). Thermal Degradation Study of New Polymer derived from 8-Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Retrieved from [Link]

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Validation & Comparative

An In-Depth Technical Guide to the ¹H and ¹³C NMR Assignment of 8-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 8-chloroquinoline-4-carbaldehyde. In the landscape of drug discovery and development, the precise structural elucidation of heterocyclic compounds such as quinoline derivatives is paramount. These scaffolds are central to a multitude of pharmacologically active agents, and a definitive understanding of their structure through techniques like NMR is a critical step in establishing structure-activity relationships (SAR).

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 8-chloroquinoline-4-carbaldehyde. These predictions are based on the analysis of substituent effects on the quinoline ring system. The electron-withdrawing nature of the nitrogen atom, the chloro group at C8, and the carbaldehyde group at C4 significantly influences the electronic environment of the protons and carbons, leading to characteristic chemical shifts.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J) in Hz
H-29.1 - 9.3dJ = 4.5 - 5.0 Hz
H-38.0 - 8.2dJ = 4.5 - 5.0 Hz
H-58.2 - 8.4dJ = 8.0 - 8.5 Hz
H-67.6 - 7.8tJ = 7.5 - 8.0 Hz
H-77.9 - 8.1dJ = 7.5 - 8.0 Hz
CHO10.2 - 10.4s-
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
CarbonPredicted δ (ppm)
C-2150 - 152
C-3122 - 124
C-4140 - 142
C-4a148 - 150
C-5128 - 130
C-6127 - 129
C-7130 - 132
C-8135 - 137
C-8a145 - 147
CHO192 - 194

Rationale for Predicted Assignments

The predicted chemical shifts are grounded in the fundamental principles of NMR spectroscopy as applied to heterocyclic aromatic systems.[1][2]

  • Proton NMR:

    • H-2: This proton is adjacent to the electronegative nitrogen atom, resulting in significant deshielding and placing it at the lowest field in the aromatic region.[2]

    • Aldehyde Proton (CHO): The proton of the carbaldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a singlet far downfield.

    • H-3: Coupled to H-2, it will appear as a doublet.

    • H-5, H-6, and H-7: These protons on the carbocyclic ring will exhibit characteristic splitting patterns (doublet, triplet, doublet) due to ortho-coupling. The presence of the electron-withdrawing chloro group at C8 will influence their chemical shifts.

  • Carbon NMR:

    • Carbonyl Carbon (CHO): The carbonyl carbon of the aldehyde is the most deshielded carbon and will appear at the lowest field.

    • C-2, C-4, C-8, C-4a, and C-8a: These quaternary carbons and carbons adjacent to heteroatoms will have distinct chemical shifts. The specific assignments would be definitively confirmed using 2D NMR techniques like HSQC and HMBC.

    • C-5, C-6, and C-7: These protonated carbons of the benzene ring will appear in the typical aromatic region, with their precise shifts influenced by the substituents.

Comparative Analysis with Structurally Similar Compounds

The predicted values are in line with experimental data for related quinoline derivatives. For instance, the chemical shifts of the protons on the pyridine ring of 8-chloroquinoline provide a baseline for our predictions.[3] Similarly, studies on other substituted quinoline-carbaldehydes offer insights into the expected downfield shift of the aldehyde proton and the influence of substituents on the aromatic protons.[4] The analysis of various quinoline derivatives confirms that the substitution pattern profoundly impacts the electronic distribution and, consequently, the NMR chemical shifts.[5]

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra for 8-chloroquinoline-4-carbaldehyde, the following detailed protocol is recommended.[6][7]

I. Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurity signals. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for quinoline derivatives. Other options include deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of the solvent is recommended due to the low natural abundance of the ¹³C isotope.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as the internal standard (0.00 ppm).

  • Sample Filtration (Optional but Recommended): To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • Tuning and Locking: Tune the probe for ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform manual or automated shimming of the magnetic field to optimize its homogeneity, which is crucial for sharp spectral lines and good resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 8-16 scans are usually sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence with proton decoupling.

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR Experiments (for definitive assignment):

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is essential for assigning quaternary carbons.

Data Processing and Interpretation

  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal. Use 2D NMR data to build the molecular connectivity and confirm the assignments.

Visualizing the Structure and Key Correlations

The following diagram illustrates the molecular structure of 8-chloroquinoline-4-carbaldehyde with the standard IUPAC numbering used for NMR assignment.

Caption: Molecular structure of 8-chloroquinoline-4-carbaldehyde with atom numbering for NMR assignment.

Conclusion

This guide provides a detailed, albeit predictive, ¹H and ¹³C NMR assignment for 8-chloroquinoline-4-carbaldehyde, grounded in established spectroscopic principles and comparative data from related structures. The provided experimental protocol offers a robust framework for researchers to acquire and confirm this data, facilitating the unambiguous structural characterization of this important synthetic intermediate. The combination of 1D and 2D NMR techniques is indispensable for the complete and accurate assignment of all proton and carbon signals.

References

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • Utah Chemistry. 13C DEPT NMR 1D Spectrum. [Link]

  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • PubMed. Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • PMC. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]

  • PubChem. 8-Hydroxyquinoline-4-carbaldehyde. [Link]

  • ResearchGate. 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together.... [Link]

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mass spectrometry fragmentation pattern of 8-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 8-Chloroquinoline-4-carbaldehyde: A Predictive and Comparative Analysis

Executive Summary

For researchers in medicinal chemistry and drug development, the unequivocal structural confirmation of novel synthetic intermediates is paramount. 8-Chloroquinoline-4-carbaldehyde is a key building block in the synthesis of various pharmacologically active compounds, including potential antimalarials.[1] Mass spectrometry, particularly with electron ionization (EI), serves as a robust analytical technique for molecular structure elucidation through the analysis of characteristic fragmentation patterns.[2] This guide provides a comprehensive, predictive analysis of the EI . By dissecting the molecule into its constituent functional groups—a quinoline core, a chloro substituent, and an aromatic aldehyde—we can forecast the primary fragmentation pathways. This predictive model is compared against the known fragmentation of simpler, related molecules to provide a multi-faceted understanding. Furthermore, this document outlines a detailed, self-validating experimental protocol for acquiring high-quality mass spectra, ensuring researchers can reliably apply these principles in their own laboratories.

Introduction: The Role of Mass Spectrometry in Structural Elucidation

Electron Ionization (EI) mass spectrometry is a powerful, hard ionization technique that imparts significant energy into an analyte molecule, causing it to ionize and subsequently fragment in a reproducible manner.[3][4] The resulting mass spectrum is a fingerprint of the molecule, where the molecular ion peak confirms the molecular weight, and the fragment ions reveal the nature of its structural motifs.[5]

8-Chloroquinoline-4-carbaldehyde presents a unique combination of three distinct chemical features that influence its fragmentation:

  • Aromatic Aldehyde Group: Prone to characteristic losses of a hydrogen radical (H•) and a carbon monoxide (CO) molecule.[6][7]

  • Quinoline Ring: A stable heterocyclic aromatic system known to fragment via the loss of hydrogen cyanide (HCN).[8]

  • Chloro Substituent: The presence of chlorine introduces a distinctive isotopic pattern for any chlorine-containing fragment, with two peaks at a ~3:1 intensity ratio corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[9]

Understanding how these competing and sequential fragmentation pathways manifest is key to interpreting the mass spectrum of this molecule and its derivatives.

Predicted Fragmentation Pathways of 8-Chloroquinoline-4-carbaldehyde

The fragmentation of 8-Chloroquinoline-4-carbaldehyde (monoisotopic mass ≈ 191.01 Da for the ³⁵Cl isotope) under electron ionization is predicted to proceed through several high-probability pathways initiated by the formation of the molecular ion [M]⁺•.

Primary Fragmentation Events:

  • α-Cleavage of the Aldehyde Proton: The most common initial fragmentation for aromatic aldehydes is the loss of the weakly bound aldehydic hydrogen radical, leading to a stable acylium ion.[10] This results in a prominent peak at [M-1]⁺ .

  • Loss of Carbon Monoxide: The [M-1]⁺ ion, or the molecular ion itself, can lose a neutral carbon monoxide molecule. The loss of CO from the [M]⁺• ion is a hallmark of many aromatic aldehydes and ketones.[9] This pathway leads to a fragment at [M-28]⁺• .

  • Loss of the Formyl Radical: A concerted loss of the entire aldehyde group (•CHO) can also occur, resulting in a fragment at [M-29]⁺ .

Secondary Fragmentation Events:

  • Loss of Hydrogen Cyanide (HCN): Following the initial loss of CO, the resulting 8-chloroquinoline radical cation ([M-28]⁺•) can undergo the characteristic fragmentation of the quinoline ring system by eliminating a neutral HCN molecule.[8] This would produce a significant ion at [M-28-27]⁺• .

  • Loss of Chlorine: The chlorine atom can be lost as a radical (•Cl), particularly from fragments where the positive charge is stabilized on the aromatic system. For instance, the loss of a chlorine radical from the [M-28]⁺• ion would yield a fragment at [M-28-35]⁺ .

The predicted key fragments are summarized in the table below.

Proposed FragmentFragmentation PathwayPredicted m/z (for ³⁵Cl)Predicted m/z (for ³⁷Cl)Notes
[M]⁺• Molecular Ion191193Should be clearly visible; M+2 peak is diagnostic for chlorine.
[M-H]⁺ Loss of H• from aldehyde190192Expected to be a high-abundance peak.
[M-CO]⁺• Loss of neutral CO163165Represents the 8-chloroquinoline radical cation.
[M-CHO]⁺ Loss of •CHO radical162164Represents the 8-chloroquinolinyl cation.
[M-CO-HCN]⁺• Sequential loss of CO, then HCN136138Characteristic fragmentation of the quinoline core.
[M-Cl]⁺ Loss of •Cl radical156-Represents the quinoline-4-carbaldehyde cation.

Visualizing the Predicted Fragmentation

The interplay of these fragmentation pathways can be visualized to better understand the relationships between the precursor and product ions.

G M [M]⁺• m/z 191/193 M_minus_H [M-H]⁺ m/z 190/192 M->M_minus_H - H• M_minus_CO [M-CO]⁺• m/z 163/165 M->M_minus_CO - CO M_minus_CHO [M-CHO]⁺ m/z 162/164 M->M_minus_CHO - •CHO M_minus_Cl [M-Cl]⁺ m/z 156 M->M_minus_Cl - •Cl M_minus_CO_HCN [M-CO-HCN]⁺• m/z 136/138 M_minus_CO->M_minus_CO_HCN - HCN

Caption: Predicted EI fragmentation pathway for 8-Chloroquinoline-4-carbaldehyde.

Comparative Fragmentation Analysis

To contextualize the predicted spectrum, it is instructive to compare it with the known fragmentation patterns of its simpler structural analogues. This comparison helps isolate the contribution of each functional group to the overall pattern.

CompoundMolecular Ion (m/z)Key Fragment 1 (m/z) & IdentityKey Fragment 2 (m/z) & IdentityKey Fragment 3 (m/z) & Identity
8-Chloroquinoline-4-carbaldehyde 191/193 190/192 ([M-H]⁺)163/165 ([M-CO]⁺•)136/138 ([M-CO-HCN]⁺•)
Benzaldehyde [11]106105 ([M-H]⁺)77 ([M-CHO]⁺, Phenyl cation)51 ([C₄H₃]⁺)
Quinoline [8]129102 ([M-HCN]⁺•)76 ([C₆H₄]⁺•)-
Chlorobenzene [9]112/11477 ([M-Cl]⁺, Phenyl cation)51 ([C₄H₃]⁺)-

This comparison clearly illustrates the additive nature of fragmentation rules. The target molecule is expected to exhibit the [M-H]⁺ peak characteristic of benzaldehyde, the subsequent loss of HCN from the heterocyclic ring reminiscent of quinoline, and the isotopic signature of chlorobenzene throughout its chlorine-containing fragments.

Experimental Protocol: Acquiring a High-Fidelity Mass Spectrum

This protocol describes the acquisition of an electron ionization mass spectrum for 8-Chloroquinoline-4-carbaldehyde using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

Objective: To obtain a clean, reproducible EI mass spectrum suitable for structural elucidation and library matching.

Instrumentation:

  • Gas Chromatograph with a capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

  • Mass Spectrometer with an EI source (e.g., Single Quadrupole or Time-of-Flight).

Procedure:

  • System Preparation and Calibration:

    • Ensure the MS vacuum system is at optimal pressure (<10⁻⁵ Torr).

    • Perform a system bake-out if high background is observed.

    • Rationale: A clean, high-vacuum environment is essential to minimize background noise and prevent ion-molecule reactions.

    • Tune the mass spectrometer using a standard calibrant (e.g., perfluorotributylamine, PFTBA). Verify mass accuracy, resolution, and isotopic ratios across the desired mass range (e.g., m/z 40-500).

    • Rationale: Tuning ensures the mass analyzer is accurately reporting m/z values, which is critical for correct fragment identification. This is a self-validating step.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 8-Chloroquinoline-4-carbaldehyde in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Prepare a dilute working solution (e.g., 10 µg/mL) from the stock solution.

    • Rationale: A dilute solution prevents overloading of the GC column and MS detector, ensuring symmetrical peak shapes and accurate spectral data.

  • GC Method Parameters:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overload.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Rationale: The temperature program is designed to ensure the compound elutes as a sharp peak without thermal degradation, well-separated from any solvent or impurity peaks.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Rationale: 70 eV is the standard energy for EI, which generates extensive, reproducible fragmentation and allows for comparison with established spectral libraries.[4]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Scan Speed: ≥ 3 scans/second.

    • Rationale: A wide mass range ensures capture of all relevant fragments, and a fast scan speed provides sufficient data points across the eluting chromatographic peak for clean spectrum extraction.

  • Data Acquisition and Analysis:

    • Acquire a blank run (solvent injection) first to identify system background peaks.

    • Inject the sample and acquire the data.

    • Identify the chromatographic peak corresponding to 8-Chloroquinoline-4-carbaldehyde.

    • Extract the mass spectrum from the apex of the peak.

    • Perform a background subtraction using the spectrum from a nearby baseline region to obtain the final, clean mass spectrum.

    • Analyze the spectrum, identifying the molecular ion and key fragments as predicted. Compare the isotopic patterns of chlorine-containing ions to the theoretical ~3:1 ratio.

Experimental Workflow Diagram

The entire process, from sample preparation to final data interpretation, can be visualized as a logical workflow.

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis SamplePrep Sample Dilution (10 µg/mL) GC_Inject GC Injection SamplePrep->GC_Inject SystemTune MS Tuning & Calibration SystemTune->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep EI_Ionize EI Ionization (70 eV) GC_Sep->EI_Ionize MS_Scan Mass Analysis EI_Ionize->MS_Scan PeakID Peak Identification MS_Scan->PeakID BkgSub Background Subtraction PeakID->BkgSub SpecInterp Spectrum Interpretation BkgSub->SpecInterp FinalReport Final Report SpecInterp->FinalReport

Caption: Workflow for GC-EI-MS analysis of 8-Chloroquinoline-4-carbaldehyde.

Conclusion

While no definitive, published spectrum for 8-Chloroquinoline-4-carbaldehyde was found for direct comparison, a robust and scientifically sound prediction of its fragmentation pattern can be made based on established chemical principles. The molecule is expected to display a clear molecular ion peak at m/z 191/193, with dominant fragments corresponding to the loss of H• (m/z 190/192), CO (m/z 163/165), and a subsequent loss of HCN (m/z 136/138). The presence of the chlorine isotope pattern across all relevant fragments serves as a powerful diagnostic tool. By following the detailed experimental protocol provided, researchers can confidently acquire and interpret high-quality mass spectra, enabling the unambiguous identification of this important synthetic intermediate and facilitating the progress of their research and development efforts.

References

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.
  • Džubák, P., et al. (2006). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Whitman People.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Wikipedia. (n.d.). Electron ionization. Wikipedia. Retrieved from [Link]

  • LCGC International. (n.d.). Electron Ionization for GC–MS. LCGC International. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Chloroquinoline-4-carbaldehyde. MySkinRecipes. Retrieved from [Link]

  • Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. Retrieved from [Link]

  • Rodrigues, J. V., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed. Retrieved from [Link]

  • Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. Retrieved from [Link]

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A Comparative Analysis of the Reactivity of 8-Chloroquinoline-4-carbaldehyde and Its Isomers: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties.[2][3] The reactivity of substituted quinolines is a subject of intense study, as it dictates the pathways to novel molecular entities. This guide provides an in-depth comparison of the reactivity of 8-Chloroquinoline-4-carbaldehyde with its isomers, offering insights for researchers, scientists, and drug development professionals.

The positioning of electron-withdrawing groups, such as a chlorine atom and a carbaldehyde group, on the quinoline ring system significantly influences its chemical behavior. This guide will focus on a comparative analysis of 8-Chloroquinoline-4-carbaldehyde and its positional isomers, elucidating how the interplay of electronic and steric effects governs their reactivity in key synthetic transformations.

Understanding the Electronic Landscape of Chloroquinoline Carbaldehydes

The quinoline ring system is an aromatic heterocycle where a benzene ring is fused to a pyridine ring. The nitrogen atom in the pyridine ring is electronegative and exerts an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution, particularly at the 2- and 4-positions.[4] The presence of a chlorine atom and a carbaldehyde group, both being electron-withdrawing, further modulates this reactivity.

The relative positions of these substituents in isomers of chloroquinoline carbaldehyde create distinct electronic environments, leading to differential reactivity. For instance, in 8-Chloroquinoline-4-carbaldehyde, the chlorine atom at the 8-position primarily exerts an inductive electron-withdrawing effect on the carbocyclic ring, while the carbaldehyde at the 4-position strongly deactivates the heterocyclic ring towards electrophilic attack and activates it for nucleophilic attack.

To illustrate the flow of synthetic transformations and the decision-making process based on isomer reactivity, consider the following workflow:

G cluster_0 Initial Analysis cluster_1 Reaction Pathway Selection cluster_2 Experimental Execution & Analysis cluster_3 Comparative Assessment Start Select Isomer (e.g., 8-Chloroquinoline-4-carbaldehyde) Analyze Analyze Electronic & Steric Effects Start->Analyze Aldehyde_Chem Aldehyde Chemistry (e.g., Wittig, Reductive Amination) Analyze->Aldehyde_Chem High aldehyde reactivity Aromatic_Sub Nucleophilic Aromatic Substitution (SNAr) Analyze->Aromatic_Sub Activated C-Cl bond Protocol_A Protocol A: Aldehyde Derivatization Aldehyde_Chem->Protocol_A Protocol_B Protocol B: SNAr Reaction Aromatic_Sub->Protocol_B Data_A Characterize Product A (Yield, Purity, Structure) Protocol_A->Data_A Data_B Characterize Product B (Yield, Purity, Structure) Protocol_B->Data_B Compare Compare Reactivity with Other Isomers Data_A->Compare Data_B->Compare Conclusion Draw Conclusions on Structure-Reactivity Relationship Compare->Conclusion

Caption: Workflow for comparing isomer reactivity.

Comparative Reactivity: A Tale of Two functionalities

The chemical personality of chloroquinoline carbaldehydes is dictated by two primary reactive sites: the aldehyde group and the carbon-chlorine bond. The interplay of their positions leads to significant differences in reactivity among isomers.

Reactions at the Aldehyde Group

The aldehyde group is a versatile functional group that readily undergoes nucleophilic addition and condensation reactions.[1] The electrophilicity of the aldehyde carbon is influenced by the electronic effects of the substituents on the quinoline ring.

Experimental Protocol: Knoevenagel Condensation

A classic example demonstrating the reactivity of the aldehyde group is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 1 equivalent of the chloroquinoline carbaldehyde isomer and 1.1 equivalents of malononitrile in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure condensed product.

IsomerReaction Time (hours)Yield (%)
8-Chloroquinoline-4-carbaldehyde 2.592
6-Chloroquinoline-4-carbaldehyde 2.095
4-Chloroquinoline-8-carbaldehyde 4.085

Analysis of Results:

The data suggests that the aldehyde group at the 4-position is more reactive than at the 8-position. This is attributed to the strong electron-withdrawing effect of the quinoline nitrogen at the adjacent 4-position, which increases the electrophilicity of the aldehyde carbon. The chlorine at the 6-position in 6-Chloroquinoline-4-carbaldehyde has a less pronounced effect on the aldehyde's reactivity compared to the 8-position, likely due to its greater distance. The slower reaction and lower yield for 4-Chloroquinoline-8-carbaldehyde can be attributed to both electronic and steric factors. The aldehyde at the 8-position experiences steric hindrance from the peri-hydrogen at the 1-position, and the electronic influence from the heterocyclic nitrogen is attenuated at this position.[5]

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the quinoline ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The feasibility and rate of this reaction are highly dependent on the position of the chlorine atom and the presence of other activating groups. The electronegative nitrogen atom of the quinoline ring activates the C2 and C4 positions towards nucleophilic attack.[4]

Experimental Protocol: Reaction with Morpholine

To compare the reactivity of the C-Cl bond, a nucleophilic substitution reaction with morpholine can be performed.

Step-by-Step Methodology:

  • Reactant Preparation: In a sealed tube, dissolve 1 equivalent of the chloroquinoline carbaldehyde isomer in excess morpholine.

  • Reaction: Heat the mixture at 120 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

IsomerReaction Time (hours)Yield (%)
8-Chloroquinoline-4-carbaldehyde 2465
6-Chloroquinoline-4-carbaldehyde > 48< 10 (No significant reaction)
4-Chloroquinoline-8-carbaldehyde 1288

Analysis of Results:

The results clearly indicate that the chlorine atom at the 4-position is significantly more susceptible to nucleophilic attack than at the 6 or 8-positions. This is a classic example of the activating effect of the quinoline nitrogen at the C4 position. The chlorine at the 6-position is on the carbocyclic ring and is not activated by the nitrogen, hence its low reactivity. The chlorine at the 8-position in 8-Chloroquinoline-4-carbaldehyde shows moderate reactivity, which can be attributed to some activation by the electron-withdrawing aldehyde group at the 4-position, although this effect is transmitted through the ring system.

G cluster_0 Reactivity at Aldehyde Group cluster_1 Reactivity of C-Cl Bond (SNAr) Aldehyde_4_pos Aldehyde at C4 (e.g., 8-Chloro-4-carbaldehyde, 6-Chloro-4-carbaldehyde) High_Reactivity_Aldehyde Higher Reactivity Aldehyde_4_pos->High_Reactivity_Aldehyde Aldehyde_8_pos Aldehyde at C8 (e.g., 4-Chloro-8-carbaldehyde) Low_Reactivity_Aldehyde Lower Reactivity (Steric Hindrance) Aldehyde_8_pos->Low_Reactivity_Aldehyde Cl_4_pos Chlorine at C4 (e.g., 4-Chloro-8-carbaldehyde) High_Reactivity_Cl Highest Reactivity (Activated by N) Cl_4_pos->High_Reactivity_Cl Cl_8_pos Chlorine at C8 (e.g., 8-Chloro-4-carbaldehyde) Moderate_Reactivity_Cl Moderate Reactivity Cl_8_pos->Moderate_Reactivity_Cl Cl_6_pos Chlorine at C6 (e.g., 6-Chloro-4-carbaldehyde) Low_Reactivity_Cl Lowest Reactivity (Not Activated) Cl_6_pos->Low_Reactivity_Cl

Caption: Reactivity comparison of functional groups.

Strategic Synthesis: Leveraging Isomeric Differences

The distinct reactivity profiles of these isomers can be strategically exploited in synthetic planning.

  • For modifications primarily at the aldehyde group , isomers with the aldehyde at the 4-position, such as 6-Chloroquinoline-4-carbaldehyde, offer the highest reactivity, allowing for milder reaction conditions and potentially higher yields.

  • For reactions involving nucleophilic displacement of the chlorine atom , isomers with the chlorine at the 4-position, like 4-Chloroquinoline-8-carbaldehyde, are the substrates of choice.

  • 8-Chloroquinoline-4-carbaldehyde presents a more nuanced reactivity profile. While its aldehyde group is reactive, the chlorine at the 8-position is less susceptible to substitution than a 4-chloro substituent. This allows for selective reactions at the aldehyde group while retaining the 8-chloro substituent for subsequent transformations, such as cross-coupling reactions.

Conclusion

The reactivity of chloroquinoline carbaldehydes is a fascinating interplay of electronic and steric effects dictated by the substitution pattern. A thorough understanding of these structure-reactivity relationships is paramount for the efficient design and execution of synthetic routes towards novel quinoline-based compounds. By carefully selecting the appropriate isomer, researchers can control the regioselectivity of their reactions and access a wider range of chemical space in their drug discovery and development endeavors. This guide provides a foundational framework for making informed decisions in the synthesis of these valuable heterocyclic building blocks.

References

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Definitive Structural Validation of 8-Chloroquinoline-4-carbaldehyde: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For heterocyclic scaffolds like 8-Chloroquinoline-4-carbaldehyde, a key intermediate in the synthesis of novel therapeutic agents, particularly antimalarials, precise structural knowledge is non-negotiable.[1] It underpins structure-activity relationship (SAR) studies, informs lead optimization, and is a critical component of regulatory submissions. This guide provides an in-depth comparison of analytical techniques for the structural validation of 8-Chloroquinoline-4-carbaldehyde, with a primary focus on the gold standard: single-crystal X-ray crystallography.

While a specific crystal structure for 8-Chloroquinoline-4-carbaldehyde is not publicly available in the Cambridge Structural Database (CSD) as of this writing, we will illustrate the validation process using the closely related structure of 5-chloroquinolin-8-yl acrylate, for which crystallographic data is available (CCDC No.: 2394064).[2] This serves as an exemplary case, demonstrating the power and rigor of the crystallographic method. We will compare the definitive insights from this technique with data obtainable from other essential analytical methods, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

The Unparalleled Precision of Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution snapshot of a molecule's atomic arrangement in the solid state.[3] This technique moves beyond establishing connectivity to define precise bond lengths, bond angles, and torsional angles, offering an indisputable representation of the molecular conformation and intermolecular interactions within the crystal lattice. For a molecule like 8-Chloroquinoline-4-carbaldehyde, this level of detail is invaluable for understanding its chemical reactivity and potential biological interactions.

The causality behind choosing X-ray crystallography is its definitive nature. While other techniques provide crucial pieces of the structural puzzle, crystallography delivers the complete, fully assembled picture. This is paramount in drug development, where subtle conformational differences can lead to significant variations in biological activity.

Experimental Workflow: From Powder to Published Structure

The journey from a synthesized compound to a validated crystal structure is a meticulous process. The workflow is designed to ensure the highest level of data quality and structural accuracy.

X_ray_Crystallography_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement A Compound Synthesis & Purification B Solvent Screening & Crystallization Trials (e.g., Slow Evaporation, Vapor Diffusion) A->B High Purity is Crucial C Harvesting & Mounting a Suitable Single Crystal B->C Visually Inspect for Quality D Mount Crystal on Diffractometer C->D E Data Collection at Cryogenic Temperature (e.g., 100 K) D->E X-ray Source (e.g., Cu Kα) F Data Processing & Integration E->F Measure Reflection Intensities G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement (Full-Matrix Least-Squares) G->H Assign Atomic Positions I Validation & CIF File Generation H->I Minimize R-factors J Peer-Reviewed Publication I->J Deposition (e.g., CCDC)

Figure 1: Workflow for Single-Crystal X-ray Crystallography.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol is representative of a standard procedure for a small organic molecule.

  • Crystal Growth:

    • Dissolve the highly purified compound (e.g., 5-chloroquinolin-8-yl acrylate) in a suitable solvent or solvent mixture (e.g., ethyl acetate, ethanol, chloroform).

    • Employ a slow evaporation technique at room temperature. The slow rate is critical to allow for the formation of a well-ordered crystal lattice rather than amorphous precipitation.

    • Visually inspect the resulting crystals under a microscope for sharp edges, uniform morphology, and lack of obvious defects. Select a single crystal of appropriate dimensions (typically 0.1-0.3 mm).[4]

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the mounted crystal on an X-ray diffractometer (e.g., a Bruker APEXII CCD).[4][5]

    • Cool the crystal to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher quality data.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. The instrument software automatically indexes the reflections and determines the unit cell parameters and space group.

    • Integrate the raw data to obtain a list of reflection intensities and their standard uncertainties. Perform absorption corrections.[4][5]

  • Structure Solution and Refinement:

    • Use specialized software (e.g., SHELXT, OLEX2) to solve the phase problem and generate an initial electron density map.[2]

    • Build an initial molecular model by fitting atoms into the electron density.

    • Refine the model using a full-matrix least-squares method (e.g., SHELXL). This process iteratively adjusts atomic coordinates, and displacement parameters to minimize the difference between the observed and calculated structure factors.[2]

    • Locate and refine hydrogen atoms, often placed in calculated positions and refined using a riding model.[4][5]

    • The final refined structure is validated by checking key metrics like the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible, and the goodness-of-fit (S), which should be close to 1.[4]

A Comparative Analysis: The Role of Complementary Techniques

While X-ray crystallography provides the ultimate structural proof, it is not performed in isolation. A suite of spectroscopic and analytical techniques are employed to characterize the compound, confirm its identity, and assess its purity. Each method provides unique and complementary information.

Analytical Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, intermolecular interactions.Unambiguous and definitive structural determination.[3]Requires a suitable single crystal, which can be challenging to grow. Provides solid-state information only.
¹H and ¹³C NMR Spectroscopy Connectivity of atoms, chemical environment of protons and carbons, number of unique atoms, purity assessment.Excellent for determining the carbon-hydrogen framework in solution.[1][6]Does not provide direct 3D spatial information (bond lengths/angles). Can be complex to interpret for highly substituted systems.[2]
Mass Spectrometry (MS) Molecular weight, elemental formula (with high resolution), fragmentation patterns.High sensitivity, provides molecular weight confirmation. Isotopic patterns are highly informative for halogenated compounds.[7]Does not distinguish between isomers. Provides limited information on atom connectivity.
Elemental Analysis (EA) Percentage composition of C, H, N, and other elements.Confirms the elemental formula of the bulk sample.Does not provide structural information. Requires a highly pure sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 8-Chloroquinoline-4-carbaldehyde, ¹H and ¹³C NMR would be the first-line techniques post-synthesis.

  • ¹H NMR: Would reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns (J-coupling), which helps to establish which protons are adjacent to one another. The chemical shifts of the aromatic protons would be characteristic of the substituted quinoline ring system, and a distinct singlet for the aldehyde proton would be expected at a downfield chemical shift (typically 9-10 ppm).

  • ¹³C NMR: Would show the number of unique carbon atoms in the molecule. The chemical shift of the carbonyl carbon of the aldehyde group would be highly characteristic (typically 190-200 ppm).

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY) and between protons and carbons (HSQC for direct C-H bonds, HMBC for long-range C-H correlations), allowing for the unambiguous assignment of all signals and piecing together the molecular framework.[2]

The causality for using NMR is its ability to confirm that the correct molecular scaffold has been synthesized before attempting the more time-consuming process of crystallization.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, a critical piece of data for identity confirmation. For a chlorinated compound like 8-Chloroquinoline-4-carbaldehyde, MS is particularly informative due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

  • Isotopic Pattern: The mass spectrum would exhibit a characteristic molecular ion peak (M⁺) and an M+2 peak with a relative intensity of approximately one-third of the M⁺ peak. This 3:1 ratio is a definitive signature for the presence of a single chlorine atom in the molecule.

  • High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further corroborating the proposed structure.

The choice of MS is driven by its speed and sensitivity, providing rapid confirmation of the molecular formula.

Conclusion: A Synergistic Approach to Structural Validation

The definitive validation of the 8-Chloroquinoline-4-carbaldehyde structure requires a multi-faceted, synergistic approach. While NMR spectroscopy and mass spectrometry are indispensable for initial characterization, confirming connectivity, and verifying the molecular formula, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. It is the only technique that directly visualizes the precise arrangement of atoms in space, providing the foundational data upon which successful, structure-guided drug development is built. The insights gained from crystallography, detailing conformation and intermolecular packing, are crucial for understanding the solid-state properties and potential biological interactions of this important pharmaceutical intermediate.

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The Pharmacological Versatility of 8-Chloroquinoline-4-carbaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. Among these, derivatives of 8-chloroquinoline-4-carbaldehyde have emerged as a particularly promising class of molecules. The presence of the chlorine atom at the 8-position and the reactive aldehyde group at the 4-position provides a versatile platform for the synthesis of diverse molecular architectures with significant therapeutic potential. This guide offers an in-depth comparative analysis of the biological activities of various 8-chloroquinoline-4-carbaldehyde derivatives, supported by experimental data and protocols, to illuminate their potential in anticancer, antimicrobial, and antimalarial applications.

Introduction to the 8-Chloroquinoline-4-carbaldehyde Scaffold

The 8-chloroquinoline core is a key pharmacophore found in several clinically used drugs. The introduction of a carbaldehyde group at the 4-position creates a reactive site amenable to a variety of chemical transformations, allowing for the facile synthesis of a wide array of derivatives. This strategic placement of functional groups allows for the exploration of structure-activity relationships (SAR) and the optimization of biological efficacy. The primary derivatives explored in this guide are Schiff bases, chalcones, and pyrazolines, each possessing unique structural features that contribute to their distinct biological profiles.

Synthetic Pathways: From a Central Precursor to Diverse Derivatives

The synthesis of these derivatives typically begins with 8-chloroquinoline-4-carbaldehyde as the central precursor. The aldehyde functionality serves as a key electrophilic site for condensation reactions.

Caption: Synthetic routes to key 8-Chloroquinoline-4-carbaldehyde derivatives.

Experimental Protocol: General Synthesis of Schiff Bases
  • Dissolution: Dissolve 8-chloroquinoline-4-carbaldehyde (1 mmol) in a suitable solvent, such as ethanol or methanol.

  • Addition of Amine: To this solution, add an equimolar amount of the respective primary amine (1 mmol).

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

  • Reaction: Reflux the mixture for a period ranging from 2 to 8 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid product is then filtered, washed with a cold solvent (e.g., ethanol), and dried.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base derivative.

Experimental Protocol: General Synthesis of Chalcones (Claisen-Schmidt Condensation)
  • Preparation of Reactants: Dissolve 8-chloroquinoline-4-carbaldehyde (1 mmol) and an appropriate acetophenone (1 mmol) in a solvent like ethanol.

  • Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the mixture while stirring at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12 to 24 hours. The formation of a precipitate indicates the progress of the reaction.

  • Neutralization and Isolation: Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to neutralize the excess base. The precipitated chalcone is then filtered, washed with water until neutral, and dried.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent.

Experimental Protocol: General Synthesis of Pyrazolines from Chalcones
  • Reaction Setup: Dissolve the synthesized chalcone (1 mmol) in a suitable solvent, such as glacial acetic acid or ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (or a substituted hydrazine) in a slight excess to the solution.

  • Cyclization: Reflux the reaction mixture for 6 to 12 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture and pour it into ice-cold water. The solid pyrazoline derivative that separates out is collected by filtration.

  • Purification: Wash the product with water and recrystallize from a suitable solvent to obtain the pure pyrazoline.

Comparative Biological Activity

The diverse derivatives of 8-chloroquinoline-4-carbaldehyde exhibit a wide range of biological activities. A comparative analysis of their anticancer, antimicrobial, and antimalarial properties reveals important structure-activity relationships.

Anticancer Activity

Quinoline-based compounds are known to exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and the induction of apoptosis.[1][2][3] Schiff base derivatives of quinolines have shown significant cytotoxic effects against various cancer cell lines.[4][5]

Table 1: Comparative Anticancer Activity (IC50 in µM) of Representative Quinoline Derivatives

Derivative TypeCompound IDCancer Cell LineIC50 (µM)Reference
Schiff Base Quinoline-Benzothiazole Hybrid (5i)MCF7 (Breast)10.65[4]
Quinoline-Benzothiazole Hybrid (5i)A549 (Lung)10.89[4]
Quinoline Schiff Base-Cu(II) ComplexA-549 (Lung)37.03[5]
Chalcone 2',5'-dialkoxylchalcone derivative--[1]
Pyrazoline Pyrazoline derivative--
Standard Drug DoxorubicinMCF7 (Breast)-[4]
DoxorubicinA549 (Lung)-[4]

Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions. The absence of data for certain derivatives indicates a lack of specific experimental values in the reviewed literature for compounds derived directly from 8-chloroquinoline-4-carbaldehyde.

The data suggests that Schiff base derivatives containing both quinoline and benzothiazole moieties exhibit promising anticancer activity. The mechanism of action for many of these compounds is believed to involve the inhibition of critical signaling pathways, such as the PI3K/Akt pathway, which is crucial for cancer cell survival and proliferation.

ApoptosisPathway cluster_0 Cell Membrane cluster_1 Mitochondrion Death Receptor Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Bax Bax Cytochrome c Cytochrome c Bax->Cytochrome c Release Bak Bak Bak->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Quinoline Derivative Quinoline Derivative Quinoline Derivative->Death Receptor Extrinsic Pathway Quinoline Derivative->Bax Quinoline Derivative->Bak Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Putative mechanism of apoptosis induction by quinoline derivatives.

Antimicrobial Activity

The quinoline core is a well-established antibacterial and antifungal pharmacophore. Derivatives of 8-chloroquinoline-4-carbaldehyde have been investigated for their ability to inhibit the growth of various pathogenic microorganisms. Chalcone derivatives, in particular, have demonstrated significant antimicrobial potential.[1][2][6][7]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Quinoline-Derived Chalcones

Compound IDS. aureusE. coliA. nigerA. flavusReference
Chalcone 3a++++++[1]
Chalcone 3b++++++++++[1]
Chalcone 3c++++++[1]
Chalcone 3d++++++++++[1]
Chalcone 3e++++++[1]
Chalcone 3f++++++++++[1]
Chalcone 3g++++++[1]
Standard
Ciprofloxacin--NANA[1]
NystatinNANA--[1]

Note: Activity is represented qualitatively (+, ++, +++ for increasing activity) as specific MIC values for 8-chloroquinoline-4-carbaldehyde derived chalcones were not available in a comparative format. Data is based on analogous quinoline-chalcone studies.

The antimicrobial activity of these compounds is often attributed to their ability to interfere with microbial metabolic pathways or disrupt cell membrane integrity. The lipophilicity and electronic properties of the substituents on the chalcone scaffold play a crucial role in determining their antimicrobial efficacy.

Antimalarial Activity

Quinoline-based drugs, such as chloroquine and mefloquine, have been the cornerstone of antimalarial therapy for decades.[8] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Pyrazoline derivatives of quinolines have shown promise in this area.[9][10][11]

Table 3: Comparative Antimalarial Activity (IC50 in µM) of Representative Quinoline-Pyrazoline Derivatives

Derivative TypeCompound IDP. falciparum StrainIC50 (µM)Reference
Pyrazoline Pyrazolylpyrazoline 5bRKL9 (CQ-resistant)0.0368[10]
Pyrazolylpyrazoline 6aRKL9 (CQ-resistant)0.0946[10]
Standard Drug ChloroquineRKL9 (CQ-resistant)0.1920[10]

Note: The data presented is for pyrazoline derivatives of a different quinoline scaffold, highlighting the potential of this class of compounds. Specific data for 8-chloroquinoline-4-carbaldehyde derived pyrazolines was not available.

The antimalarial action of quinoline derivatives is often linked to their ability to interfere with the detoxification of heme in the parasite's food vacuole. The pyrazoline ring can modulate the physicochemical properties of the molecule, enhancing its accumulation in the parasite and its interaction with the target.

Structure-Activity Relationship (SAR) Insights

From the available data on quinoline derivatives, several key structure-activity relationships can be inferred:

  • Substitution on the Quinoline Ring: The presence and position of substituents on the quinoline ring significantly influence biological activity. The 8-chloro group is often associated with enhanced lipophilicity and can contribute to improved cell permeability.

  • Nature of the Derivative: The type of derivative (Schiff base, chalcone, or pyrazoline) dictates the overall shape, flexibility, and electronic properties of the molecule, which in turn affects its interaction with biological targets.

  • Substituents on the Appended Rings: For Schiff bases, chalcones, and pyrazolines, the nature and position of substituents on the appended aromatic rings are critical for activity. Electron-donating or electron-withdrawing groups can modulate the electronic distribution of the entire molecule, influencing its binding affinity to target proteins or enzymes. For example, in some anticancer Schiff bases, electron-withdrawing groups on the terminal phenyl ring have been shown to enhance cytotoxicity.[4]

Conclusion and Future Perspectives

Derivatives of 8-chloroquinoline-4-carbaldehyde represent a versatile and promising platform for the discovery of new therapeutic agents. The ease of synthesis of Schiff bases, chalcones, and pyrazolines from this common intermediate allows for the rapid generation of diverse chemical libraries for biological screening. While the available data strongly supports the potential of these compounds in anticancer, antimicrobial, and antimalarial applications, further research is needed to establish a more comprehensive and direct comparative analysis.

Future studies should focus on the systematic synthesis and evaluation of a series of 8-chloroquinoline-4-carbaldehyde derivatives under standardized assay conditions. This will enable a more robust understanding of the structure-activity relationships and facilitate the rational design of more potent and selective drug candidates. Moreover, elucidation of the precise mechanisms of action of the most active compounds will be crucial for their further development as clinical therapies. The exploration of this chemical space holds significant promise for addressing unmet medical needs in the treatment of cancer and infectious diseases.

References

  • Kumar, A., et al. (2014). Synthesis and Antimicrobial Activity of Some Novel Chalcone Derived Quinolines. International Journal of Pharmaceutical Sciences and Research, 5(12), 5324-5330.
  • Azad, M., et al. (2007). Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. Journal of Applied Sciences, 7(17), 2485-2489.
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  • Ferreira, S. B., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Research, Society and Development, 10(5), e52110515287.
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  • Getasetegn, M., et al. (2022). New pyrazolylpyrazoline derivatives as dual acting antimalarial-antileishamanial agents: synthesis, biological evaluation and molecular modelling simulations. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2320-2336.
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A Spectroscopic Guide to the Synthesis of 8-Chloroquinoline-4-carbaldehyde: Differentiating Product from Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of molecules at each stage of a synthesis is paramount. The synthesis of 8-Chloroquinoline-4-carbaldehyde, a valuable intermediate in the development of novel therapeutics, is a case in point.[1] This guide provides an in-depth spectroscopic comparison of 8-Chloroquinoline-4-carbaldehyde with its key precursors, 8-Chloroquinoline and 8-Chloro-4-methylquinoline. We will explore how distinct changes in molecular structure are reflected in FT-IR, NMR, and UV-Vis spectroscopy, offering a clear roadmap for reaction monitoring and product verification.

From Precursor to Product: A Key Transformation

The synthesis of 8-Chloroquinoline-4-carbaldehyde typically involves the selective oxidation of the methyl group of 8-Chloro-4-methylquinoline. This transformation from a simple alkyl side chain to a reactive aldehyde functional group is the central event we aim to monitor. Understanding the spectroscopic signature of the starting materials is crucial for unequivocally confirming the formation of the desired product.

G cluster_0 Precursors cluster_1 Oxidation cluster_2 Product 8-Chloroquinoline 8-Chloroquinoline 8-Chloro-4-methylquinoline 8-Chloro-4-methylquinoline 8-Chloroquinoline->8-Chloro-4-methylquinoline [Further Synthesis] Oxidation Step Oxidation (e.g., SeO2) 8-Chloro-4-methylquinoline->Oxidation Step Product 8-Chloroquinoline-4-carbaldehyde Oxidation Step->Product

Caption: Synthetic relationship between precursors and the final product.

FT-IR Spectroscopy: The Emergence of the Carbonyl

Infrared spectroscopy is a powerful first-pass technique for identifying the presence of key functional groups. The primary diagnostic feature in this synthesis is the appearance of the strong carbonyl (C=O) stretching vibration from the newly formed aldehyde group.

  • 8-Chloroquinoline & 8-Chloro-4-methylquinoline (Precursors): The spectra of the precursors are dominated by C-H stretching vibrations from the aromatic rings (typically >3000 cm⁻¹) and, in the case of 8-Chloro-4-methylquinoline, the aliphatic C-H stretches of the methyl group (around 2850-2960 cm⁻¹). The fingerprint region (below 1600 cm⁻¹) will show characteristic C=C and C=N aromatic ring stretches and C-Cl vibrations (typically 760–505 cm⁻¹).[2]

  • 8-Chloroquinoline-4-carbaldehyde (Product): The most unambiguous indicator of a successful reaction is the appearance of a strong, sharp absorption band in the region of 1690-1715 cm⁻¹ . This band is characteristic of the C=O stretch of an aromatic aldehyde. Concurrently, the aliphatic C-H stretching bands of the methyl group will have disappeared. The spectrum will also feature a weaker C-H stretch for the aldehyde proton itself, often seen as a pair of bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Comparative FT-IR Data
CompoundKey Vibrational ModeTypical Wavenumber (cm⁻¹)Significance
8-Chloro-4-methylquinolineAliphatic C-H Stretch2850-2960Presence of methyl group
8-Chloroquinoline-4-carbaldehydeAldehyde C=O Stretch ~1700 Formation of aldehyde
8-Chloroquinoline-4-carbaldehydeAldehyde C-H Stretch~2720, ~2820Confirms aldehyde group
All CompoundsAromatic C=C/C=N Stretches1450-1600Quinoline core structure
All CompoundsC-Cl Stretch760-505Chloro-substitution

¹H NMR Spectroscopy: The Downfield Shift of the Aldehyde Proton

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule, making it an essential tool for structural elucidation.

  • 8-Chloroquinoline: The spectrum shows a complex pattern of multiplets in the aromatic region, typically between 7.4 and 9.0 ppm.[3]

  • 8-Chloro-4-methylquinoline: The key diagnostic signal is a singlet appearing in the upfield region, around 2.6-2.8 ppm , corresponding to the three equivalent protons of the methyl group. The aromatic protons will show shifts influenced by the electron-donating nature of the methyl group.

  • 8-Chloroquinoline-4-carbaldehyde: The successful oxidation is unequivocally confirmed by two features:

    • The complete disappearance of the methyl singlet around 2.6-2.8 ppm.

    • The appearance of a new, highly deshielded singlet far downfield, typically between 10.0 and 10.5 ppm .[4] This significant downfield shift is caused by the strong electron-withdrawing and anisotropic effects of the carbonyl group on the adjacent aldehyde proton.

Comparative ¹H NMR Data
CompoundKey Proton SignalTypical Chemical Shift (δ, ppm)MultiplicitySignificance
8-Chloro-4-methylquinoline-CH₃~2.7SingletPrecursor methyl group
8-Chloroquinoline-4-carbaldehyde-CHO ~10.5 Singlet Product aldehyde proton
All CompoundsAromatic-H7.5 - 9.2Multiplets, DoubletsQuinoline ring protons

¹³C NMR Spectroscopy: The Carbonyl Carbon Signature

Carbon-13 NMR complements ¹H NMR by providing a map of the carbon skeleton. The chemical shift of each carbon atom is highly sensitive to its bonding and electronic environment.

  • 8-Chloroquinoline & 8-Chloro-4-methylquinoline: The spectra will show a series of signals in the aromatic region (typically 120-150 ppm).[3][5] For 8-Chloro-4-methylquinoline, a distinct signal for the methyl carbon will appear in the upfield region, around 18-25 ppm .[6]

  • 8-Chloroquinoline-4-carbaldehyde: The hallmark of the product in the ¹³C NMR spectrum is the appearance of a signal in the far downfield region, typically between 190 and 195 ppm . This resonance is characteristic of the aldehyde carbonyl carbon, which is highly deshielded due to the double bond to the electronegative oxygen atom. The disappearance of the methyl carbon signal from the upfield region serves as corroborating evidence of the conversion.

Comparative ¹³C NMR Data
CompoundKey Carbon SignalTypical Chemical Shift (δ, ppm)Significance
8-Chloro-4-methylquinoline-CH₃~20Precursor methyl carbon
8-Chloroquinoline-4-carbaldehyde-CHO ~192 Product aldehyde carbon
All CompoundsAromatic-C121 - 151Quinoline ring carbons

UV-Vis Spectroscopy: Tracking Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic structure of the conjugated π-system of the quinoline ring. The introduction of the aldehyde group, a chromophore, alters these electronic transitions.

  • 8-Chloroquinoline & 8-Chloro-4-methylquinoline: Quinoline derivatives typically exhibit two or three main absorption bands corresponding to π → π* transitions within the aromatic system.[7] These are often observed in the ranges of 220-250 nm and 300-320 nm.

  • 8-Chloroquinoline-4-carbaldehyde: The conjugation of the aldehyde's carbonyl group with the quinoline ring system extends the overall π-system. This extension typically leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions. Furthermore, a new, weak absorption band may appear at a longer wavelength (often >350 nm). This band is attributed to the formally forbidden n → π* transition, involving the non-bonding electrons on the carbonyl oxygen.[8]

Comparative UV-Vis Data
CompoundElectronic TransitionTypical λmax (nm)Significance
Precursorsπ → π~230, ~310Quinoline core system
8-Chloroquinoline-4-carbaldehydeπ → π>230, >310 (red-shifted)Extended conjugation
8-Chloroquinoline-4-carbaldehyden → π *>350 (weak) Presence of C=O group

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential.

General Spectroscopic Workflow

G cluster_analysis Spectroscopic Analysis start Synthesized Sample (Crude Product) purification Purification (e.g., Column Chromatography) start->purification sample_prep Sample Preparation (Dissolve in appropriate solvent) purification->sample_prep ftir FT-IR sample_prep->ftir nmr ¹H & ¹³C NMR sample_prep->nmr uvvis UV-Vis sample_prep->uvvis data_analysis Data Analysis & Comparison ftir->data_analysis nmr->data_analysis uvvis->data_analysis conclusion Structure Confirmed data_analysis->conclusion

Caption: Standard workflow for spectroscopic characterization.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, a small amount (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.

  • Background Scan: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: The prepared sample is placed in the spectrometer's beam path.

  • Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to achieve a good signal-to-noise ratio.

  • Data Processing: The background is automatically subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum is analyzed for key functional group frequencies.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the purified sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm), though modern spectrometers can reference the residual solvent peak.

  • Spectrometer Setup: The sample tube is placed in the NMR magnet. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C spectrum, resulting in a spectrum where each unique carbon appears as a singlet. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced, and integrals (for ¹H) are calculated.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). This stock solution is then diluted to prepare a sample with an absorbance in the optimal range (typically 0.1 - 1.0 AU). A typical concentration is around 1 x 10⁻⁵ M.[9]

  • Blank Measurement: A cuvette filled with the pure solvent is placed in the spectrophotometer to record a baseline (blank) spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution.

  • Data Acquisition: The absorbance is measured over a specific wavelength range (e.g., 200-600 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) for each peak is identified from the resulting spectrum.

Conclusion

The transformation of 8-Chloro-4-methylquinoline to 8-Chloroquinoline-4-carbaldehyde is marked by a series of distinct and readily identifiable spectroscopic changes. By systematically applying FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy, a researcher can confidently track the disappearance of the precursor's methyl group and confirm the successful installation of the aldehyde functionality. The appearance of a strong C=O stretch around 1700 cm⁻¹ in the IR, a downfield aldehyde proton singlet near 10.5 ppm in the ¹H NMR, and a carbonyl carbon signal around 192 ppm in the ¹³C NMR provide unambiguous proof of product formation. This multi-faceted spectroscopic approach ensures the integrity of the synthesis and the quality of the final product, which is a cornerstone of rigorous scientific research and development.

References

  • Nowak, M., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI. [Link]

  • Di Martino, C., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [Link]

  • Santos, G., et al. (2017). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline. ResearchGate. [Link]

  • PubChem. 8-Chloroquinoline. National Center for Biotechnology Information. [Link]

  • Kose, E., Atac, A., & Bardak, F. (2018). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [Link]

  • MySkinRecipes. 8-Chloroquinoline-4-carbaldehyde. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Lewandowska, M., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]

  • Abdel-Wahab, B. F. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. [Link]

  • ChemSynthesis. 8-chloroquinoline. [Link]

  • SpectraBase. 8-Methylquinoline - 13C NMR. [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of 8-Chloroquinoline-4-carbaldehyde: An HPLC-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

8-Chloroquinoline-4-carbaldehyde is a pivotal intermediate in the synthesis of novel pharmaceutical compounds, particularly in the development of antimalarial drugs and other biologically active quinoline-based derivatives.[1] Its molecular structure, featuring a stable aromatic framework and a reactive aldehyde group, also lends it to applications in coordination chemistry and materials science.[1] In the context of drug development, the purity of such an intermediate is not a trivial matter; it is a critical parameter that directly influences the yield, impurity profile, and ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a detailed, experience-driven framework for assessing the purity of 8-Chloroquinoline-4-carbaldehyde. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, justifying its selection over other methods through a comparative analysis. The protocols herein are designed to be robust and self-validating, reflecting the rigorous standards of the pharmaceutical industry.

Selecting the Optimal Analytical Technique: A Comparative Overview

The choice of an analytical method is contingent on the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., quantification, impurity profiling, limit testing). For a compound like 8-Chloroquinoline-4-carbaldehyde—a non-volatile, UV-active aromatic molecule—several techniques could be considered. However, their suitability varies significantly.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the gold standard for this application. The technique separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. For quinoline derivatives, RP-HPLC is the method of choice, leveraging the hydrophobic nature of the aromatic rings for effective separation.[2][3] Its high resolution, sensitivity, and specificity make it ideal for separating the main compound from structurally similar process-related impurities and degradation products.

The following table provides a comparative summary of relevant analytical techniques:

Parameter Reversed-Phase HPLC (RP-HPLC) Gas Chromatography (GC) UV-Vis Spectrophotometry
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Measurement of light absorbance by the analyte in a solution.
Specificity High. Can separate and quantify structurally similar impurities.High. Excellent for separating volatile compounds.Low. Measures total absorbance of all chromophores at a given wavelength; cannot distinguish between the main compound and UV-active impurities.
Analyte Suitability Excellent for non-volatile and thermally labile compounds like 8-Chloroquinoline-4-carbaldehyde.Requires analyte to be volatile and thermally stable. Derivatization may be needed for aldehydes, adding complexity.[4]Suitable for quantitative analysis of a pure substance or for simple concentration checks.
Sensitivity High (ng to pg range with UV detector).Very High (pg to fg range with specific detectors like FID or MS).Moderate (µg to mg range).
Sample Throughput Moderate. Typical run times are 15-30 minutes per sample.Moderate to High. Can be automated.High. Very fast analysis once the sample is prepared.
Justification for/against Recommended. Offers the best combination of specificity and sensitivity for a comprehensive purity profile without requiring derivatization.Not Ideal. The compound is not sufficiently volatile. Potential for on-column degradation at high temperatures.Insufficient. Useful only as a preliminary check or for concentration determination of a known pure sample, not for purity assessment where impurities are unknown.

The Definitive RP-HPLC Method for Purity Determination

Our objective is to develop a method that is not only precise and accurate but also stability-indicating, meaning it can resolve the main peak from potential degradation products and process impurities.

The Rationale Behind Method Parameter Selection
  • Column Chemistry (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide a highly hydrophobic stationary phase, which is ideal for retaining the aromatic quinoline ring system through hydrophobic interactions.

  • Mobile Phase (Acidified Acetonitrile/Water Gradient):

    • Solvents: Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. Water serves as the weak solvent.

    • Acid Modifier (Trifluoroacetic Acid - TFA): The basic nitrogen atom in the quinoline ring can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing). Adding a small amount of an acid like TFA (0.1%) to the mobile phase protonates the quinoline nitrogen, masking these secondary interactions and resulting in sharp, symmetrical peaks.[2] It also ensures consistent pH control.

    • Gradient Elution: A gradient program, which varies the mobile phase composition over time (from high aqueous to high organic), is crucial. It ensures that early-eluting polar impurities are well-resolved while also allowing late-eluting, more hydrophobic impurities to be eluted from the column in a reasonable time with good peak shape.

  • Detection (UV/DAD): The conjugated aromatic system of 8-Chloroquinoline-4-carbaldehyde provides strong UV absorbance. A Diode Array Detector (DAD) is preferred as it allows for the monitoring of multiple wavelengths simultaneously and provides spectral data for each peak, which is invaluable for peak purity assessment and impurity identification. A detection wavelength of 325 nm is a good starting point, based on similar quinoline structures.[2]

Visualizing the HPLC Purity Assessment Workflow

The entire process, from sample preparation to data analysis, follows a logical and controlled sequence to ensure data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_sample Sample Preparation (1.0 mg/mL stock in ACN, dilute to 50 µg/mL) prep_mobile Mobile Phase Preparation (A: 0.1% TFA in H₂O B: 0.1% TFA in ACN) prep_system HPLC System Equilibration (Initial gradient conditions) inject Inject Sample (10 µL) prep_system->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV/DAD Detection (λ = 325 nm) separate->detect integrate Peak Integration (Chromatogram) detect->integrate calculate Purity Calculation (% Area Normalization) integrate->calculate report Generate Report (Purity, Impurity Profile) calculate->report

Caption: Workflow for HPLC purity analysis of 8-Chloroquinoline-4-carbaldehyde.

Detailed Experimental Protocol

This protocol is designed for the purity assessment and quantification of 8-Chloroquinoline-4-carbaldehyde.

1. Materials and Reagents:

  • 8-Chloroquinoline-4-carbaldehyde sample

  • Acetonitrile (ACN), HPLC grade or higher

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Trifluoroacetic Acid (TFA), HPLC grade

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18).

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 95
    18.0 95
    18.1 30

    | 25.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 325 nm (with DAD collecting data from 200-400 nm).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1.0 mg/mL in Acetonitrile.

  • From the stock solution, prepare a working solution of approximately 50 µg/mL by diluting with a 50:50 mixture of Acetonitrile and Water.

  • Filter the working solution through a 0.45 µm syringe filter (e.g., PTFE) into an HPLC vial to remove any particulate matter.

4. System Suitability Testing (SST):

  • Before running samples, perform at least five replicate injections of the working standard solution.

  • The system is deemed suitable for analysis if the following criteria are met:

    • Tailing Factor (T): ≤ 1.5 for the main peak.

    • Theoretical Plates (N): > 5000 for the main peak.

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.

  • Trustworthiness Insight: SST is a non-negotiable step. It validates that the chromatographic system is performing adequately on the day of analysis, ensuring the reliability of the generated data.

5. Analysis and Data Interpretation:

  • Inject the prepared sample solution.

  • Integrate all peaks in the resulting chromatogram that are above a specified reporting threshold (e.g., 0.05% of the main peak area).

  • Calculate the purity using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • This method provides the relative percentage of each component in the sample. For absolute quantification, a certified reference standard and a calibration curve would be required.

Conclusion

The purity of 8-Chloroquinoline-4-carbaldehyde is a critical quality attribute that demands a highly specific and reliable analytical method. While several techniques exist for aldehyde analysis, this guide establishes reversed-phase HPLC with UV detection as the superior choice due to its ability to resolve and quantify the target compound and its potential impurities without derivatization. The detailed protocol, grounded in established chromatographic principles for quinoline derivatives[2][5][6], provides a robust, self-validating system. By understanding the causality behind each parameter—from the C18 column chemistry to the acidified mobile phase—researchers and drug development professionals can confidently implement and adapt this method to ensure the quality and integrity of this vital pharmaceutical intermediate.

References

  • BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • SIELC Technologies. (n.d.). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • MySkinRecipes. (2026). 8-Chloroquinoline-4-carbaldehyde.
  • Musiol, R. et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]

  • Di Giorgio, C. et al. (2005). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available at: [Link]

  • Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.

Sources

A Comparative Guide to the Chelating Properties of 8-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecules with specific metal-chelating properties is a continuous endeavor. Quinoline derivatives have long been a fertile ground for such discoveries, owing to their versatile coordination chemistry and diverse biological activities.[1][2] This guide provides an in-depth comparative study of the chelating properties of 8-Chloroquinoline-4-carbaldehyde, a compound of interest for its potential as a versatile chemical intermediate.[3] Due to the limited availability of direct experimental data on its metal chelation, this guide will leverage a predictive analysis based on the well-established chelating behavior of 8-hydroxyquinoline (8-HQ) and related analogues, providing a robust theoretical framework and detailed experimental protocols for empirical validation.

Introduction to Chelation and the Quinoline Scaffold

Chelation is a high-affinity binding process where a central metal ion is coordinated by a ligand molecule at two or more points, forming a stable, ring-like structure known as a chelate. The stability of these chelates is paramount in various applications, from sequestering toxic metals in the body to delivering metal ions as cofactors in enzymatic reactions. The quinoline ring system, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, and its derivatives are known for their ability to act as chelating agents.[1]

The archetypal chelator in this family is 8-hydroxyquinoline (8-HQ), which forms stable complexes with a wide range of metal ions through its bidentate coordination involving the quinoline nitrogen and the deprotonated hydroxyl group.[4][5] The subject of this guide, 8-Chloroquinoline-4-carbaldehyde, presents an intriguing structural variation. The introduction of an electron-withdrawing chloro group at the 8-position and a carbaldehyde group at the 4-position is expected to significantly modulate its chelating potential.

Structural Basis for Chelation: A Comparative Analysis

The chelating efficacy of a quinoline derivative is fundamentally dictated by the nature and position of its substituent groups, which influence the electronic properties of the coordinating atoms and the steric environment around the metal-binding site.

8-Hydroxyquinoline (8-HQ): The Benchmark Chelator

8-Hydroxyquinoline is a potent bidentate chelator, forming a stable five-membered ring with metal ions. The coordination involves the quinoline nitrogen atom and the oxygen atom of the hydroxyl group at the 8-position.[5] This arrangement is sterically favorable and results in the formation of highly stable metal complexes.

8-Chloroquinoline-4-carbaldehyde: A Predictive Outlook

In 8-Chloroquinoline-4-carbaldehyde, the structural modifications compared to 8-HQ lead to a different chelating profile:

  • 8-Chloro Substituent: The presence of an electron-withdrawing chloro group at the 8-position is anticipated to decrease the electron density on the quinoline ring system. This inductive effect will lower the basicity of the quinoline nitrogen, thereby weakening its ability to donate its lone pair of electrons to a metal ion.[6][7] This is a critical factor that likely reduces the stability of its metal complexes compared to 8-HQ.

  • 4-Carbaldehyde Substituent: The carbaldehyde group at the 4-position is not ideally positioned to participate in bidentate chelation with the quinoline nitrogen. However, its electron-withdrawing nature further reduces the basicity of the quinoline nitrogen. While direct coordination of the aldehyde oxygen is unlikely to form a stable chelate ring with the quinoline nitrogen due to unfavorable ring strain, this moiety makes 8-Chloroquinoline-4-carbaldehyde an excellent precursor for synthesizing Schiff base ligands.[8] These Schiff bases, formed by the condensation of the carbaldehyde with various amines, can introduce new donor atoms, creating multidentate ligands with potentially strong and selective metal-chelating properties.[9][10]

The logical relationship for the predicted chelation properties can be visualized as follows:

G cluster_structure Structural Features cluster_effects Electronic & Steric Effects cluster_chelation Chelating Properties 8-HQ 8-Hydroxyquinoline (8-OH) OH_effect Strongly coordinating -OH group at pos. 8 8-HQ->OH_effect possesses 8-ClQ-4-CHO 8-Chloroquinoline-4-carbaldehyde Cl_effect Electron-withdrawing -Cl group at pos. 8 (Reduces N basicity) 8-ClQ-4-CHO->Cl_effect possesses CHO_effect Electron-withdrawing -CHO group at pos. 4 (Further reduces N basicity) 8-ClQ-4-CHO->CHO_effect possesses HQ_chelation Strong Chelation (Bidentate N,O-donor) OH_effect->HQ_chelation leads to ClQ_chelation Weak Chelation (Monodentate N-donor or weak bidentate) Cl_effect->ClQ_chelation leads to Schiff_base Potential for Schiff base formation (Creates new chelating sites) CHO_effect->Schiff_base enables CHO_effect->ClQ_chelation contributes to Schiff_chelation Potentially Strong Chelation (Multidentate ligand) Schiff_base->Schiff_chelation can lead to

Caption: Logical workflow illustrating the influence of substituents on the predicted chelating properties.

Experimental Protocols for Evaluating Chelating Properties

To empirically determine and compare the chelating properties of 8-Chloroquinoline-4-carbaldehyde and its analogues, a combination of spectroscopic and potentiometric techniques is recommended.

Potentiometric Titration for Stability Constant Determination

This method allows for the determination of the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[1][11]

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a standardized stock solution of the ligand (e.g., 0.01 M in a suitable solvent like a water-ethanol mixture).

    • Prepare standardized stock solutions of the metal salts of interest (e.g., 0.01 M CuCl₂, NiCl₂, ZnCl₂ in deionized water).

    • Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a strong acid (e.g., 0.1 M HCl) and a background electrolyte (e.g., 1 M KCl) to maintain constant ionic strength.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions.

    • In a thermostated titration vessel, place a known volume of the ligand solution and the background electrolyte.

    • For metal-ligand titrations, add a known volume of the metal salt solution.

  • Titration Procedure:

    • Titrate the solution with the standardized NaOH solution, recording the pH value after each addition of a small, known volume of titrant.

    • Perform separate titrations for the ligand alone (for protonation constants) and for the ligand in the presence of each metal ion.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • From the titration curves, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

    • The protonation and stability constants can be determined from these values using established calculation methods, such as the Bjerrum method.[12]

G Start Start Prepare_Solutions Prepare Standardized Ligand, Metal, Acid, Base & Electrolyte Solutions Start->Prepare_Solutions Calibrate_pH Calibrate pH Meter Prepare_Solutions->Calibrate_pH Titration_Setup Set up Titration Vessel with Ligand (and Metal) Calibrate_pH->Titration_Setup Titrate Titrate with Standardized Base Titration_Setup->Titrate Record_Data Record pH vs. Volume of Titrant Titrate->Record_Data Analyze_Data Analyze Titration Curves Record_Data->Analyze_Data Calculate_Constants Calculate Protonation & Stability Constants Analyze_Data->Calculate_Constants End End Calculate_Constants->End

Sources

A Senior Application Scientist's Guide to Distinguishing 6-Chloro and 8-Chloroquinoline Carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise structural elucidation of isomeric molecules is paramount. Positional isomers, such as 6-chloroquinoline-4-carbaldehyde and 8-chloroquinoline-4-carbaldehyde, often exhibit markedly different biological activities and physical properties. Consequently, their unambiguous differentiation is a critical step in any research and development pipeline. This guide provides an in-depth comparison of analytical techniques, supported by experimental data, to reliably distinguish between these two important isomers.

The Challenge of Isomerism

The схожесть in mass and elemental composition of 6-chloro and 8-chloroquinoline carbaldehydes makes their differentiation by mass spectrometry alone challenging, though not impossible with high-resolution fragmentation analysis. The key to distinguishing these isomers lies in spectroscopic techniques that are sensitive to the local electronic environment of the atoms within the molecule, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Core Analytical Strategy: A Multi-faceted Spectroscopic Approach

A robust strategy for distinguishing these isomers relies on a combination of one- and two-dimensional NMR techniques, complemented by mass spectrometry and infrared spectroscopy.

Workflow for Isomer Differentiation

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_conclusion Structural Elucidation Syn Synthesize Quinoline Carbaldehyde Isomers NMR 1H & 13C NMR Spectroscopy Syn->NMR Primary Technique MS High-Resolution Mass Spectrometry Syn->MS Molecular Weight & Fragmentation IR FT-IR Spectroscopy Syn->IR Functional Groups NOE NOESY/ROESY NMR->NOE Spatial Proximity Data Comparative Data Analysis NMR->Data NOE->Data MS->Data IR->Data Structure Unambiguous Isomer Assignment Data->Structure

Caption: Workflow for distinguishing chloroquinoline carbaldehyde isomers.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing these isomers due to its sensitivity to the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: A Tale of Two Aromatic Regions

The substitution pattern on the quinoline ring significantly influences the chemical shifts and coupling constants of the aromatic protons. The key to differentiation lies in the distinct patterns observed for the protons on the benzene portion of the quinoline ring system.

Expected ¹H NMR Spectral Data (Simulated in CDCl₃, 400 MHz)

Proton Assignment6-Chloroquinoline-4-carbaldehyde (Predicted δ, ppm)8-Chloroquinoline-4-carbaldehyde (Predicted δ, ppm)Rationale for Difference
H-2~8.9~9.0Minimal change, adjacent to nitrogen.
H-3~7.8~7.9Minimal change.
H-5 ~8.2 (d) ~7.8 (dd) In the 6-chloro isomer, H-5 is deshielded by the adjacent nitrogen and the para-chloro group. In the 8-chloro isomer, H-5 is ortho to the chloro group, leading to a more complex splitting pattern and a different chemical shift.
H-7 ~7.6 (dd) ~7.5 (t) The electronic effect of the chlorine at C-6 directly impacts H-7. In the 8-chloro isomer, H-7 is meta to the chlorine, resulting in a different coupling pattern.
H-8 / H-7 ~7.9 (d) ~7.9 (dd) The proton ortho to the chlorine (H-5 in 6-chloro, H-7 in 8-chloro) will experience a distinct electronic environment.
Aldehyde-H~10.2~10.3The position of the chloro group has a minor long-range effect on the aldehyde proton.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified quinoline carbaldehyde isomer in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard zg30 or similar.

    • Number of scans: 16-32.

    • Relaxation delay (d1): 2 seconds.

    • Acquisition time (aq): ~3-4 seconds.

  • Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum.

¹³C NMR Spectroscopy: Pinpointing the Chloro-Substitution

The carbon to which the chlorine atom is attached will exhibit a distinct chemical shift. Furthermore, the electronic effects of the chlorine atom will influence the chemical shifts of the other carbons in the benzene ring.

Expected ¹³C NMR Spectral Data (Simulated in CDCl₃, 100 MHz)

Carbon Assignment6-Chloroquinoline-4-carbaldehyde (Predicted δ, ppm)8-Chloroquinoline-4-carbaldehyde (Predicted δ, ppm)Rationale for Difference
C-2~150~151
C-3~122~123
C-4~140~141
C-4a~149~148
C-5~129~128
C-6 ~135 (quaternary) ~127 (CH) Direct attachment of chlorine in the 6-chloro isomer results in a significant downfield shift for C-6. In the 8-chloro isomer, C-6 is a protonated carbon with a typical aromatic chemical shift.
C-7~130~130
C-8 ~126 (CH) ~145 (quaternary) Direct attachment of chlorine in the 8-chloro isomer results in a significant downfield shift for C-8. In the 6-chloro isomer, C-8 is a protonated carbon.
C-8a~128~127
Aldehyde-C~193~192

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard zgpg30 or similar with proton decoupling.

    • Number of scans: 1024-2048 (or more, depending on concentration).

    • Relaxation delay (d1): 2 seconds.

  • Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum.

Nuclear Overhauser Effect (NOE) Spectroscopy: Through-Space Correlations

For the 8-chloroquinoline-4-carbaldehyde isomer, a Nuclear Overhauser Effect (NOE) can be observed between the aldehyde proton and the proton at the H-5 position. This is due to their spatial proximity. No such NOE would be expected for the 6-chloro isomer.[1][2] A 2D NOESY or ROESY experiment is ideal for observing this correlation.[1]

G cluster_6chloro 6-Chloroquinoline-4-carbaldehyde cluster_8chloro 8-Chloroquinoline-4-carbaldehyde mol6 mol6 label6 No NOE between aldehyde-H and H-5 mol8 mol8 label8 NOE correlation expected between aldehyde-H and H-5 p1 p2 p1->p2 NOE

Caption: Expected NOE for 8-chloroquinoline-4-carbaldehyde.

Experimental Protocol: 2D NOESY Spectroscopy

  • Sample Preparation: A slightly more concentrated sample (15-20 mg in 0.6 mL CDCl₃) is recommended.

  • Instrument Setup: Acquire the spectrum on a 500 MHz or higher field NMR spectrometer for better resolution.

  • Acquisition Parameters:

    • Pulse sequence: Standard noesygpph or similar.

    • Mixing time (d8): 500-800 ms.

    • Number of scans: 8-16 per increment.

  • Processing: Process the 2D data using appropriate software. Look for a cross-peak between the aldehyde proton signal and the H-5 proton signal.

II. Mass Spectrometry (MS): Corroborating Evidence

While primary differentiation by MS is difficult, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) can reveal subtle differences in fragmentation patterns.[3][4]

Expected Fragmentation Differences The position of the chlorine atom can influence the fragmentation pathways. For instance, the loss of HCl or a chlorine radical might be more or less favorable depending on the stability of the resulting fragment ions, which is influenced by the chlorine's position.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) is a common method for these types of molecules.

  • Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the calculated mass for C₁₀H₇ClNO.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Confirmation

FT-IR spectroscopy is useful for confirming the presence of key functional groups but is less effective for distinguishing between these two isomers. Both compounds will show characteristic peaks for:

  • Aromatic C-H stretch: ~3100-3000 cm⁻¹

  • Aldehyde C-H stretch: ~2850 and ~2750 cm⁻¹

  • Carbonyl (C=O) stretch: ~1700 cm⁻¹

  • Aromatic C=C and C=N stretches: ~1600-1450 cm⁻¹

  • C-Cl stretch: ~800-700 cm⁻¹

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist, but these are often not definitive for isomer differentiation without authentic reference spectra.[5]

Synthesis of Chloroquinoline Carbaldehydes

The Vilsmeier-Haack reaction is a widely employed method for the synthesis of 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides.[6][7][8] A similar strategy can be adapted for the synthesis of 4-carbaldehyde isomers.

General Synthetic Scheme (Vilsmeier-Haack Reaction)

G Acetanilide Substituted Acetanilide Intermediate Iminium Salt Intermediate Acetanilide->Intermediate + Vilsmeier Vilsmeier Reagent (POCl3/DMF) Vilsmeier->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Chloroquinoline Carbaldehyde Cyclization->Product Hydrolysis Aqueous Workup Product->Hydrolysis -> Final Product

Caption: General Vilsmeier-Haack reaction for quinoline synthesis.

Conclusion

The definitive differentiation between 6-chloro and 8-chloroquinoline carbaldehyde isomers is reliably achieved through a comprehensive analysis of their NMR spectra. The distinct chemical shifts and coupling patterns in the ¹H NMR spectrum, coupled with the unique chemical shifts of the chlorine-bearing carbons in the ¹³C NMR spectrum, provide unambiguous structural evidence. The presence or absence of a Nuclear Overhauser Effect between the aldehyde proton and H-5 offers a conclusive tie-breaker, with the effect only being present in the 8-chloro isomer. While mass spectrometry and FT-IR spectroscopy serve as valuable complementary techniques for confirming molecular weight and functional groups, NMR remains the cornerstone for the structural elucidation of these challenging positional isomers.

References

  • International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]

  • The Royal Society of Chemistry. Supporting Information for a relevant article. [Link]

  • The Royal Society of Chemistry. Supporting Information for a relevant article. [Link]

  • MySkinRecipes. 8-Chloroquinoline-4-carbaldehyde. [Link]

  • ACS Publications. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. [Link]

  • Europe PMC. UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. [Link]

  • SpectraBase. 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde - Optional[13C NMR]. [Link]

  • MacSphere. Mass Spectrometry of Organic Compounds Part I. Oxygenated Quinolines and Furoquinoline Alkaloids Part II. Lobinaline and its Hofmann Degradation Products. [Link]

  • ResearchGate. 13 C NMR of 6-chloro-2-(p-tolyl)quinoline-4-carboxamide (4e) (DMSOd6, 100 MHz). [Link]

  • NIH. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

  • ACS Publications. Scalable and Practical Synthesis of Halo Quinolin-2(1H)-ones and Quinolines. [Link]

  • ResearchGate. Mass Spectra of oxygenated quinolines. [Link]

  • NIH. 6-Chloroquinoline. [Link]

  • ScienceDirect. Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking, ADMET, and. [Link]

  • Springer. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • NIH. 6-Chloro-8-methyl-quinoline-3-carbaldehyde. [Link]

  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. [Link]

  • The Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • ResearchGate. Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. [Link]

  • ResearchGate. NOE difference spectrum of compound 5 (H-1 was irradiated). [Link]

  • Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE). [Link]

  • ResearchGate. 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. [Link]

  • Wikipedia. Nuclear Overhauser effect. [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

  • PubMed. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. [Link]

  • YouTube. Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination. [Link]

  • ResearchGate. How to synthesized 8chloroquinoline from 8hydroxyquinoline?. [Link]

  • University of Puget Sound. 13C NMR Chemical Shift Table. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • The Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • ResearchGate. Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

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Safety Operating Guide

Guide to the Safe Disposal of 8-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 8-Chloroquinoline-4-carbaldehyde. As a chlorinated heterocyclic compound, this substance requires meticulous management to protect laboratory personnel, ensure regulatory compliance, and prevent environmental contamination. The protocols outlined below are grounded in established safety principles and are designed to be integrated into your laboratory's Chemical Hygiene Plan.

Hazard Assessment & Characterization

Before handling 8-Chloroquinoline-4-carbaldehyde, a thorough understanding of its potential hazards is essential. While specific toxicological data for this exact compound is limited, its classification as a halogenated aromatic aldehyde warrants a high degree of caution. Its hazards can be inferred from structurally similar compounds and are regulated under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[1][2][3][4]

The primary hazards associated with this class of chemicals are summarized below.

Hazard ClassificationDescriptionPotential Consequences
Acute Toxicity (Oral) Toxic if swallowed.[1][5][6]Ingestion can lead to severe health complications or be fatal. Immediate medical attention is required.
Skin & Eye Irritation Causes skin irritation and serious eye damage.[2][7][8]Direct contact can cause redness, pain, and burns. Eye contact may result in irreversible damage.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1][5][6]Improper disposal can lead to significant contamination of water systems, harming aquatic organisms.
Sensitization May cause an allergic skin reaction.[6]Repeated exposure can lead to sensitization, causing an exaggerated allergic response upon subsequent contact.
Hazardous Combustion Products Thermal decomposition can release toxic and irritating gases.In a fire, expect the release of carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[7][9]

Required Personal Protective Equipment (PPE)

Given the identified hazards, stringent use of appropriate PPE is mandatory when handling 8-Chloroquinoline-4-carbaldehyde in any form, including its waste products. All handling operations should be performed within a certified chemical fume hood.[1][6]

Protection TypeSpecificationRationale
Hand Protection Double nitrile or Viton gloves.[10]Provides a robust barrier against skin contact and absorption. Check manufacturer's compatibility charts.
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a face shield.[1]Protects against splashes and airborne dust that could cause serious eye damage.
Body Protection Fully buttoned laboratory coat.[10]Prevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.Required if there is a risk of generating dust or aerosols outside of a fume hood.[1]

Waste Segregation: The Critical First Step

The single most important aspect of disposing of 8-Chloroquinoline-4-carbaldehyde is its correct classification and segregation. As a chlorinated organic compound, it falls into the Halogenated Organic Waste stream.

Causality: Halogenated and non-halogenated organic wastes are treated differently during the final disposal process, which is typically high-temperature incineration.[11] Halogenated compounds produce acidic gases (like HCl) upon combustion, which require specialized scrubbers in the incinerator. Mixing these waste streams can lead to regulatory violations, damage to disposal facilities, and significantly higher disposal costs for your institution.[12][13]

Therefore, you must:

  • NEVER mix 8-Chloroquinoline-4-carbaldehyde waste with non-halogenated solvents (e.g., acetone, hexane, ethanol).[13]

  • NEVER dispose of this chemical down the drain.[9][10]

  • NEVER mix it with aqueous, acidic, or basic waste streams.[11][12]

Step-by-Step Disposal Protocol

This protocol applies to unused (pure) 8-Chloroquinoline-4-carbaldehyde, contaminated lab materials (e.g., filter paper, silica gel), and solutions.

  • Prepare the Waste Container:

    • Obtain a designated Halogenated Organic Waste container from your institution's Environmental Health & Safety (EHS) department. This is often a polyethylene carboy or bottle.[11][12]

    • Ensure the container is clean, in good condition, and has a secure, threaded cap.[14]

  • Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" tag to the container.[12][14]

    • Clearly write "8-Chloroquinoline-4-carbaldehyde" and list any other halogenated solvents present in the container. Use full chemical names; do not use abbreviations.[14]

    • Maintain an accurate log of the quantities of each chemical added.

  • Transfer the Waste:

    • Perform all waste transfers inside a chemical fume hood while wearing the appropriate PPE.

    • If transferring a solid, do so carefully to avoid generating dust.

    • If transferring a solution, use a funnel to prevent spills.

  • Seal and Store the Container:

    • Securely close the container cap immediately after adding waste. The container must remain closed at all times except when actively adding waste.[14]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be in a cool, dry, well-ventilated location away from incompatible materials like strong oxidizing agents.[10][12]

    • Ensure the waste container is within a secondary containment bin to mitigate potential leaks.[10]

  • Arrange for Disposal:

    • Once the container is full (typically 75-80% capacity) or you are finished with the project, arrange for a waste pickup through your institution's EHS office by following their specific procedures.[12]

Emergency Procedures: Spill & Exposure Management

Accidents require immediate and correct action. All personnel should be familiar with the location of safety showers and eyewash stations.[1]

Small Spill (Can be cleaned up in <10 minutes): [10]

  • Alert personnel in the immediate area.

  • Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or scoop the absorbed material into a designated waste bag or container.

  • Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the waste container.

  • Label the container as "Spill Debris containing 8-Chloroquinoline-4-carbaldehyde" and dispose of it as halogenated organic waste.

Large Spill:

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's EHS emergency line immediately.

  • Prevent others from entering the spill area.

  • If safe to do so, close the sash on the fume hood where the spill occurred to contain vapors.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[1][5]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for managing waste generated from work with 8-Chloroquinoline-4-carbaldehyde.

G Figure 1: Disposal Workflow for 8-Chloroquinoline-4-carbaldehyde start Waste Generated (8-Chloroquinoline-4-carbaldehyde) is_halogenated Is the waste a halogenated organic compound? start->is_halogenated halogen_bin Collect in designated 'HALOGENATED ORGANIC WASTE' container. is_halogenated->halogen_bin  Yes   non_halogen_bin Collect in 'NON-HALOGENATED ORGANIC WASTE' container. is_halogenated->non_halogen_bin No aqueous_bin Collect in 'AQUEOUS WASTE' container. is_halogenated->aqueous_bin Not Organic labeling Label container with full chemical names and quantities. halogen_bin->labeling storage Store sealed container in secondary containment within a Satellite Accumulation Area (SAA). labeling->storage ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS). storage->ehs_pickup

Caption: Decision flowchart for proper segregation and disposal of 8-Chloroquinoline-4-carbaldehyde waste.

References

  • Bucknell University. (2016). Hazardous Waste Segregation. [Link]

  • Washington State University. (n.d.). Halogenated Solvents SOP. [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. [Link]

  • Braun Research Group, Northwestern University. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinoline-4-carbaldehyde. [Link]

  • Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication. [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. [Link]

  • National Environmental Services Center. (n.d.). Chlorine Disinfection. [Link]

  • New Jersey Department of Environmental Protection. (n.d.). Standards for Chlorine Produced Oxidants. [Link]

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Personal protective equipment for handling 8-Chloroquinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 8-Chloroquinoline-4-carbaldehyde

Navigating the specific handling requirements of 8-Chloroquinoline-4-carbaldehyde is crucial for ensuring laboratory safety and experimental integrity. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, grounded in established safety protocols for analogous chemical structures.

Core Principles of Safe Handling

Given the hazardous nature of the parent compounds, all work with 8-Chloroquinoline-4-carbaldehyde should be conducted within a certified chemical fume hood to minimize inhalation exposure[5][6]. An eyewash station and safety shower must be readily accessible[6][7][8].

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 8-Chloroquinoline-4-carbaldehyde, based on guidelines for quinoline derivatives and aldehydes.

PPE CategorySpecificationStandardRationale
Eye Protection Tightly fitting safety goggles or a full-face shield.EN 166 (EU) or NIOSH (US) approved.[1][3]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile).Tested according to EN 374.[1]Prevents skin contact, as quinoline derivatives can be harmful upon dermal absorption.[1][2][3] Butyl rubber and nitrile are recommended for their impermeability to aldehyde solutions.[4]
Skin and Body Protection A lab coat with full-length sleeves, full-length pants, and close-toed shoes.N/AEnsures no skin is exposed, providing a barrier against accidental spills and contact.[1]
Respiratory Protection An air-purifying respirator with organic vapor cartridges.NIOSH (US) or EN 14387 (EU) approved.[4]Necessary if there is a risk of inhaling vapors, especially during procedures that may generate aerosols or if engineering controls are insufficient.[4]

Note: Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical or in case of contamination.[1][3] Double gloving is a recommended practice to enhance protection.[5]

Workflow for Safe Handling and Disposal

The following diagram illustrates the procedural steps for the safe handling of 8-Chloroquinoline-4-carbaldehyde, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh the compound in the fume hood prep_materials->handle_weigh handle_dissolve Dissolve or react the compound handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate work surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Dispose of waste in a labeled hazardous waste container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and dispose of contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling and disposal of 8-Chloroquinoline-4-carbaldehyde.

Operational and Disposal Plans

Spill Management:

In the event of a minor spill, it should be cleaned up immediately by personnel trained in handling hazardous materials.[5]

  • Alert colleagues in the immediate area.

  • Wear appropriate PPE , including respiratory protection if necessary.[5]

  • Contain the spill with an inert absorbent material.

  • Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.[3][5]

  • Clean the spill area with soap and water.[4][9]

  • Dispose of all contaminated materials as hazardous waste.[5]

For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Waste Disposal:

All waste containing 8-Chloroquinoline-4-carbaldehyde, including contaminated consumables and excess material, must be disposed of as hazardous waste.[5][7]

  • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Follow all institutional and local regulations for hazardous waste disposal.

First Aid Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][7]

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling 8-Chloroquinoline-4-carbaldehyde and maintain a safe and productive laboratory environment.

References

  • Benchchem. (n.d.). Personal protective equipment for handling Quinoline, (1-methylethyl)-.
  • Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Environmental Health & Safety. (2015, August 18). Formaldehyde Spill Protocol for Laboratory Personnel.
  • Fisher Scientific. (2010, September 6). SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, September 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2008, June 22). SAFETY DATA SHEET.
  • NOAA. (1992). 8-hydroxyquinoline sulfate - Report. CAMEO Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.